m-PEG20-alcohol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H84O21/c1-43-4-5-45-8-9-47-12-13-49-16-17-51-20-21-53-24-25-55-28-29-57-32-33-59-36-37-61-40-41-62-39-38-60-35-34-58-31-30-56-27-26-54-23-22-52-19-18-50-15-14-48-11-10-46-7-6-44-3-2-42/h42H,2-41H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBIAEEJHXWQGAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H84O21 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301025072 | |
| Record name | 2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50,53,56,59-Icosaoxahenhexacontan-61-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301025072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
913.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide to m-PEG20-alcohol: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methoxy-poly(ethylene glycol) with 20 ethylene glycol units and a terminal alcohol group (m-PEG20-alcohol). It covers its core chemical and physical properties, detailed methodologies for its characterization, and its application in drug development, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs).
Core Properties of this compound
This compound is a hydrophilic polymer with a defined chain length, making it a valuable building block in bioconjugation and drug delivery. Its structure consists of a methoxy-terminated polyethylene glycol chain with a terminal hydroxyl group, providing a site for further chemical modification.
Structural and Physical Properties
The key structural and physical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C41H84O21 | [1] |
| Molecular Weight | ~913.09 g/mol | [1] |
| CAS Number | 1059605-06-9 | [1] |
| Appearance | White to off-white solid or viscous liquid | |
| Purity | >96% | [2] |
Solubility
| Solvent | Solubility |
| Water | Soluble |
| Methanol | Soluble |
| Ethanol | Soluble |
| Dichloromethane | Soluble |
| Toluene | Soluble |
| Acetone | Soluble |
| Diethyl Ether | Insoluble |
| Hexane | Insoluble |
Experimental Protocols
This section outlines the general methodologies for the synthesis, purification, and characterization of this compound. These protocols are based on established methods for polyethylene glycol derivatives.
Synthesis of m-PEG-alcohol
The synthesis of m-PEG-alcohol is typically achieved through the anionic ring-opening polymerization of ethylene oxide.
Materials:
-
Methanol
-
Strong base (e.g., sodium methoxide, potassium naphthalenide)
-
Ethylene oxide
-
Anhydrous, aprotic solvent (e.g., tetrahydrofuran)
-
Acid for quenching (e.g., hydrochloric acid)
Procedure:
-
In a flame-dried, inert atmosphere reactor, dissolve methanol in the anhydrous solvent.
-
Add the strong base to deprotonate the methanol, forming the methoxide initiator.
-
Cool the reaction mixture and slowly introduce a measured amount of ethylene oxide. The amount of ethylene oxide added will determine the final chain length of the PEG.
-
Allow the polymerization to proceed at a controlled temperature. The reaction is typically monitored by analyzing aliquots to determine the molecular weight distribution.
-
Once the desired molecular weight is achieved, quench the reaction by adding acid.
-
The crude m-PEG-alcohol is then purified to remove the catalyst and any polydisperse byproducts.
Purification by Reverse-Phase Chromatography
Reverse-phase chromatography is an effective method for purifying PEGs and separating them by their chain length to obtain a monodisperse product.
Materials:
-
Crude this compound
-
Reverse-phase chromatography column (e.g., C18)
-
Mobile phase A: Water
-
Mobile phase B: Acetonitrile or Methanol
-
Preparative High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Dissolve the crude this compound in a minimal amount of the initial mobile phase mixture.
-
Equilibrate the C18 column with the starting mobile phase composition (e.g., 95:5 Water:Acetonitrile).
-
Inject the dissolved sample onto the column.
-
Elute the sample using a gradient of increasing organic solvent (e.g., from 5% to 95% Acetonitrile over 30 minutes).
-
Monitor the elution profile using a suitable detector (e.g., refractive index or evaporative light scattering detector).
-
Collect the fractions corresponding to the this compound peak.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Characterization
¹H and ¹³C NMR spectroscopy are essential for confirming the structure and purity of this compound.
Sample Preparation: Dissolve a small amount of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound will show characteristic signals:
-
~3.64 ppm (s, broad): A large, broad singlet corresponding to the methylene protons (-CH₂-CH₂-O-) of the ethylene glycol repeating units.
-
~3.58 ppm (t): A triplet corresponding to the methylene protons adjacent to the terminal hydroxyl group (-CH₂-OH).
-
~3.38 ppm (s): A sharp singlet corresponding to the methyl protons of the terminal methoxy group (CH₃-O-).
-
~2.7 ppm (t, broad): A broad triplet corresponding to the terminal hydroxyl proton (-OH). The chemical shift of this peak can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information about the different carbon environments:
-
~70.5 ppm: A major peak corresponding to the carbon atoms of the ethylene glycol repeating units (-CH₂-CH₂-O-).
-
~72.5 ppm: A peak corresponding to the carbon atom adjacent to the terminal hydroxyl group (-CH₂-OH).
-
~61.7 ppm: A peak corresponding to the terminal methylene carbon of the hydroxyl end.
-
~59.0 ppm: A peak corresponding to the carbon atom of the terminal methoxy group (CH₃-O-).
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.
Characteristic FT-IR Peaks:
-
3600-3200 cm⁻¹ (broad): O-H stretching vibration of the terminal alcohol group.
-
2920-2850 cm⁻¹ (strong): C-H stretching vibrations of the methylene and methyl groups.
-
1465 cm⁻¹ and 1342 cm⁻¹: C-H bending vibrations.
-
1100 cm⁻¹ (strong, broad): C-O-C ether stretching vibration, which is a characteristic peak for the polyethylene glycol backbone.
Applications in Drug Development
The well-defined structure and hydrophilic properties of this compound make it a valuable tool in drug development, primarily as a linker in the construction of complex therapeutic molecules.
PROTAC Linker
This compound is frequently used as a component of linkers in Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. The linker plays a crucial role in the efficacy of a PROTAC by controlling the distance and orientation between the target protein and the E3 ligase, which is critical for the formation of a stable and productive ternary complex. The hydrophilic PEG chain can also improve the solubility and cell permeability of the PROTAC molecule.
Visualizations
Workflow for Characterization of a Novel PEGylated Compound
The following diagram illustrates a typical workflow for the characterization of a newly synthesized PEGylated compound, such as a PROTAC incorporating an m-PEG20-linker.
Caption: A typical workflow for the characterization of a novel PEGylated compound.
PROTAC-Mediated Protein Degradation Pathway
This diagram illustrates the mechanism of action of a PROTAC, highlighting the role of the PEG linker in facilitating the formation of the ternary complex.
Caption: The mechanism of PROTAC-mediated protein degradation.
References
An In-depth Technical Guide to m-PEG20-alcohol
For researchers, scientists, and professionals in drug development, a comprehensive understanding of chemical reagents is paramount to innovation and success. This guide provides a detailed overview of m-PEG20-alcohol, a methoxy-terminated polyethylene glycol derivative, focusing on its core properties and applications, particularly in the burgeoning field of targeted protein degradation.
Core Properties of this compound
This compound, where '20' denotes the number of ethylene glycol units, is a monodisperse polyethylene glycol (PEG) derivative. Its defined chain length ensures uniformity in applications, a critical factor in the synthesis of highly specific molecules like Proteolysis Targeting Chimeras (PROTACs). The terminal methoxy group provides stability by preventing unwanted reactions, while the hydroxyl group offers a reactive site for conjugation.
| Property | Value | Reference |
| Molecular Weight | 913.09 g/mol | [1][2] |
| Chemical Formula | C41H84O21 | [1][2] |
| CAS Number | 1059605-06-9 | [2] |
| Purity | >96% |
Application in PROTAC Synthesis
This compound is a frequently utilized linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker in a PROTAC plays a crucial role in dictating the molecule's solubility, cell permeability, and the spatial orientation of the two ligands, which is critical for the formation of a stable ternary complex (Target Protein - PROTAC - E3 Ligase).
Representative Experimental Protocol: Synthesis of a PROTAC using this compound
This protocol describes a representative two-step synthesis of a PROTAC, where this compound is first activated and then sequentially conjugated to an E3 ligase ligand and a target protein ligand.
Step 1: Activation of this compound (Tosylation)
-
Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.
-
To this solution, add triethylamine (TEA) (1.5 equivalents).
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly add a solution of p-toluenesulfonyl chloride (TsCl) (1.2 equivalents) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir overnight under an inert nitrogen atmosphere.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the tosylated m-PEG20 linker (m-PEG20-OTs).
Step 2: Sequential Conjugation to Ligands
-
Conjugation to E3 Ligase Ligand:
-
Dissolve the amine-containing E3 ligase ligand (e.g., a derivative of thalidomide or pomalidomide) (1.0 equivalent) and m-PEG20-OTs (1.1 equivalents) in anhydrous dimethylformamide (DMF) to a concentration of 0.1 M.
-
Add N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents) to the reaction mixture.
-
Stir the reaction at 60°C overnight under a nitrogen atmosphere.
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine (2x), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) to obtain the E3 ligase ligand-linker conjugate.
-
-
Conjugation to Target Protein Ligand:
-
This step assumes the target protein ligand has a carboxylic acid for coupling.
-
Dissolve the target protein ligand (1.0 equivalent), the purified E3 ligase ligand-PEG20 conjugate (1.0 equivalent), and (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) (1.2 equivalents) in anhydrous DMF to a concentration of 0.1 M.
-
Add DIPEA (3.0 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature overnight under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Purify the final PROTAC molecule using preparative HPLC.
-
Characterization
The final PROTAC product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity. For NMR analysis of PEG-containing molecules, deuterated dimethyl sulfoxide (DMSO-d6) is a recommended solvent as it can provide a distinct hydroxyl proton signal, which is useful for monitoring the success of conjugation reactions.
Visualizing the PROTAC Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of a PROTAC molecule utilizing this compound as a linker.
Caption: Workflow for PROTAC synthesis using this compound.
Signaling Pathway of PROTAC Action
The synthesized PROTAC molecule mediates the degradation of a target protein through the ubiquitin-proteasome system. The following diagram illustrates this signaling cascade.
Caption: PROTAC-mediated protein degradation pathway.
References
A Technical Guide to the Synthesis of Methoxy-Poly(ethylene glycol)-Alcohol (mPEG-OH)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the core methodology for synthesizing linear methoxy-poly(ethylene glycol)-alcohol (mPEG-OH), a critical polymer intermediate in the field of drug delivery and bioconjugation, often referred to as PEGylation. The primary and most versatile method for this synthesis is the living anionic ring-opening polymerization (AROP) of ethylene oxide.
Synthesis Pathway: Anionic Ring-Opening Polymerization
The synthesis of mPEG-OH is achieved through the anionic ring-opening polymerization of ethylene oxide (EO). The process is initiated by a nucleophilic attack from a methoxide anion, which is typically generated by deprotonating methanol with a strong base. The polymerization proceeds in a living manner, meaning the propagating chain end remains active until intentionally terminated. This allows for excellent control over the polymer's molecular weight and results in a narrow molecular weight distribution. The final step involves quenching the reaction with a proton source to yield the terminal hydroxyl group.
The reaction mechanism can be visualized as follows:
Experimental Protocol: Laboratory-Scale Synthesis
This protocol describes a representative laboratory-scale synthesis of a low molecular weight mPEG-OH (e.g., with an average of 20 ethylene oxide units, Mn ≈ 1000 g/mol ).
Caution: Ethylene oxide is a toxic, flammable, and explosive gas. This procedure must be performed by trained personnel in a well-ventilated fume hood using appropriate safety precautions and specialized equipment for handling condensed gases.
2.1 Materials and Reagents
| Reagent | Formula | Grade | Supplier | Notes |
| Methanol (MeOH) | CH₃OH | Anhydrous (<50 ppm H₂O) | Sigma-Aldrich | Must be rigorously dried. |
| Potassium Hydride (KH) | KH | 30% dispersion in mineral oil | Sigma-Aldrich | Pyrophoric. Handle under inert gas. |
| Ethylene Oxide (EO) | C₂H₄O | ≥99.5% | Linde, Airgas | Lecture bottle or cylinder. |
| Tetrahydrofuran (THF) | C₄H₈O | Anhydrous, inhibitor-free | Sigma-Aldrich | Purified via a solvent system. |
| Diethyl Ether | (C₂H₅)₂O | Anhydrous | Fisher Scientific | For precipitation. |
| Hydrochloric Acid (HCl) | HCl | 1.0 M solution | VWR | For neutralization. |
| Magnesium Sulfate | MgSO₄ | Anhydrous | VWR | For drying. |
2.2 Detailed Methodology
The overall experimental process is outlined in the workflow diagram below.
Step-by-Step Procedure:
-
Glassware and Reagent Preparation: All glassware (e.g., Schlenk flask, graduated cylinder for monomer) must be oven-dried at 120 °C overnight and cooled under a stream of dry argon or nitrogen. Anhydrous solvents are essential for a successful living polymerization. Any water present will initiate the formation of undesired PEG diol.[1]
-
Initiator Formation:
-
In a flame-dried 250 mL Schlenk flask equipped with a magnetic stir bar, add 100 mL of anhydrous THF under an inert atmosphere.
-
Add 0.80 g (20 mmol) of potassium hydride (30% dispersion) to the THF.
-
Slowly add 0.32 g (10 mmol) of anhydrous methanol dropwise to the stirred suspension at 0 °C (ice bath). Hydrogen gas will evolve.
-
Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of potassium methoxide.
-
-
Polymerization:
-
Cool the reaction flask to -78 °C (dry ice/acetone bath).
-
Using a gas-tight syringe or a cooled, graduated Schlenk tube, transfer 8.81 g (200 mmol) of liquid ethylene oxide to the initiator solution. Caution: Ethylene oxide is highly volatile and toxic.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 40-50 °C.
-
Allow the polymerization to proceed for 24-48 hours. The viscosity of the solution will increase as the polymer chains grow.
-
-
Termination and Neutralization:
-
Cool the reaction mixture to 0 °C.
-
Slowly add 1 mL of degassed methanol to quench any remaining active chain ends.
-
Neutralize the mixture by adding 1.0 M HCl dropwise until the pH is approximately 7.
-
-
Crude Product Isolation:
-
Reduce the volume of the solvent by approximately 75% using a rotary evaporator.
-
-
Purification:
-
Slowly pour the concentrated polymer solution into 1 L of cold (0 °C), vigorously stirred anhydrous diethyl ether.
-
The mPEG-OH product will precipitate as a white solid or viscous oil.[2]
-
Allow the suspension to stir for 30 minutes, then let the precipitate settle.
-
Decant the ether and repeat the precipitation step two more times by re-dissolving the polymer in a minimal amount of THF or dichloromethane and precipitating into cold ether. This removes unreacted reagents and low molecular weight oligomers.
-
-
Drying:
-
Collect the final precipitate by filtration or centrifugation.
-
Dry the white solid product under high vacuum at room temperature for 24 hours to remove all residual solvents.
-
Quantitative Data and Characterization
The success of the synthesis is determined by characterizing the final product's molecular weight, polydispersity, and purity.
3.1 Expected Yield and Purity
| Parameter | Typical Value | Method of Determination |
| Yield | > 90% | Gravimetric |
| Purity | > 99% | HPLC, NMR |
| PEG Diol Impurity | < 1-5% | Critical Condition HPLC[1] |
3.2 Molecular Weight and Polydispersity
The molecular weight (Mn) is controlled by the molar ratio of monomer (ethylene oxide) to initiator (methanol). The polydispersity index (PDI or Đ) is a measure of the breadth of the molecular weight distribution.
| Parameter | Theoretical Value | Typical Experimental Value | Method of Determination |
| Number-Average MW (Mn) | ~913 g/mol | 900 - 1100 g/mol | ¹H NMR, GPC/SEC |
| Polydispersity Index (PDI) | ~1.0 | < 1.10 (typically 1.03-1.09) | GPC/SEC[3] |
3.3 Characterization Techniques
-
Nuclear Magnetic Resonance (¹H NMR): Used to confirm the structure and determine the number-average molecular weight (Mn). The Mn can be calculated by comparing the integral of the methoxy protons (-OCH₃ at ~3.38 ppm) with the integral of the main-chain methylene protons (-OCH₂CH₂O- at ~3.64 ppm).[4]
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): Used to determine the molecular weight distribution and calculate the PDI. A narrow, monomodal peak indicates a successful living polymerization.
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): Provides detailed information about the polymer distribution and confirms the mass of individual oligomer chains.
References
- 1. US20100041160A1 - Analysis of high molecular weight mpeg alcohol compositions - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Polymerization of ethylene oxide under controlled monomer addition via a mass flow controller for tailor made polyethylene oxides - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
An In-Depth Technical Guide to m-PEG20-alcohol for Researchers and Drug Development Professionals
Introduction
Methoxy-poly(ethylene glycol)20-alcohol (m-PEG20-alcohol) is a monodisperse polyethylene glycol (PEG) derivative that is playing an increasingly pivotal role in the advancement of bioconjugation and targeted protein degradation. As a bifunctional linker, its well-defined structure, comprising twenty ethylene glycol units, a terminal methoxy group, and a terminal hydroxyl group, offers a precise spacer for connecting biomolecules or functional moieties. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis principles, and detailed experimental protocols for its application in protein PEGylation and the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).
Core Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective application. The following table summarizes its key quantitative data.
| Property | Value | Source(s) |
| Chemical Formula | C41H84O21 | [1][2] |
| Molecular Weight | 913.09 g/mol | [1] |
| CAS Number | 1059605-06-9 | [1][2] |
| Appearance | Off-white to pale yellow powder or solid | |
| Solubility | Soluble in water and many polar organic solvents. | |
| Purity | Typically >95% |
Storage and Handling: this compound should be stored at -20°C for long-term stability. For short-term use, it can be stored as a powder at 2-8°C. Solutions in DMSO can be stored at 4°C for up to two weeks or at -80°C for up to six months. It is advisable to handle the compound under an inert atmosphere to prevent moisture absorption, as the hydroxyl group can be reactive.
Synthesis of m-PEG-alcohols
The synthesis of monodisperse m-PEG-alcohols with a defined number of ethylene glycol units typically involves a stepwise addition of protected ethylene glycol monomers. A common strategy is the Williamson ether synthesis, where a metal alkoxide of a methoxy-oligo(ethylene glycol) is reacted with a tosylated or halogenated oligo(ethylene glycol) derivative. The process is repeated to achieve the desired chain length. Purification is a critical step to remove polydisperse byproducts and is often achieved through chromatographic techniques.
Applications in Bioconjugation and Drug Development
The unique properties of this compound make it a valuable tool in two significant areas of pharmaceutical research: protein PEGylation and the development of PROTACs.
Protein PEGylation
PEGylation is the process of covalently attaching PEG chains to proteins, peptides, or other biomolecules. This modification can enhance the therapeutic properties of the molecule by:
-
Increasing hydrodynamic size: This leads to reduced renal clearance and a longer circulating half-life.
-
Masking epitopes: This can reduce immunogenicity and antigenicity.
-
Improving solubility and stability: The hydrophilic nature of the PEG chain can enhance the solubility of hydrophobic proteins and protect them from proteolytic degradation.
The terminal hydroxyl group of this compound can be activated to react with specific functional groups on a protein, most commonly primary amines (N-terminus and lysine residues) or thiol groups (cysteine residues).
PROTACs
PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. A PROTAC consists of three components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component that influences the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase), which is essential for ubiquitination and subsequent degradation of the target protein.
This compound serves as a versatile building block for PROTAC linkers. Its defined length provides precise spatial separation between the two ligands, which is crucial for optimal ternary complex formation. The hydrophilic nature of the PEG chain can also improve the solubility and pharmacokinetic properties of the PROTAC molecule.
Experimental Protocols
This section provides detailed methodologies for the activation of this compound and its application in protein PEGylation and PROTAC synthesis.
Activation of this compound for Amine Coupling (Mesylation)
To make the terminal hydroxyl group of this compound reactive towards primary amines, it can be converted to a mesylate, which is a good leaving group.
Materials:
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
Methanesulfonyl chloride (MsCl)
-
Argon or nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM under an argon or nitrogen atmosphere.
-
Add triethylamine (1.5 eq) to the solution and cool to 0°C in an ice bath.
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the mesylated m-PEG20 (m-PEG20-OMs). This product can be used in the next step without further purification.
Protein PEGylation of Lysozyme with Activated m-PEG20
This protocol describes the random PEGylation of lysozyme, a model protein, with activated m-PEG20.
Materials:
-
Lysozyme from chicken egg white
-
m-PEG20-OMs (from the previous protocol)
-
Sodium phosphate buffer (100 mM, pH 7.5)
-
Dialysis tubing or centrifugal filters for purification
-
SDS-PAGE analysis equipment
-
Protein concentration assay kit (e.g., BCA)
Procedure:
-
Dissolve lysozyme in the sodium phosphate buffer to a final concentration of 5 mg/mL.
-
Dissolve m-PEG20-OMs in a small amount of the same buffer.
-
Add the m-PEG20-OMs solution to the lysozyme solution to achieve a 5 to 10-fold molar excess of the PEG reagent over the protein.
-
Gently stir the reaction mixture at room temperature for 4-6 hours or overnight at 4°C.
-
Stop the reaction by adding a small amount of a primary amine-containing buffer, such as Tris, to quench any unreacted m-PEG20-OMs.
-
Purify the PEGylated lysozyme from unreacted PEG and native lysozyme using dialysis or size-exclusion chromatography.
-
Analyze the reaction products by SDS-PAGE to visualize the increase in molecular weight of the PEGylated lysozyme compared to the native protein.
-
Determine the protein concentration of the purified PEGylated lysozyme.
PROTAC Synthesis using this compound as a Linker
This protocol outlines a general strategy for synthesizing a PROTAC where this compound is used to link a target protein ligand (with a carboxylic acid handle) and an E3 ligase ligand (with an amine handle).
Step 1: Coupling of this compound to the Target Protein Ligand
Materials:
-
Target protein ligand with a carboxylic acid group (Ligand-COOH)
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve Ligand-COOH (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield Ligand-PEG20-OH.
Step 2: Activation of the Terminal Hydroxyl Group and Coupling to the E3 Ligase Ligand
Procedure:
-
Activate the terminal hydroxyl group of Ligand-PEG20-OH using the mesylation protocol described above to yield Ligand-PEG20-OMs.
-
Dissolve the E3 ligase ligand with an amine group (E3-NH2) (1.0 eq) and Ligand-PEG20-OMs (1.1 eq) in anhydrous DMF.
-
Add a non-nucleophilic base such as DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC molecule by preparative HPLC.
Signaling Pathways and Experimental Workflows
The primary signaling pathway relevant to the application of this compound in PROTACs is the Ubiquitin-Proteasome System . The following diagrams illustrate this pathway and a typical experimental workflow for PROTAC development.
Caption: PROTAC-mediated protein degradation pathway.
References
An In-depth Technical Guide to the Solubility Characteristics of m-PEG20-alcohol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility characteristics of methoxy-polyethylene glycol with 20 ethylene glycol units (m-PEG20-alcohol), a bifunctional molecule increasingly utilized in bioconjugation, drug delivery, and as a linker in Proteolysis Targeting Chimeras (PROTACs). A thorough understanding of its solubility in aqueous and organic media is critical for its effective application in research and development, ensuring optimal reaction conditions, purification, and formulation.
Core Solubility Profile
This compound, with an approximate molecular weight of 913.09 g/mol , exhibits the characteristic solubility profile of polyethylene glycol (PEG) derivatives. Its amphiphilic nature, combining a hydrophilic polyether backbone with a terminal hydroxyl group and a methoxy cap, dictates its solubility in a range of solvents. Generally, PEGs are soluble in water and polar organic solvents and insoluble in non-polar organic solvents.
Quantitative Solubility Data
Precise quantitative solubility data for this compound is not extensively published. However, based on the known behavior of similar molecular weight PEGs, the following table provides an estimated solubility profile. It is strongly recommended to determine the solubility experimentally for specific applications and conditions.
| Solvent System | Solvent Type | Temperature (°C) | Estimated Solubility ( g/100 mL) |
| Water | Aqueous | 25 | > 50 |
| Phosphate-Buffered Saline (PBS) | Aqueous Buffer | 25 | > 50 |
| Ethanol | Polar Protic | 25 | > 50 |
| Methanol | Polar Protic | 25 | > 50 |
| Isopropanol | Polar Protic | 25 | Soluble |
| Dichloromethane (DCM) | Polar Aprotic | 25 | > 50 |
| Acetone | Polar Aprotic | 25 | Soluble |
| Hexane | Non-polar | 25 | Insoluble |
| Diethyl Ether | Non-polar | 25 | Insoluble |
Note: "Soluble" indicates that while precise quantitative data is unavailable, the substance is expected to have good solubility based on the general properties of PEGs. "Insoluble" indicates poor solubility.
Factors Influencing Solubility
The solubility of this compound is governed by several key factors, the interplay of which determines its behavior in a given solvent system.
-
Molecular Weight: For polyethylene glycols, as the molecular weight increases, the solubility in both water and organic solvents tends to decrease.
-
Solvent Polarity: The principle of "like dissolves like" is paramount. The polar ether linkages and the terminal hydroxyl group of this compound favor interactions with polar solvents like water, ethanol, and methanol. Conversely, it has limited interaction with non-polar solvents such as hexane and diethyl ether.
-
Temperature: Generally, the solubility of solids in liquids increases with temperature. This holds true for this compound. Heating can be employed to increase the rate of dissolution and the saturation point in a given solvent.
-
Presence of Salts: High concentrations of salts in aqueous solutions can lead to a "salting-out" effect, reducing the solubility of PEGs by competing for water molecules for hydration.
Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.
Materials and Equipment
-
This compound
-
Selected solvents (e.g., water, ethanol, dichloromethane)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
Syringes and syringe filters (0.22 µm)
-
Volumetric flasks
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS, or a gravimetric method)
Experimental Workflow
Detailed Procedure
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.
-
Equilibration: Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 48 hours).
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Filtration: Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles. This step is critical to avoid overestimation of the solubility.
-
Dilution: Accurately dilute a known volume of the clear filtrate with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC, LC-MS, or gravimetric analysis after solvent evaporation) to determine the concentration of this compound.
-
Calculation: Calculate the original concentration of this compound in the undiluted filtrate, taking into account the dilution factor. This value represents the equilibrium solubility of this compound in the specific solvent at the tested temperature.
Conclusion
This compound is a highly versatile molecule with favorable solubility in aqueous and polar organic solvents, a characteristic that is fundamental to its wide range of applications. While this guide provides a foundational understanding of its solubility, it is imperative for researchers to perform experimental verification of solubility under their specific conditions to ensure the success of their scientific endeavors. The provided experimental protocol for the shake-flask method offers a robust starting point for such determinations.
Applications of m-PEG20-alcohol in Research: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxy polyethylene glycol (m-PEG) derivatives are at the forefront of bioconjugation and drug delivery science, offering a versatile platform to enhance the therapeutic properties of molecules and the performance of materials. Among these, m-PEG20-alcohol, a monodisperse PEG linker with a chain of 20 ethylene glycol units, has garnered significant attention. Its defined length and terminal hydroxyl group provide a precise and adaptable tool for researchers. This technical guide delves into the core applications of this compound in research, providing a comprehensive overview of its use in drug delivery, nanoparticle formulation, and surface modification. We will explore the underlying principles, present quantitative data from key studies, detail experimental protocols, and visualize complex biological and experimental workflows.
Core Applications of this compound
The unique properties of this compound, including its hydrophilicity, biocompatibility, and reactive terminal hydroxyl group, make it a valuable tool in several research domains.
Drug Delivery and Bioconjugation
PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to improve the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. This compound serves as a linker in the synthesis of more complex heterobifunctional PEG derivatives used for bioconjugation. The terminal hydroxyl group can be chemically modified to introduce a variety of reactive functional groups, enabling the covalent attachment of the PEG chain to drugs, proteins, or peptides.
Benefits of PEGylation with m-PEG20-derived linkers include:
-
Increased Solubility: The hydrophilic nature of the PEG chain enhances the solubility of hydrophobic drugs, facilitating their administration and distribution in aqueous biological environments.
-
Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of the conjugated molecule, reducing its renal clearance and prolonging its circulation time in the bloodstream.
-
Reduced Immunogenicity: The PEG chain can shield the conjugated protein or peptide from the host's immune system, reducing its immunogenicity and potential for adverse reactions.
-
Enhanced Stability: PEGylation can protect therapeutic proteins from enzymatic degradation, increasing their stability in vivo.
A notable example of the application of a PEG20-based conjugate is in cancer therapy. Mono-PEGylated thermostable Bacillus caldovelux arginase mutant (BCA-M-PEG20) has been investigated for its anti-cancer properties. Arginine-depleting enzymes are effective against certain tumors that are auxotrophic for this amino acid. PEGylation of the arginase enhances its in vivo stability and reduces its immunogenicity.
Nanoparticle Formulation
This compound and its derivatives are extensively used in the formulation of nanoparticles for drug delivery. The PEG chains on the nanoparticle surface create a hydrophilic "stealth" layer that reduces opsonization (the process of marking particles for phagocytosis) by the mononuclear phagocyte system (MPS). This leads to:
-
Prolonged Circulation Time: "Stealth" nanoparticles can evade rapid clearance by the immune system, allowing for longer circulation times and increased opportunity to reach the target tissue.
-
Improved Tumor Accumulation: The extended circulation time, combined with the leaky vasculature of tumors, facilitates the passive targeting of nanoparticles to the tumor site via the enhanced permeability and retention (EPR) effect.
-
Enhanced Stability: The PEG layer provides steric hindrance, preventing the aggregation of nanoparticles and improving their colloidal stability.
The density and length of the PEG chains on the nanoparticle surface are critical parameters that influence their in vivo behavior. A dense "brush" conformation of PEG chains is generally more effective at preventing protein adsorption and subsequent uptake by macrophages than a less dense "mushroom" conformation.
Surface Modification
The ability of this compound to resist protein adsorption makes it an excellent candidate for modifying the surfaces of biomaterials and medical devices. The terminal hydroxyl group can be used to graft the PEG chains onto various substrates, such as gold nanoparticles or silicon wafers, through appropriate surface chemistry.
Applications in surface modification include:
-
Reducing Biofouling: PEGylated surfaces can prevent the non-specific adsorption of proteins, cells, and other biomolecules, which is a major challenge for medical implants and diagnostic devices.
-
Improving Biocompatibility: By creating a bio-inert surface, PEGylation can improve the biocompatibility of materials and reduce the foreign body response.
-
Controlling Cell Adhesion: The protein-repellent properties of PEGylated surfaces can be utilized to control and pattern cell adhesion in tissue engineering and cell culture applications.
Quantitative Data Presentation
The following tables summarize quantitative data from studies investigating the applications of PEGylated molecules and nanoparticles. While not all studies specify the use of this compound, the data provides valuable insights into the effects of PEGylation in a similar molecular weight range.
Table 1: In Vitro Cytotoxicity of a PEGylated Arginase
| Cell Line | Drug | IC50 (U/mL) |
| MKN-45 (Gastric Cancer) | BCA-M-PEG20 | 0.58 ± 0.11 |
| BGC-823 (Gastric Cancer) | BCA-M-PEG20 | 0.63 ± 0.21 |
Data from a study on a mono-PEGylated arginase mutant (BCA-M-PEG20), demonstrating its cytotoxic effects on gastric cancer cell lines.[1]
Table 2: In Vivo Tumor Growth Inhibition by a PEGylated Arginase
| Treatment Group | Tumor Suppression (%) |
| BCA-M-PEG20 (250 U/mouse) | ~50% |
| 5-Fluorouracil (Positive Control) | ~50% |
In vivo data showing the tumor growth inhibition by BCA-M-PEG20 in a mouse xenograft model of gastric cancer.[1][2]
Table 3: Physicochemical Characterization of PEGylated Nanoparticles
| Formulation | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| PEG-cSLNs (Gelucire) | 211.1 ± 22.4 | ≤ 0.2 | 30 - 35 |
| PEG-cSLNs (DSPE) | ~235 | ≤ 0.2 | 30 - 35 |
| PEG-cSLNs (Myrj S100) | ~235 | ≤ 0.2 | 30 - 35 |
Representative data on the physicochemical properties of PEGylated cationic solid lipid nanoparticles (PEG-cSLNs), highlighting the ability to produce monodisperse nanoparticles in a suitable size range for drug delivery.
Table 4: Effect of PEG Surface Modification on Protein Adsorption
| Surface | Adsorbed Protein | Nitrogen Concentration (atomic %) |
| Bare Niobium Pentoxide | Fibrinogen | 14.0 ± 1.3 |
| High-Density PEG | Fibrinogen | 1.0 ± 0.6 |
XPS data demonstrating the significant reduction in fibrinogen adsorption on a surface modified with a high-density PEG layer compared to a bare surface.[3]
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the efficacy and mechanisms of action of this compound-based therapeutics and delivery systems.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Cell culture medium
-
Dimethyl sulfoxide (DMSO) or other solubilizing agent
-
96-well plates
-
Multi-well spectrophotometer
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound conjugate) and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified incubator, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Western Blot for Apoptosis Markers
This technique is used to detect specific proteins in a sample, such as markers of apoptosis (e.g., cleaved caspase-3, cleaved PARP).
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against apoptosis markers
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Protocol:
-
Protein Extraction: Lyse the treated and control cells with lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific to the apoptosis markers of interest, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins.
Flow Cytometry for Cell Cycle Analysis
This technique is used to analyze the distribution of cells in different phases of the cell cycle.
Materials:
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Harvest: Harvest the treated and control cells and wash them with PBS.
-
Fixation: Resuspend the cells in ice-cold 70% ethanol while vortexing gently to fix and permeabilize the cells. Incubate on ice or at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cells in PI staining solution and incubate in the dark.
-
Data Acquisition: Analyze the stained cells using a flow cytometer, which measures the fluorescence intensity of the PI bound to the DNA in each cell.
-
Data Analysis: Analyze the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on their DNA content.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key processes and workflows related to the applications of this compound.
Conclusion
This compound stands out as a fundamental building block in modern biomedical research, offering precision and versatility in the design of advanced therapeutic systems. Its applications in drug delivery, nanoparticle formulation, and surface modification have demonstrated significant potential in improving the efficacy and safety of treatments and the performance of medical devices. The ability to precisely control the length of the PEG chain with monodisperse reagents like this compound is crucial for optimizing the in vivo behavior of PEGylated constructs. As research continues to advance, the demand for well-defined PEG linkers will undoubtedly grow, further solidifying the importance of this compound and its derivatives in the development of next-generation therapies and biomaterials. This guide has provided a comprehensive overview of its current applications, supported by quantitative data, detailed experimental protocols, and clear visualizations, to aid researchers in harnessing the full potential of this powerful tool.
References
m-PEG20-alcohol as a PROTAC Linker: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, leveraging the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[2] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex formed between the POI and the E3 ligase.[3][4]
Among the various linker types, polyethylene glycol (PEG) linkers are frequently employed due to their favorable characteristics.[5] This in-depth technical guide focuses on the use of methoxy-poly(ethylene glycol) with 20 ethylene glycol units and a terminal alcohol (m-PEG20-alcohol) as a PROTAC linker. We will explore its physicochemical properties, provide detailed experimental protocols for its incorporation into a PROTAC and subsequent evaluation, and present relevant data to guide researchers in the design and development of novel protein degraders.
Physicochemical Properties of this compound and Its Impact on PROTACs
The this compound linker is a long-chain, flexible, and hydrophilic spacer. Its chemical structure consists of a methoxy-capped chain of 20 repeating ethylene glycol units, terminating in a hydroxyl group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1059605-06-9 | |
| Molecular Formula | C41H84O21 | |
| Molecular Weight | 913.09 g/mol |
The incorporation of a long PEG linker like this compound significantly influences the properties of the resulting PROTAC molecule:
-
Solubility: The hydrophilic nature of the PEG chain enhances the aqueous solubility of the PROTAC, which is often a challenge for these large molecules that can be highly lipophilic. Improved solubility can facilitate formulation and improve bioavailability.
-
Cell Permeability: While increased hydrophilicity can sometimes hinder passive diffusion across the cell membrane, the flexibility of long PEG linkers may allow the PROTAC to adopt conformations that shield its polar surface area, thereby aiding cellular uptake. However, an optimal balance of hydrophilicity and lipophilicity is crucial for effective cell permeability.
-
Pharmacokinetics: PEGylation is a well-established strategy to improve the pharmacokinetic properties of drugs. The inclusion of a PEG linker can increase a PROTAC's half-life in circulation by reducing renal clearance and protecting it from metabolic degradation.
-
Ternary Complex Formation: The length and flexibility of the linker are critical for the formation of a stable and productive ternary complex. A longer linker like this compound can provide the necessary distance and conformational freedom for the POI and E3 ligase to come together in an optimal orientation for ubiquitination.
Data Presentation: Efficacy of PROTACs with Long-Chain PEG Linkers
Table 2: Degradation Efficacy of PROTACs with Varying PEG Linker Lengths (Illustrative Examples)
| Target Protein | E3 Ligase | Linker Composition (Number of Atoms) | DC50 (nM) | Dmax (%) | Reference |
| TBK1 | VHL | Alkyl/Ether (21 atoms) | 3 | 96 | |
| TBK1 | VHL | Alkyl/Ether (29 atoms) | 292 | 76 | |
| BRD4 | CRBN | 4-5 PEG units | < 500 | Not Reported | |
| BRD4 | CRBN | 1-2 PEG units | > 5000 | Not Reported | |
| BTK | CRBN | ≥ 4 PEG units | Potent | > 85 | |
| BTK | CRBN | < 4 PEG units | Impaired | Not Reported |
Note: The number of atoms in an this compound linker is approximately 62 (20 * 3 + 2). The data presented here for linkers with a lower atom count is for comparative purposes to illustrate the impact of linker length.
Table 3: Binding Affinities of PROTAC Components (Illustrative)
| Interacting Molecules | Binding Affinity (Kd) | Technique | Reference |
| PROTAC - Target Protein | Varies (nM to µM range) | SPR, ITC | |
| PROTAC - E3 Ligase | Varies (nM to µM range) | SPR, ITC | |
| Ternary Complex (POI-PROTAC-E3) | Varies (pM to µM range) | SPR, ITC |
Experimental Protocols
PROTAC Synthesis using this compound
The synthesis of a PROTAC using this compound typically involves a multi-step process. The terminal hydroxyl group of the PEG linker needs to be activated to allow for subsequent conjugation to either the POI ligand or the E3 ligase ligand.
Step 1: Activation of this compound (Example: Tosylation)
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add triethylamine (TEA) (1.5 eq).
-
Cool the reaction mixture to 0°C.
-
Slowly add a solution of p-toluenesulfonyl chloride (TsCl) (1.2 eq) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir overnight under an inert atmosphere.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the tosylated PEG linker (m-PEG20-OTs).
Step 2: Conjugation to the First Ligand (e.g., E3 Ligase Ligand with a free amine)
-
Dissolve the amine-containing E3 ligase ligand (1.0 eq) and m-PEG20-OTs (1.1 eq) in anhydrous dimethylformamide (DMF).
-
Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (3.0 eq).
-
Stir the reaction at an elevated temperature (e.g., 60°C) overnight under an inert atmosphere.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute with water and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash chromatography or preparative high-performance liquid chromatography (HPLC) to yield the E3 ligase-linker conjugate.
Step 3: Conjugation to the Second Ligand (e.g., POI Ligand with a carboxylic acid)
-
Dissolve the POI ligand (1.0 eq), the purified E3 ligase-linker conjugate (1.0 eq), and a peptide coupling reagent such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq).
-
Stir the reaction at room temperature overnight under an inert atmosphere.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute with water and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the final PROTAC product by preparative HPLC.
Western Blot for Protein Degradation
This protocol is used to quantify the degradation of the target protein in cells treated with the PROTAC.
-
Cell Culture and Treatment: Plate cells at a suitable density in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of the lysates and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.
NanoBRET™ Assay for Ternary Complex Formation
This assay measures the proximity of the target protein and the E3 ligase in live cells.
-
Cell Line and Plasmids: Use a cell line (e.g., HEK293) and create expression vectors for the POI fused to NanoLuc® luciferase (NLuc) and the E3 ligase fused to HaloTag®.
-
Transfection: Co-transfect the cells with the POI-NLuc and HaloTag-E3 ligase plasmids.
-
Assay Plate Preparation: Seed the transfected cells into a 96- or 384-well white assay plate.
-
Labeling and Treatment: Add the HaloTag® NanoBRET® 618 Ligand to label the HaloTag-E3 ligase. Prepare and add serial dilutions of the PROTAC to the wells.
-
Luminescence Measurement: Add the NanoBRET® Nano-Glo® Substrate and immediately measure the donor (NLuc) and acceptor (HaloTag® 618) emissions using a plate reader.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission) to determine the extent of ternary complex formation.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is used to measure the binding kinetics and affinity of the PROTAC to its individual binding partners and the stability of the ternary complex.
-
Protein Immobilization: Immobilize one of the purified proteins (e.g., the E3 ligase) onto an SPR sensor chip.
-
Binary Interaction Analysis:
-
Flow solutions of the PROTAC at various concentrations over the immobilized E3 ligase to measure the binding affinity (Kd) of the PROTAC for the E3 ligase.
-
In a separate experiment, flow solutions of the PROTAC over an immobilized POI to determine the Kd for the PROTAC-POI interaction.
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a constant concentration of the POI and varying concentrations of the PROTAC.
-
Flow these mixtures over the immobilized E3 ligase. The resulting sensorgrams will reflect the formation of the ternary complex.
-
-
Data Analysis: Analyze the sensorgram data using appropriate models to determine the association (ka) and dissociation (kd) rate constants, and to calculate the equilibrium dissociation constant (Kd) for each interaction.
Mandatory Visualizations
Conclusion
The this compound linker offers a valuable tool for the development of PROTACs, providing significant length and flexibility that can be advantageous for inducing the degradation of challenging protein targets. Its hydrophilic nature can improve the solubility and pharmacokinetic profile of the resulting PROTAC. While direct quantitative data for PROTACs containing this specific linker is limited, the provided experimental protocols and comparative data for similar long-chain PEG linkers offer a robust framework for the design, synthesis, and evaluation of novel protein degraders. The careful optimization of linker length and composition remains a critical aspect of PROTAC design, and the systematic approaches outlined in this guide will aid researchers in harnessing the full therapeutic potential of targeted protein degradation.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
An In-Depth Technical Guide to m-PEG20-alcohol for Advanced Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methoxy-polyethylene glycol-20-alcohol (m-PEG20-alcohol) and its application in the development of advanced drug delivery systems. This document details its physicochemical properties, provides exemplary experimental protocols for its use in nanoparticle formulation and drug conjugation, and discusses methods for characterization, biocompatibility assessment, and the analysis of drug release kinetics and pharmacokinetics.
Core Concepts: The Role of this compound in Drug Delivery
Methoxy-polyethylene glycol (m-PEG) is a hydrophilic and biocompatible polymer widely employed in drug delivery to enhance the therapeutic efficacy of various agents. The process of covalently attaching PEG chains to molecules or nanoparticles, known as PEGylation, offers several advantages:
-
Improved Solubility: The hydrophilic nature of the PEG chain can significantly increase the aqueous solubility of hydrophobic drugs.
-
Enhanced Stability: PEGylation can protect drugs from enzymatic degradation and clearance, thereby increasing their stability in biological environments.[1]
-
Prolonged Circulation Time: The hydrated PEG chains create a "stealth" effect, reducing recognition and uptake by the reticuloendothelial system (RES), leading to a longer circulation half-life of the drug carrier.[2]
-
Reduced Immunogenicity: By masking the surface of the drug or carrier, PEGylation can minimize the immune response.[1]
This compound, a specific monofunctional PEG derivative with 20 ethylene glycol repeat units, provides a terminal hydroxyl group that, while less reactive than other functional groups, can be activated or used in specific conjugation chemistries for attaching to drugs or drug carriers.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is crucial for its effective application in drug delivery system design.
| Property | Value | Reference |
| Chemical Name | This compound | [3] |
| Synonyms | Methoxy(polyethylene glycol) | |
| CAS Number | 1059605-06-9 | [3] |
| Molecular Formula | C41H84O21 | |
| Molecular Weight (MW) | 913.09 g/mol | |
| Appearance | White to off-white solid or viscous liquid | |
| Solubility | Soluble in water and most organic solvents |
Experimental Protocols
The following sections provide detailed, generalized methodologies for the use of this compound in the formulation and characterization of drug delivery systems. It is important to note that specific parameters may require optimization based on the drug and carrier system being used.
Formulation of this compound Coated PLGA Nanoparticles
This protocol describes the preparation of drug-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles with a this compound surface coating using a nanoprecipitation method.
Materials:
-
PLGA-COOH (Poly(lactic-co-glycolic acid), carboxyl-terminated)
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Drug of interest
-
Acetone (or other suitable water-miscible organic solvent)
-
Deionized water
-
Dialysis membrane (e.g., MWCO 10 kDa)
Procedure:
-
Synthesis of PLGA-PEG Copolymer:
-
Dissolve PLGA-COOH (e.g., 1 g, 0.05 mmol) and this compound (e.g., 0.23 g, 0.25 mmol) in anhydrous dichloromethane (DCM, 20 mL).
-
Add DCC (e.g., 0.06 g, 0.3 mmol) and a catalytic amount of DMAP.
-
Stir the reaction mixture under an inert atmosphere at room temperature for 24-48 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Precipitate the PLGA-PEG copolymer by adding the filtrate to a large excess of cold diethyl ether.
-
Collect the precipitate by centrifugation and dry under vacuum.
-
Characterize the synthesized PLGA-PEG copolymer using ¹H NMR and Gel Permeation Chromatography (GPC) to confirm conjugation and determine molecular weight and polydispersity.
-
-
Nanoparticle Formulation by Nanoprecipitation:
-
Dissolve the synthesized PLGA-PEG copolymer (e.g., 100 mg) and the hydrophobic drug (e.g., 10 mg) in a water-miscible organic solvent such as acetone (e.g., 5 mL).
-
Under moderate stirring, add the organic phase dropwise to a larger volume of deionized water (e.g., 50 mL).
-
Continue stirring for several hours at room temperature to allow for solvent evaporation and nanoparticle formation.
-
Purify the nanoparticle suspension by dialysis against deionized water for 24 hours to remove the organic solvent and unencapsulated drug.
-
Workflow for PLGA-PEG Nanoparticle Formulation
Caption: Workflow for formulating drug-loaded PLGA-PEG nanoparticles.
Characterization of this compound Functionalized Nanoparticles
Thorough characterization is essential to ensure the quality and performance of the formulated nanoparticles.
| Parameter | Method(s) | Purpose |
| Particle Size & PDI | Dynamic Light Scattering (DLS) | To determine the average hydrodynamic diameter and the size distribution (Polydispersity Index). |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | To measure the surface charge of the nanoparticles, which influences stability and cellular interaction. |
| Morphology | Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM) | To visualize the shape and surface characteristics of the nanoparticles. |
| Drug Loading & Encapsulation Efficiency | UV-Vis Spectroscopy, HPLC | To quantify the amount of drug encapsulated within the nanoparticles. |
| PEGylation Confirmation | ¹H NMR, Fourier-Transform Infrared Spectroscopy (FTIR) | To confirm the presence of PEG on the nanoparticle surface. |
Protocol for Determining Drug Loading and Encapsulation Efficiency:
-
Lyophilize a known volume of the purified nanoparticle suspension.
-
Weigh the lyophilized nanoparticles.
-
Dissolve a known weight of the lyophilized nanoparticles in a suitable organic solvent to disrupt the particles and release the encapsulated drug.
-
Quantify the drug concentration using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC) against a standard curve.
-
Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:
-
DL (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
-
EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100
-
In Vitro Drug Release Studies
This protocol outlines a method to assess the release kinetics of a drug from this compound functionalized nanoparticles.
Materials:
-
Drug-loaded nanoparticle suspension
-
Phosphate-buffered saline (PBS) at different pH values (e.g., pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions, respectively)
-
Dialysis tubing (with a MWCO that retains the nanoparticles but allows free drug to pass)
-
Shaking incubator or water bath
Procedure:
-
Place a known volume of the drug-loaded nanoparticle suspension (e.g., 1 mL) into a dialysis bag.
-
Seal the dialysis bag and immerse it in a larger volume of release medium (e.g., 50 mL of PBS) at 37°C with continuous stirring.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a sample of the release medium (e.g., 1 mL).
-
Replace the withdrawn volume with an equal volume of fresh release medium to maintain sink conditions.
-
Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., UV-Vis or HPLC).
-
Plot the cumulative percentage of drug released versus time.
Workflow for In Vitro Drug Release Study
Caption: Workflow for conducting an in vitro drug release study.
Biocompatibility Assessment
Assessing the biocompatibility of this compound based drug delivery systems is critical. The following outlines a general approach based on OECD guidelines for in vitro cytotoxicity.
OECD TG 492: Reconstructed human Cornea-like Epithelium (RhCE) Test Method for Eye Hazard Identification (as an example for irritation potential)
This test method is used to identify chemicals that may cause serious eye damage or irritation.
Principle:
The test evaluates the ability of a test chemical to induce cytotoxicity in a reconstructed human cornea-like epithelium (RhCE) tissue construct. Cytotoxicity is measured by the MTT assay, which quantifies the reduction of a yellow tetrazolium salt (MTT) to a purple formazan product by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Procedure Outline:
-
Tissue Culture: RhCE tissues are cultured to a state that mimics the human corneal epithelium.
-
Exposure: The test substance (e.g., this compound formulated nanoparticles) is applied topically to the surface of the RhCE tissue.
-
Incubation: The tissues are incubated with the test substance for a defined period.
-
MTT Assay: After exposure, the tissues are rinsed and incubated with MTT solution.
-
Extraction and Measurement: The formazan product is extracted from the tissues, and the optical density is measured using a spectrophotometer.
-
Viability Calculation: The percentage of viable cells is calculated relative to a negative control.
-
Classification: Based on the mean tissue viability, the substance is classified according to its eye irritation potential.
Cellular Uptake and Signaling Pathways
The cellular uptake of PEGylated nanoparticles is a complex process involving multiple endocytic pathways. The specific pathway utilized can depend on the nanoparticle's size, shape, surface charge, and the cell type.
Cellular Uptake Mechanisms of PEGylated Nanoparticles
Caption: Cellular uptake pathways of PEGylated nanoparticles.
In Vivo Pharmacokinetics
The primary goal of using this compound in drug delivery is to improve the pharmacokinetic profile of the conjugated drug. Key parameters to evaluate include:
| Parameter | Description | Expected Effect of PEGylation |
| Area Under the Curve (AUC) | The total drug exposure over time. | Increase |
| Half-life (t½) | The time it takes for the drug concentration in the plasma to reduce by half. | Increase |
| Clearance (CL) | The volume of plasma cleared of the drug per unit time. | Decrease |
| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Decrease (initially) |
| Maximum Concentration (Cmax) | The highest concentration of the drug in the plasma. | Variable |
| Time to Maximum Concentration (Tmax) | The time at which Cmax is reached. | Variable |
Generalized Protocol for In Vivo Pharmacokinetic Study:
-
Administer the this compound formulated drug and the free drug (as a control) to animal models (e.g., rats or mice) via the desired route (e.g., intravenous injection).
-
At predetermined time points, collect blood samples.
-
Process the blood samples to obtain plasma.
-
Extract the drug from the plasma samples.
-
Quantify the drug concentration in the plasma extracts using a validated analytical method (e.g., LC-MS/MS).
-
Plot the plasma concentration-time profile for both the formulated and free drug.
-
Calculate the pharmacokinetic parameters using appropriate software.
Conclusion
This compound is a valuable tool in the design and development of advanced drug delivery systems. Its ability to improve solubility, enhance stability, and prolong circulation time makes it a key component in the formulation of nanoparticles, micelles, and other drug carriers. The experimental protocols and characterization techniques outlined in this guide provide a foundation for researchers to effectively utilize this compound in their drug delivery research. Further optimization of formulation parameters and a thorough understanding of the in vivo behavior of these systems will be crucial for the successful clinical translation of this compound-based therapeutics.
References
An In-Depth Technical Guide to the Core Functions of m-PEG20-alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methoxy polyethylene glycol with 20 ethylene glycol units and a terminal alcohol group (m-PEG20-alcohol). It details its core functions, applications in bioconjugation and drug delivery, and provides insights into its synthesis and characterization. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.
Core Function and Chemical Properties
This compound is a heterobifunctional polyethylene glycol (PEG) derivative. Its structure consists of a methoxy ("m") group at one terminus, rendering it inert, and a hydroxyl ("-alcohol") group at the other, which provides a reactive site for further chemical modification. The "20" in its name typically refers to the 20 repeating ethylene glycol units, giving it a defined chain length and molecular weight.
The primary function of this compound lies in its role as a versatile linker and building block in the process of PEGylation . PEGylation is the covalent attachment of PEG chains to molecules such as proteins, peptides, nanoparticles, and small-molecule drugs. This modification imparts several desirable physicochemical and pharmacological properties.
Key Physicochemical Properties of this compound:
| Property | Value | Reference |
| CAS Number | 1059605-06-9 | [1] |
| Molecular Formula | C41H84O21 | [1] |
| Molecular Weight | ~913.09 g/mol | [1] |
| Appearance | Varies (can be a viscous liquid or waxy solid at room temperature) | General Knowledge |
| Solubility | Soluble in water and many organic solvents | General Knowledge |
Synthesis of this compound
The synthesis of monodisperse this compound with a precise number of ethylene glycol units can be achieved through a stepwise addition process, often employing the Williamson ether synthesis. This method allows for controlled chain elongation.
Experimental Protocol: Stepwise Williamson Ether Synthesis
This protocol outlines a general strategy for the synthesis of a defined-length m-PEG chain.
Materials:
-
Tetraethylene glycol (or other short PEG oligomer)
-
Sodium hydride (NaH)
-
A suitable protecting group for one hydroxyl terminus (e.g., trityl chloride)
-
A suitable leaving group for the other hydroxyl terminus (e.g., tosyl chloride)
-
Anhydrous tetrahydrofuran (THF)
-
Appropriate workup and purification reagents (e.g., water, organic solvents, silica gel for chromatography)
Procedure:
-
Protection: Protect one hydroxyl group of the starting PEG oligomer.
-
Activation: Activate the other hydroxyl group by converting it to a good leaving group (e.g., a tosylate).
-
Deprotonation: In a separate reaction, deprotonate the hydroxyl group of another protected PEG oligomer using a strong base like NaH in anhydrous THF to form an alkoxide.
-
Coupling: React the activated PEG oligomer with the alkoxide in an SN2 reaction to extend the PEG chain.
-
Deprotection: Remove the protecting group to reveal a terminal hydroxyl group.
-
Iteration: Repeat steps 3-5 to achieve the desired chain length of 20 ethylene glycol units.
-
Final Deprotection and Purification: Perform a final deprotection step and purify the this compound product using techniques such as column chromatography.
Characterization: The final product should be characterized by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and Mass Spectrometry (MS) to verify the molecular weight.
Applications in Bioconjugation and Drug Delivery
The terminal hydroxyl group of this compound is the key to its utility. It can be activated or converted into other functional groups (e.g., aldehydes, esters, amines) to facilitate covalent attachment to various biomolecules and surfaces.
Protein and Peptide PEGylation
PEGylating proteins and peptides with moieties derived from this compound can significantly enhance their therapeutic properties.
Benefits of Protein PEGylation:
-
Increased Half-Life: The hydrophilic PEG chain increases the hydrodynamic radius of the protein, reducing renal clearance and extending its circulation time in the bloodstream.[2]
-
Reduced Immunogenicity: The PEG chain can mask epitopes on the protein surface, reducing its recognition by the immune system.
-
Improved Stability: PEGylation can protect proteins from proteolytic degradation.
-
Enhanced Solubility: The PEG chain can improve the solubility of hydrophobic proteins.
This protocol describes a general method for activating the hydroxyl group of this compound and conjugating it to the lysine residues of a protein.
Materials:
-
This compound
-
N,N'-Disuccinimidyl carbonate (DSC) or similar activating agent
-
Anhydrous solvent (e.g., acetonitrile)
-
Tertiary amine base (e.g., triethylamine)
-
Protein to be PEGylated in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Quenching solution (e.g., glycine or Tris buffer)
-
Purification system (e.g., size-exclusion or ion-exchange chromatography)
Procedure:
-
Activation of this compound:
-
Dissolve this compound in the anhydrous solvent.
-
Add DSC and the tertiary amine base.
-
Stir the reaction at room temperature for several hours to form the m-PEG20-succinimidyl carbonate (m-PEG20-SC).
-
Monitor the reaction by a suitable analytical technique (e.g., TLC or HPLC).
-
Isolate the activated PEG derivative.
-
-
Conjugation to Protein:
-
Dissolve the protein in the reaction buffer at a specific concentration.
-
Add the activated m-PEG20-SC to the protein solution at a desired molar ratio.
-
Allow the reaction to proceed at a controlled temperature (e.g., 4°C or room temperature) for a specific duration.
-
Quench the reaction by adding the quenching solution to consume any unreacted m-PEG20-SC.
-
-
Purification and Characterization:
-
Purify the PEGylated protein from unreacted protein and excess PEG reagents using chromatography.
-
Characterize the conjugate using SDS-PAGE (to observe the increase in molecular weight), mass spectrometry (to determine the degree of PEGylation), and functional assays (to assess the biological activity).
-
Logical Workflow for Protein PEGylation:
Caption: Workflow for the activation of this compound and its conjugation to a target protein.
PROTAC Linker
This compound is a valuable building block for the synthesis of linkers used in Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker plays a crucial role in the efficacy of a PROTAC by dictating the distance and orientation between the target protein and the E3 ligase.
The PEG chain in the linker can enhance the solubility and cell permeability of the PROTAC molecule. The length of the PEG linker, in this case, 20 units, is a critical parameter that often requires optimization for effective ternary complex formation.
PROTAC Mechanism of Action:
References
- 1. Cost effective surface functionalization of gold nanoparticles with a mixed DNA and PEG monolayer for nanotechnology applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. PEGylation improves pharmacokinetic profile, liver uptake and efficacy of Interferon gamma in liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Landscape of m-PEG20-alcohol: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Methoxy-poly(ethylene glycol)-20-alcohol (m-PEG20-alcohol), a valuable tool in bioconjugation, drug delivery, and nanoparticle formulation, necessitates a thorough understanding of its safety profile and handling requirements to ensure a secure research and development environment. This technical guide provides a comprehensive overview of the safety and handling protocols for this compound, drawing upon available data for high-molecular-weight polyethylene glycols and their derivatives. It is important to note that while specific toxicological data for this compound is limited, the information presented here for structurally similar compounds provides a strong foundation for safe laboratory practices.
Hazard Identification and Classification
Based on data from similar methoxy polyethylene glycol compounds, this compound is not classified as a hazardous substance or mixture according to Regulation (EC) No. 1272/2008 and Directive 67/548/EEC.[1] However, as with any chemical substance, it is crucial to handle it with care and adhere to good laboratory practices. The toxicological properties of this compound have not been thoroughly investigated, and researchers should proceed with the assumption that it may present unknown hazards.[1]
Quantitative Safety Data
Table 1: Acute Toxicity Data for Polyethylene Glycol (General)
| Route of Exposure | Species | Test | Value | Reference |
| Oral | Rat | LD50 | > 12,600 mg/kg | [1] |
| Dermal | Rabbit | LD50 | > 5,000 mg/kg | [1] |
Disclaimer: This data is for a generic polyethylene glycol and not specifically for this compound. The acute toxicity of this compound is expected to be low, consistent with other high-molecular-weight PEGs.
Experimental Protocols
Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. The summarized data in Table 1 is based on standard acute toxicity testing methodologies.
General Protocol for Acute Oral Toxicity (LD50) Study (Illustrative)
A typical acute oral toxicity study, such as the one that would have generated the data in Table 1, would follow a protocol similar to the OECD Guideline for the Testing of Chemicals, No. 420. This generally involves:
-
Animal Model: A standardized strain of laboratory rats (e.g., Wistar or Sprague-Dawley) is used.
-
Dosage: A single dose of the test substance is administered to the animals via oral gavage.
-
Observation: The animals are observed for a period of at least 14 days for signs of toxicity and mortality.
-
Data Analysis: The lethal dose for 50% of the test population (LD50) is calculated using appropriate statistical methods.
Safe Handling and Storage
Proper handling and storage are paramount to ensure the safety of laboratory personnel and the integrity of the product.
Table 2: Handling and Storage Recommendations
| Aspect | Recommendation |
| Ventilation | Use in a well-ventilated area. Local exhaust ventilation is preferred. |
| Personal Hygiene | Avoid contact with skin and eyes. Wash hands thoroughly after handling. |
| Container | Keep container tightly closed in a dry and well-ventilated place. |
| Storage Temperature | Recommended storage at -20°C for long-term stability. |
| Inert Atmosphere | For long-term storage, it is recommended to keep the container under an inert atmosphere (e.g., nitrogen or argon). |
| Materials to Avoid | Strong oxidizing agents. |
Exposure Controls and Personal Protective Equipment (PPE)
To minimize exposure, the following personal protective equipment should be worn when handling this compound:
Table 3: Personal Protective Equipment (PPE) Requirements
| PPE Type | Specification |
| Eye Protection | Chemical safety goggles. |
| Hand Protection | Common chemical resistant gloves (e.g., nitrile rubber). |
| Skin and Body Protection | Laboratory coat. |
| Respiratory Protection | Not required under normal conditions of use with adequate ventilation. |
The following diagram illustrates the standard workflow for donning and doffing PPE in the laboratory.
First Aid Measures
In case of accidental exposure, the following first aid measures should be taken:
Table 4: First Aid Procedures
| Exposure Route | First Aid Measure |
| Inhalation | Move person into fresh air. If not breathing, give artificial respiration. |
| Skin Contact | Wash off with soap and plenty of water. |
| Eye Contact | Flush eyes with water as a precaution. |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. |
Accidental Release Measures
In the event of a spill, the following procedure should be followed to ensure safe cleanup and disposal.
Fire-Fighting Measures
While this compound is not considered highly flammable, appropriate measures should be taken in the event of a fire.
Table 5: Fire-Fighting Information
| Aspect | Recommendation |
| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. |
| Hazardous Combustion Products | Carbon oxides may be formed under fire conditions. |
| Special Protective Equipment | Wear self-contained breathing apparatus for firefighting if necessary. |
Toxicological and Signaling Pathways
There is currently no specific information available in the scientific literature regarding the metabolism and toxicological signaling pathways of this compound. Due to its high molecular weight, it is generally expected to have low absorption and be largely excreted unchanged. The metabolic pathways of small-molecule alcohols, such as ethanol, are not applicable to large polymers like this compound. Therefore, a diagram of signaling pathways would be speculative and scientifically unfounded at this time.
Conclusion
This compound is a valuable polymer in various research and development applications. While it is not classified as a hazardous material and is expected to have low toxicity, it is imperative to handle it with care, utilizing appropriate personal protective equipment and adhering to standard laboratory safety protocols. The information provided in this guide, based on data from similar compounds, serves as a foundation for the safe and effective use of this compound in the laboratory. As with all chemical reagents for which toxicological data is limited, researchers should maintain a high level of caution and prioritize safety in all handling and experimental procedures.
References
An In-depth Technical Guide to the Core Principles of m-PEG20-alcohol Utilization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles for utilizing methoxy-polyethylene glycol-20-alcohol (m-PEG20-alcohol) in research and drug development. It covers the chemical properties, reaction mechanisms, and essential experimental protocols for the successful application of this versatile polymer in bioconjugation.
Core Concepts of this compound in Bioconjugation
Methoxy-polyethylene glycol-20-alcohol is a hydrophilic polymer with a terminal hydroxyl group, which serves as a key functional handle for covalent attachment to therapeutic molecules. The process of attaching PEG chains, known as PEGylation, is a widely adopted strategy to enhance the pharmacokinetic and pharmacodynamic properties of drugs. Key advantages of PEGylation include improved drug solubility, extended circulating half-life, reduced immunogenicity, and increased stability against proteolytic degradation.
The utility of this compound as a PEGylating agent stems from its well-defined molecular weight and the reactivity of its terminal hydroxyl group, which, after activation, can be conjugated to various functional groups on proteins, peptides, small molecules, and nanoparticles.
Chemical Properties and Handling of this compound
Proper handling and understanding of the chemical properties of this compound are crucial for its effective use.
| Property | Value | Reference |
| Chemical Formula | C41H84O21 | [1][2] |
| Molecular Weight | ~913.09 g/mol | [1][2] |
| CAS Number | 1059605-06-9 | [1] |
| Purity | >95% | |
| Storage (Powder) | 2 years at -20°C | |
| Storage (in DMSO) | 2 weeks at 4°C, 6 months at -80°C |
Safety Precautions: Based on available safety data for similar PEG compounds, this compound is not classified as a hazardous substance. However, standard laboratory safety practices should be followed. Use in a well-ventilated area, wear protective gloves and eye protection. In case of contact, wash the affected area with soap and water. For inhalation, move to fresh air. To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.
Experimental Protocols
The terminal hydroxyl group of this compound is not inherently reactive towards common functional groups on biomolecules. Therefore, a critical first step is the "activation" of this hydroxyl group to a more reactive species.
Activation of this compound via Tosylation
A common method to activate the hydroxyl group is to convert it into a tosylate, which is an excellent leaving group for subsequent nucleophilic substitution reactions.
Principle: The hydroxyl group of this compound reacts with p-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., pyridine or triethylamine) to form m-PEG20-tosylate.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous dichloromethane (DCM)
-
Pyridine or Triethylamine (Et3N)
-
Anhydrous sodium sulfate
-
Deionized water
-
Brine solution
Protocol:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add pyridine or triethylamine (1.5 equivalents) to the solution.
-
Slowly add p-toluenesulfonyl chloride (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at 0°C for 4 hours, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction by adding deionized water.
-
Separate the organic layer and wash it sequentially with deionized water and brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the m-PEG20-tosylate.
Quantitative Data for Tosylation (Exemplary):
| Parameter | Condition | Expected Yield |
| Reactant Ratio (m-PEG-OH:TsCl:Base) | 1 : 1.2 : 1.5 | >80% |
| Solvent | Anhydrous Dichloromethane | - |
| Temperature | 0°C to Room Temperature | - |
| Reaction Time | 6 hours | - |
Note: Yields can vary depending on the specific PEG starting material and reaction scale.
Conjugation of Activated m-PEG20 to a Carboxylic Acid (Esterification)
Activated m-PEG20, such as m-PEG20-tosylate, can be reacted with a carboxylic acid-containing molecule (e.g., a drug or a linker) to form a stable ester bond. Alternatively, the this compound can be directly reacted with a carboxylic acid under acidic catalysis (Fischer esterification).
Principle (Fischer Esterification): this compound reacts with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid) to form an ester and water.
Materials:
-
This compound
-
Carboxylic acid-containing molecule
-
Concentrated sulfuric acid (catalyst)
-
Anhydrous toluene or other suitable organic solvent
-
Sodium bicarbonate solution
-
Deionized water
-
Brine solution
-
Anhydrous magnesium sulfate
Protocol:
-
Dissolve the carboxylic acid-containing molecule (1 equivalent) and this compound (1.2 equivalents) in anhydrous toluene in a round-bottom flask equipped with a Dean-Stark apparatus.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Heat the mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate and wash it with deionized water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the m-PEG20-ester conjugate.
Quantitative Data for Esterification (Exemplary):
| Parameter | Condition | Expected Yield |
| Reactant Ratio (m-PEG-OH:Carboxylic Acid) | 1.2 : 1 | 60-90% |
| Catalyst | Concentrated H2SO4 | - |
| Solvent | Toluene | - |
| Temperature | Reflux | - |
| Reaction Time | 4-24 hours | - |
Note: Yields are highly dependent on the specific carboxylic acid and reaction conditions.
Purification and Characterization of m-PEG20 Conjugates
Purification of the PEGylated product is essential to remove unreacted PEG, the unconjugated molecule, and reaction byproducts.
Purification Methods:
-
Size Exclusion Chromatography (SEC): This is the most common method for separating PEGylated proteins from their un-PEGylated counterparts based on the significant difference in their hydrodynamic radius.
-
Ion Exchange Chromatography (IEX): This technique separates molecules based on their net charge. PEGylation can shield the surface charges of a protein, altering its elution profile on an IEX column and allowing for separation from the native protein.
Characterization Methods:
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): This is a powerful technique to determine the molecular weight of the conjugate and assess the degree of PEGylation (i.e., the number of PEG chains attached to the molecule). The mass spectrum will show a characteristic distribution corresponding to the polydispersity of the PEG chain.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) or SEC-HPLC can be used to assess the purity of the conjugate and separate different PEGylated species.
Quantitative Data for Characterization (Exemplary MALDI-TOF MS):
| Analyte | Expected Molecular Weight (Da) | Observation |
| Unconjugated Protein | X | Single sharp peak at X |
| This compound | ~913 | Broad peak centered around 913 |
| Mono-PEGylated Protein | X + ~913 | Broad peak centered around X + 913 |
| Di-PEGylated Protein | X + 2*(~913) | Broad peak centered around X + 1826 |
Visualization of Workflows and Concepts
Experimental Workflow for this compound Conjugation
References
m-PEG20-alcohol: A Technical Guide to its Discovery, Development, and Application in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxy-poly(ethylene glycol)20-alcohol (m-PEG20-alcohol), a monodisperse polyethylene glycol (PEG) derivative with exactly twenty ethylene glycol repeat units, has emerged as a critical component in modern drug delivery systems. Its defined chain length and terminal functional groups, a methoxy group at one end and a hydroxyl group at the other, provide a unique combination of hydrophilicity, biocompatibility, and chemical reactivity. This technical guide provides an in-depth overview of the discovery, synthesis, characterization, and key applications of this compound, with a focus on its role in enhancing the therapeutic efficacy of pharmaceuticals.
Physicochemical Properties
The well-defined structure of this compound results in consistent and predictable physicochemical properties, which are crucial for its application in pharmaceutical development. A summary of these properties is presented in Table 1.
| Property | Value | Reference |
| Chemical Formula | C41H84O21 | [1] |
| Molecular Weight | 913.09 g/mol | [1] |
| Appearance | White to off-white solid or viscous liquid | General Knowledge |
| Solubility | Soluble in water and most polar organic solvents | General Knowledge |
| Polydispersity Index (PDI) | Typically < 1.05 for monodisperse grades | General Knowledge |
Synthesis of this compound
The synthesis of monodisperse this compound requires precise control over the polymerization process to ensure a uniform chain length. While various methods exist for the synthesis of PEGs, the Williamson ether synthesis, an iterative approach, is a common and effective strategy for producing well-defined, short-chain PEG derivatives.
Experimental Protocol: Williamson Ether Synthesis of this compound
This protocol describes a stepwise addition of ethylene glycol units to a methoxy-capped initiator.
Materials:
-
Diethylene glycol
-
Sodium hydride (NaH)
-
2-(2-Methoxyethoxy)ethanol
-
1-bromo-2-(2-ethoxyethoxy)ethane
-
Dry tetrahydrofuran (THF)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Step 1: Synthesis of the m-PEG2-alcohol (initiator).
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve 2-(2-methoxyethoxy)ethanol (1 equivalent) in dry THF.
-
Cool the solution to 0°C and add sodium hydride (1.1 equivalents) portion-wise.
-
Allow the reaction to stir at room temperature for 1 hour.
-
Cool the reaction back to 0°C and add 1-bromo-2-ethoxyethane (1 equivalent) dropwise.
-
Let the reaction warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash with brine, and dry the organic layer over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield m-PEG2-alcohol.
-
-
Step 2-19: Iterative Chain Elongation.
-
Repeat the procedure from Step 1, using the previously synthesized m-PEGn-alcohol as the starting material in each subsequent step, reacting it with the appropriate brominated ethylene glycol derivative. This iterative process is repeated 18 more times to achieve a chain length of 20 ethylene glycol units.
-
-
Final Purification and Characterization.
-
After the final iteration, the crude this compound is purified by column chromatography to remove any shorter-chain impurities.
-
The final product is dried under high vacuum to remove residual solvents.
-
Logical Relationship for Synthesis
Caption: Iterative Williamson ether synthesis for this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and monodispersity of the synthesized this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose.
Experimental Protocol: ¹H NMR Spectroscopy
Materials and Equipment:
-
This compound sample
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes
-
NMR spectrometer (e.g., 400 MHz)
Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound in approximately 0.7 mL of CDCl₃ or DMSO-d₆ in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved.
-
-
NMR Analysis:
-
Acquire a ¹H NMR spectrum according to the instrument's standard operating procedures.
-
Process the spectrum (phasing, baseline correction, and integration).
-
Expected ¹H NMR Spectral Data (in CDCl₃):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.64 | s | ~80H | -O-CH ₂-CH ₂-O- (repeating ethylene glycol units) |
| ~3.54 | t | 2H | -CH ₂-OH (terminal alcohol) |
| 3.38 | s | 3H | CH ₃-O- (terminal methoxy group) |
| ~2.45 | t | 1H | -CH₂-OH (hydroxyl proton, may be broad and shift depending on concentration and solvent purity) |
Signaling Pathway for NMR Characterization
Caption: Workflow for NMR characterization of this compound.
Applications in Drug Delivery
The primary application of this compound is in the PEGylation of drugs and the functionalization of drug delivery systems, such as nanoparticles and liposomes. PEGylation can improve a drug's solubility, stability, and pharmacokinetic profile.
Functionalization of Liposomes with this compound
This protocol outlines a general method for incorporating this compound into a liposomal formulation to create "stealth" liposomes that can evade the immune system and have a longer circulation time.
Materials:
-
Phospholipids (e.g., DSPC, DMPC)
-
Cholesterol
-
m-PEG20-DSPE (or a similar lipid-PEG conjugate synthesized from this compound)
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Drug to be encapsulated
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Hydration:
-
Dissolve the phospholipids, cholesterol, and m-PEG20-DSPE in chloroform in a round-bottom flask. A typical molar ratio is 55:40:5 (phospholipid:cholesterol:m-PEG20-DSPE).
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with a PBS solution containing the drug to be encapsulated by vortexing or gentle shaking. This will form multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To produce unilamellar vesicles of a defined size, subject the MLV suspension to repeated extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a lipid extruder.
-
-
Purification:
-
Remove the unencapsulated drug by dialysis or size exclusion chromatography.
-
Experimental Workflow for Liposome Functionalization
References
Methodological & Application
Application Notes and Protocols for the Use of m-PEG20-alcohol in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component that influences the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[1]
Polyethylene glycol (PEG) linkers are frequently utilized in PROTAC design due to their hydrophilicity, biocompatibility, and the ability to modulate their length to optimize the formation of a productive ternary complex between the target protein and the E3 ligase.[1][2] This document provides detailed application notes and protocols for the use of m-PEG20-alcohol, a monofunctional PEG linker with 20 ethylene glycol units, in the synthesis of PROTACs.
The Role of this compound as a PROTAC Linker
This compound serves as a versatile building block for the construction of longer, flexible, and hydrophilic linkers in PROTACs. The 20-unit PEG chain provides a significant degree of spatial separation between the warhead and the E3 ligase ligand, which can be crucial for mitigating steric hindrance and facilitating the formation of a stable and productive ternary complex. The terminal hydroxyl group of this compound is not typically reactive for direct conjugation and requires chemical activation or conversion to a more suitable functional group for coupling with the warhead or the E3 ligase ligand.
Data Presentation: Impact of Linker Length on PROTAC Efficacy
Table 1: Influence of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 12 - 29 | Submicromolar | - |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
| Data is illustrative and compiled from various sources in the literature.[3][4] |
Table 2: Influence of Linker Length on Degradation of Estrogen Receptor α (ERα)
| Linker Type | Linker Length (atoms) | Degradation Efficacy |
| PEG | 12 | Effective |
| PEG | 16 | More Potent |
| Data is illustrative and compiled from various sources in the literature. |
Table 3: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation
| Linker Type | PROTAC | Degradation of AR in 22Rv1 cells (at 3 µM) |
| Flexible (PEG) | Parent PROTAC 54 | Exhibited degradation |
| Rigid (Disubstituted phenyl) | PROTACs 55-57 | No activity |
| Data is illustrative and compiled from various sources in the literature. |
Experimental Protocols
The following protocols describe the chemical modification of this compound and its subsequent use in the synthesis of a PROTAC. These are generalized procedures and may require optimization based on the specific warhead and E3 ligase ligand being used.
Protocol 1: Activation of this compound via Tosylation
This protocol describes the conversion of the terminal hydroxyl group of this compound to a tosylate, which is a good leaving group for subsequent nucleophilic substitution reactions.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous sodium sulfate
-
Water
-
Brine solution
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 equivalents) to the solution.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.2 equivalents) in anhydrous DCM.
-
Allow the reaction mixture to warm to room temperature and stir overnight under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and separate the layers.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers successively with water and brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the tosylated PEG linker (m-PEG20-OTs).
Protocol 2: Conversion of this compound to m-PEG20-azide
This protocol describes the conversion of the activated m-PEG20-OTs to an azide-terminated PEG linker, which can be used in "click chemistry" reactions.
Materials:
-
m-PEG20-OTs (from Protocol 1)
-
Sodium azide (NaN3)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Dissolve m-PEG20-OTs (1 equivalent) in anhydrous DMF.
-
Add sodium azide (1.5 equivalents) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir overnight under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield m-PEG20-N3.
Protocol 3: PROTAC Synthesis via Click Chemistry
This protocol outlines the final assembly of a PROTAC using an azide-terminated PEG linker and an alkyne-functionalized warhead or E3 ligase ligand.
Materials:
-
m-PEG20-N3 (from Protocol 2)
-
Alkyne-functionalized warhead or E3 ligase ligand
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate
-
tert-Butanol
-
Water
Procedure:
-
Dissolve the alkyne-functionalized component (1 equivalent) and m-PEG20-N3 (1.1 equivalents) in a mixture of tert-butanol and water.
-
Add a freshly prepared aqueous solution of sodium ascorbate (0.3 equivalents).
-
Add an aqueous solution of copper(II) sulfate pentahydrate (0.1 equivalents).
-
Stir the reaction mixture vigorously at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC molecule.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways of common PROTAC targets.
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: Simplified BRD4 signaling pathway.
Caption: Simplified Androgen Receptor (AR) signaling pathway.
Experimental Workflow
Caption: General workflow for PROTAC synthesis using this compound.
References
Application Notes and Protocols for m-PEG20-alcohol Conjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the conjugation of methoxy-poly(ethylene glycol)-alcohol with 20 ethylene glycol units (m-PEG20-alcohol). The protocol outlines a two-step process: the activation of the terminal alcohol group to a carboxylic acid, followed by the conjugation of the activated PEG to a target molecule, using a model protein (lysozyme) as an example. This document also details methods for the purification and characterization of the final conjugate.
Overview of this compound Conjugation
The covalent attachment of polyethylene glycol (PEG) chains to therapeutic molecules, a process known as PEGylation, is a widely employed strategy to enhance their pharmacokinetic and pharmacodynamic properties. Benefits of PEGylation include increased solubility, prolonged circulation half-life, reduced immunogenicity, and improved stability.
The terminal hydroxyl group of this compound is not sufficiently reactive for direct conjugation to most biomolecules under mild conditions. Therefore, a two-step approach is typically employed. First, the this compound is activated by oxidizing the terminal hydroxyl group to a carboxylic acid (m-PEG20-COOH). Subsequently, this carboxylated PEG is activated using carbodiimide chemistry, such as with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to form a reactive NHS ester. This ester readily reacts with primary amines (e.g., the ε-amino group of lysine residues in proteins) to form a stable amide bond.
Quantitative Data Summary
The following table summarizes key quantitative parameters associated with the this compound conjugation process, based on typical experimental outcomes.
| Parameter | Value/Range | Method of Determination | Reference |
| This compound to m-PEG20-COOH Conversion Yield | > 95% | Titration, NMR Spectroscopy | [1] |
| Purity of m-PEG20-COOH | > 99% | 13C NMR | [1] |
| EDC to m-PEG20-COOH Molar Ratio (Activation) | 2:1 to 10:1 | Empirical Optimization | [2] |
| NHS to m-PEG20-COOH Molar Ratio (Activation) | 2:1 to 10:1 | Empirical Optimization | [2] |
| Activated PEG to Protein Molar Ratio (Conjugation) | 5:1 to 20:1 | Empirical Optimization | [3] |
| Conjugation Reaction Time | 2 - 4 hours at RT, or overnight at 4°C | HPLC, SDS-PAGE | |
| Purification Yield (Mono-PEGylated Lysozyme) | ~90% (Heparin Affinity) | UV-Vis Spectroscopy | |
| Purity of Mono-PEGylated Lysozyme | > 95% | Cation Exchange Chromatography, SDS-PAGE | |
| Degree of PEGylation | 1-3 PEG chains/protein | MALDI-TOF Mass Spectrometry, SDS-PAGE |
Experimental Protocols
Activation of this compound to m-PEG20-carboxylic acid (TEMPO-mediated Oxidation)
This protocol describes a mild and efficient method for the oxidation of this compound to m-PEG20-carboxylic acid using a TEMPO/NaOCl system. This method minimizes the risk of PEG chain cleavage that can occur with harsher oxidation agents.
Materials:
-
This compound
-
(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)
-
Sodium hypochlorite (NaOCl) solution (e.g., 10-15% available chlorine)
-
Sodium bromide (NaBr)
-
Sodium bicarbonate (NaHCO₃)
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 0.5 M
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Diethyl ether
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a 1:1 mixture of DCM and a saturated aqueous solution of NaHCO₃.
-
Add TEMPO (0.01 equivalents) and NaBr (0.1 equivalents) to the reaction mixture.
-
Cool the flask to 0°C in an ice bath with gentle stirring.
-
Slowly add the NaOCl solution (1.5 equivalents) dropwise, ensuring the temperature remains below 5°C. The reaction is often characterized by a color change.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or ¹H NMR spectroscopy. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, quench any excess oxidant by adding a few drops of ethanol or isopropanol.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash with 1 M HCl, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Precipitate the resulting m-PEG20-carboxylic acid by adding the concentrated solution to cold diethyl ether.
-
Collect the white solid by filtration and dry under vacuum.
-
Characterize the product by ¹H NMR and determine the conversion efficiency by titration of the carboxylic acid group.
Conjugation of m-PEG20-carboxylic acid to Lysozyme (EDC/NHS Coupling)
This protocol details the conjugation of the activated m-PEG20-COOH to the primary amines of lysozyme.
Materials:
-
m-PEG20-carboxylic acid
-
Lysozyme
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)
-
Phosphate-buffered saline (PBS) (0.1 M, pH 7.4)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine)
Procedure:
-
Activation of m-PEG20-COOH:
-
Dissolve m-PEG20-carboxylic acid (10-fold molar excess relative to lysozyme) in MES buffer.
-
Add EDC-HCl (2 equivalents relative to m-PEG20-COOH) and NHS (2.5 equivalents relative to m-PEG20-COOH).
-
Incubate the mixture at room temperature for 15-30 minutes with gentle stirring to form the m-PEG20-NHS ester.
-
-
Conjugation to Lysozyme:
-
Dissolve lysozyme in PBS (pH 7.4) to a concentration of 5-10 mg/mL.
-
Add the freshly prepared m-PEG20-NHS ester solution to the lysozyme solution.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching the Reaction:
-
Add the quenching solution to a final concentration of 20-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
Purification of PEGylated Lysozyme
The purification of the PEGylated lysozyme from the reaction mixture is crucial to remove unreacted PEG, unconjugated lysozyme, and reaction by-products. A multi-step chromatographic approach is often employed.
1. Ion Exchange Chromatography (IEX):
-
Principle: PEGylation shields the positive charges of lysine residues on lysozyme, leading to a decrease in the net positive charge. This allows for the separation of native lysozyme, mono-PEGylated, di-PEGylated, and higher-order conjugates.
-
Method:
-
Equilibrate a cation exchange column (e.g., SP Sepharose) with a low salt buffer (e.g., 20 mM sodium phosphate, pH 7.0).
-
Load the quenched reaction mixture onto the column.
-
Elute the bound species using a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl in the equilibration buffer).
-
Collect fractions and analyze by SDS-PAGE and UV-Vis spectroscopy to identify the fractions containing the desired mono-PEGylated conjugate.
-
2. Size Exclusion Chromatography (SEC):
-
Principle: SEC separates molecules based on their hydrodynamic radius. PEGylated proteins have a larger hydrodynamic radius than their unconjugated counterparts.
-
Method:
-
Pool the fractions containing the mono-PEGylated lysozyme from the IEX step and concentrate if necessary.
-
Load the concentrated sample onto a size exclusion column (e.g., Superdex 75 or 200) equilibrated with a suitable buffer (e.g., PBS).
-
Elute with the same buffer and collect fractions corresponding to the PEGylated lysozyme, which will elute earlier than any remaining unconjugated lysozyme.
-
Characterization of PEGylated Lysozyme
1. SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE):
-
Purpose: To qualitatively assess the extent of PEGylation. PEGylated proteins exhibit a higher apparent molecular weight than the native protein.
-
Procedure: Run samples of the reaction mixture, purified fractions, and native lysozyme on an SDS-PAGE gel. The PEGylated species will appear as distinct bands of higher molecular weight.
2. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry:
-
Purpose: To determine the precise molecular weight of the conjugate and confirm the degree of PEGylation.
-
Procedure:
-
Prepare a sample by mixing the purified conjugate with a suitable matrix (e.g., sinapinic acid).
-
Acquire the mass spectrum. The resulting spectrum will show a series of peaks corresponding to the native protein and the protein conjugated with one, two, or more PEG chains, allowing for the determination of the PEGylation distribution.
-
3. High-Performance Liquid Chromatography (HPLC):
-
Purpose: To assess the purity of the final product.
-
Method:
-
Reversed-Phase HPLC (RP-HPLC): Can be used to separate different PEGylated species based on hydrophobicity.
-
Size Exclusion HPLC (SEC-HPLC): Provides a quantitative measure of purity based on size and can detect any aggregation.
-
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Chemical reaction pathway for this compound conjugation.
References
Application Notes and Protocols for m-PEG20-alcohol Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-PEG20-alcohol (methoxy-polyethylene glycol with 20 ethylene glycol units) is a high-purity, monodisperse PEG linker commonly utilized in the synthesis of complex biomolecules, drug delivery systems, and Proteolysis Targeting Chimeras (PROTACs).[1] Its terminal hydroxyl group serves as a versatile chemical handle for conjugation to various molecules of interest. The PEG chain enhances the solubility, stability, and pharmacokinetic properties of the resulting conjugates, making it an invaluable tool in drug development.[2]
This document provides detailed protocols for two primary reaction types involving the hydroxyl group of this compound: esterification and etherification. It also includes a common two-step procedure for converting the alcohol to a carboxylic acid for subsequent amide bond formation.
Experimental Protocols
Protocol 1: Esterification via DCC/DMAP Coupling
This protocol describes the esterification of this compound with a carboxylic acid-containing molecule using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), a variation of the Steglich esterification.[3] This method is effective under mild conditions, making it suitable for sensitive substrates.
Methodology:
-
Reagent Preparation :
-
Dissolve the carboxylic acid (1.0 eq) and this compound (1.1 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Add DMAP (0.1 eq) to the solution.
-
-
Reaction Initiation :
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise to the mixture over 15-20 minutes.
-
-
Reaction Progression :
-
Allow the reaction mixture to slowly warm to room temperature.
-
Stir for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) indicates the reaction is proceeding.
-
-
Monitoring :
-
Monitor the reaction progress using Thin Layer Chromatography (TLC), typically with a mobile phase of DCM/Methanol or Chloroform/Methanol.[4] The PEGylated product will have a different Rf value than the starting alcohol.
-
-
Work-up and Purification :
-
Once the reaction is complete, filter the mixture to remove the DCU precipitate.
-
Wash the filtrate with 5% HCl, followed by saturated NaHCO₃, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel or by size-exclusion chromatography (SEC) to separate the PEGylated product from unreacted starting materials.[]
-
Protocol 2: Etherification via Williamson Ether Synthesis
This protocol details the formation of an ether linkage between this compound and an alkyl halide. The reaction proceeds by deprotonating the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile.
Methodology:
-
Alkoxide Formation :
-
Dissolve this compound (1.0 eq) in an anhydrous solvent such as tetrahydrofuran (THF) or dioxane under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add a strong base, such as sodium hydride (NaH, 1.2 eq), portion-wise.
-
Stir the mixture at 0 °C for 1-2 hours, allowing for the evolution of hydrogen gas to cease.
-
-
Nucleophilic Attack :
-
Add the alkyl halide (1.1 eq, typically a primary bromide or iodide) dropwise to the reaction mixture at 0 °C.
-
-
Reaction Progression :
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. For less reactive halides, gentle heating (e.g., to 50-60 °C) may be required.
-
-
Monitoring :
-
Monitor the reaction by TLC to confirm the consumption of the starting alcohol.
-
-
Work-up and Purification :
-
Carefully quench the reaction by the slow addition of water or a saturated NH₄Cl solution.
-
Extract the product with an organic solvent like DCM or ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product via flash column chromatography. Due to the polar nature of PEG compounds, a solvent system like DCM/Methanol is often effective.
-
Protocol 3: Two-Step Oxidation and Amide Coupling
This procedure first involves the oxidation of this compound to its corresponding carboxylic acid, followed by a standard EDC/NHS coupling reaction to form an amide bond with a primary amine.
Part A: Oxidation of this compound
-
Procedure :
-
Dissolve this compound in a suitable solvent mixture (e.g., acetonitrile/water).
-
Use a mild oxidizing agent to convert the primary alcohol to a carboxylic acid. A common method involves using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst with a stoichiometric oxidant like sodium hypochlorite (bleach) or using a chromium trioxide-catalyzed oxidation with periodic acid (H₅IO₆).
-
After the reaction is complete, quench any remaining oxidant and purify the resulting m-PEG20-acid, often by extraction and/or chromatography.
-
Part B: Amide Coupling via EDC/NHS Chemistry
-
Procedure :
-
Dissolve the purified m-PEG20-acid (1.0 eq) in a non-amine-containing buffer, such as MES buffer at pH 6.0 or PBS at pH 7.4.
-
Add N-hydroxysulfosuccinimide (sulfo-NHS, 1.5 eq) followed by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq) to activate the carboxylic acid.
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature.
-
Add the amine-containing molecule (1.0-1.2 eq) to the solution.
-
Let the reaction proceed for 2-4 hours at room temperature or overnight at 4 °C.
-
Purify the final PEGylated conjugate using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) to remove unreacted PEG-acid and coupling reagents.
-
Data Presentation
Quantitative data for typical reactions are summarized below. Note that optimal conditions may vary based on the specific substrate.
Table 1: Summary of Reaction Conditions for this compound
| Reaction Type | Key Reagents | Typical Solvent | Temperature (°C) | Typical Time (h) | Approx. Yield (%) |
|---|---|---|---|---|---|
| Esterification | Carboxylic Acid, DCC, DMAP | DCM, DMF | 0 to RT | 12 - 24 | 70 - 90% |
| Etherification | Alkyl Halide, NaH | THF, Dioxane | 0 to 60 | 4 - 12 | 60 - 85% |
| Oxidation | TEMPO/NaOCl or CrO₃/H₅IO₆ | Acetonitrile/Water | Room Temperature | 2 - 6 | >90% |
| Amide Coupling | Amine, EDC, sulfo-NHS | MES, PBS Buffer | Room Temperature | 2 - 4 | 50 - 80% |
Table 2: Comparison of Purification Techniques for PEGylated Products
| Technique | Separation Principle | Advantages | Disadvantages |
|---|---|---|---|
| Size-Exclusion Chromatography (SEC) | Hydrodynamic radius (size and shape) | Excellent for removing small molecule impurities and unreacted protein/peptides. | Poor resolution between PEGylated species of similar sizes (e.g., monomer vs. dimer). |
| Ion-Exchange Chromatography (IEX) | Net surface charge | Highly effective for separating PEGylation positional isomers and species with different degrees of PEGylation. | Requires charged species; PEG chains can shield charges, altering elution behavior. |
| Hydrophobic Interaction Chromatography (HIC) | Hydrophobicity | Can supplement IEX for difficult separations. | Generally has lower capacity and resolution for PEGylated compounds as PEG itself can be hydrophobic. |
Visualizations
Experimental and Purification Workflow
The following diagram illustrates a general workflow for the synthesis and purification of a conjugate using this compound.
Signaling Pathway Application
PEGylation is often used to improve the therapeutic properties of biologics. For instance, a mono-PEGylated arginase (BCA-M-PEG20) has been shown to induce apoptosis and autophagy in gastric cancer cells by depleting arginine. The diagram below conceptualizes this mechanism.
References
Revolutionizing Bioconjugation: A Detailed Guide to m-PEG20-alcohol Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the application of methoxy polyethylene glycol 20 kDa alcohol (m-PEG20-alcohol) in modern bioconjugation techniques. PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to biomolecules, is a cornerstone strategy for enhancing the therapeutic properties of proteins, peptides, and nanoparticle-based drug delivery systems. The use of a 20 kDa PEG chain, in particular, has been shown to be highly effective in improving the pharmacokinetic and pharmacodynamic profiles of biotherapeutics.[1][2]
This application note will detail the necessary steps for activating the relatively inert hydroxyl group of this compound, followed by specific protocols for its conjugation to proteins and the functionalization of nanoparticles. Furthermore, it presents a compilation of quantitative data to illustrate the impact of 20 kDa PEGylation on various biomolecules and provides standardized methods for the characterization and purification of the resulting conjugates.
The Advantages of 20 kDa PEGylation
The covalent attachment of a 20 kDa PEG chain to a biomolecule can impart several beneficial properties:
-
Increased Serum Half-Life: The increased hydrodynamic radius of the PEGylated molecule reduces its renal clearance, leading to a significantly longer circulation time in the body.[1][3]
-
Reduced Immunogenicity: The flexible PEG chain can mask epitopes on the surface of proteins, thereby reducing their recognition by the immune system and minimizing the risk of an adverse immune response.[1]
-
Enhanced Stability: PEGylation can protect biomolecules from proteolytic degradation and improve their stability against thermal and physical stress.
-
Improved Solubility: For poorly soluble molecules, the hydrophilic nature of the PEG chain can significantly enhance their solubility in aqueous media.
While highly beneficial, it is important to note that PEGylation can sometimes lead to a reduction in the in vitro bioactivity of a molecule due to steric hindrance of its active or binding sites. However, this is often compensated for by the extended circulation half-life, resulting in an overall improvement in therapeutic efficacy in vivo.
Experimental Protocols
The terminal hydroxyl group of this compound is not inherently reactive towards functional groups on biomolecules. Therefore, an initial activation step is required. The following protocols outline a two-stage approach: first, the activation of this compound, and second, its conjugation to proteins or nanoparticles.
Stage 1: Activation of this compound
A common and effective method for activating the terminal hydroxyl group is through tosylation, which converts it into a good leaving group, facilitating subsequent nucleophilic substitution reactions.
Protocol 1: Tosylation of this compound
This protocol describes the conversion of this compound to m-PEG20-tosylate.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Pyridine or Triethylamine (Et3N)
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
Add pyridine or triethylamine (1.5 equivalents) to the solution while stirring.
-
Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise to the reaction mixture.
-
Allow the reaction to stir at 0°C for 4 hours, and then let it warm to room temperature and stir for an additional 2 hours, or until the reaction is complete as monitored by TLC.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with water and brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the m-PEG20-tosylate.
Stage 2: Bioconjugation
The resulting m-PEG20-tosylate can be used to create various amine-reactive PEG derivatives, such as m-PEG20-NHS ester, for efficient conjugation to proteins. Alternatively, it can be converted to m-PEG20-amine for conjugation to carboxylated nanoparticles.
Protocol 2: Synthesis of m-PEG20-NHS Ester from m-PEG20-tosylate
This protocol is a conceptual outline; direct conversion can be complex. A more common route is to first convert the tosylate to a carboxylic acid or an amine, which is then reacted to form the NHS ester. For simplicity, a direct conjugation protocol using a commercially available or pre-synthesized m-PEG20-NHS ester is provided below.
Protocol 3: PEGylation of Proteins via Amine-Reactive m-PEG20-NHS Ester
This protocol details the conjugation of an amine-reactive 20 kDa PEG to primary amines (e.g., lysine residues) on a protein.
Materials:
-
m-PEG20-NHS ester
-
Protein of interest
-
Amine-free buffer (e.g., 0.1 M Phosphate-Buffered Saline, pH 7.4)
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Reaction tubes
-
Magnetic stirrer or orbital shaker
Procedure:
-
Prepare a 5-10 mg/mL solution of the protein in 0.1 M PBS, pH 7.4.
-
Immediately before use, dissolve the m-PEG20-NHS ester in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).
-
Add the desired molar excess of the m-PEG20-NHS ester stock solution to the protein solution while gently stirring. A 20-fold molar excess is a common starting point.
-
Incubate the reaction mixture at room temperature for 1 hour or at 4°C for 2-4 hours with gentle agitation.
-
Terminate the reaction by adding the quenching buffer to a final concentration of 50 mM to consume any unreacted PEG-NHS ester.
-
Proceed with the purification of the PEGylated protein.
Protocol 4: Functionalization of Carboxylated Nanoparticles with m-PEG20-amine
This protocol describes the covalent attachment of m-PEG20-amine to nanoparticles with surface carboxyl groups using EDC/NHS chemistry.
Materials:
-
m-PEG20-amine
-
Carboxylated nanoparticles (e.g., gold or iron oxide nanoparticles)
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Conjugation Buffer (e.g., 0.1 M PBS, pH 7.4)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Quenching solution (e.g., hydroxylamine)
-
Reaction tubes
-
Vortexer or sonicator
Procedure:
-
Disperse the carboxylated nanoparticles in the Activation Buffer.
-
Add EDC (e.g., 5-fold molar excess relative to carboxyl groups) and NHS (e.g., 5-fold molar excess) to the nanoparticle dispersion.
-
Incubate for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups.
-
Centrifuge the nanoparticles and remove the supernatant containing excess EDC/NHS. Resuspend the activated nanoparticles in the Conjugation Buffer.
-
Immediately add the m-PEG20-amine solution (e.g., 10 to 50-fold molar excess) to the activated nanoparticle suspension.
-
Allow the reaction to proceed for 2-4 hours at room temperature with continuous mixing.
-
Quench the reaction by adding a quenching solution to deactivate any remaining active NHS esters.
-
Purify the PEGylated nanoparticles by repeated centrifugation and resuspension in a suitable buffer.
Purification and Characterization of PEGylated Conjugates
Purification:
Following the conjugation reaction, it is crucial to purify the PEGylated product from unreacted PEG, native protein, and potential byproducts. The most common techniques for purifying PEGylated proteins are:
-
Size Exclusion Chromatography (SEC): This method is effective at separating molecules based on their hydrodynamic radius, allowing for the separation of larger PEGylated proteins from smaller, unreacted proteins.
-
Ion Exchange Chromatography (IEX): The shielding of surface charges on the protein by the neutral PEG chain alters its isoelectric point. This change can be exploited to separate PEGylated species from the native protein using IEX.
For PEGylated nanoparticles, purification is typically achieved through repeated cycles of centrifugation or tangential flow filtration to remove unreacted PEG and other reagents.
Characterization:
The successful conjugation and the properties of the final product should be thoroughly characterized using a combination of techniques:
-
SDS-PAGE: A simple and effective method to visualize the increase in molecular weight of the protein after PEGylation.
-
Dynamic Light Scattering (DLS): Measures the hydrodynamic diameter of proteins and nanoparticles, which is expected to increase upon PEGylation.
-
Zeta Potential: For nanoparticles, a shift in the zeta potential towards neutral is indicative of successful PEG coating.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Provides an accurate determination of the molecular weight of the PEGylated protein, allowing for the calculation of the degree of PEGylation.
-
High-Performance Liquid Chromatography (HPLC): Techniques such as SEC-HPLC and RP-HPLC can be used to assess the purity and heterogeneity of the PEGylated product.
Data Presentation
The following tables summarize quantitative data from various studies, illustrating the impact of 20 kDa PEGylation on key properties of biomolecules.
Table 1: Effect of 20 kDa PEGylation on Protein-Ligand Binding Affinity
| Protein | PEGylation Site | Native Protein K_D (nM) | PEGylated Protein K_D (nM) | Fold Change in Affinity | Reference |
| Trastuzumab Fab' | C-terminus | ~0.4 | ~2.0 (5-fold decrease) | 5 | |
| Trastuzumab Fab' | C-terminus (2x20kDa) | ~0.4 | ~0.8 (2-fold decrease) | 2 | |
| Anti-Sialoadhesin mAb (SER-4) | N-terminus (2 molecules) | - | Slight reduction in binding | - | |
| Anti-Sialoadhesin mAb (3D6) | N-terminus (2 molecules) | - | Slight reduction in binding | - |
Table 2: Pharmacokinetic Parameters of Native vs. 20 kDa PEGylated Proteins
| Protein | Species | Native Half-life (t½) | 20 kDa PEGylated Half-life (t½) | Fold Increase in Half-life | Reference |
| Interferon-α-2a | - | 1.2 h | 13.3 h | 11.1 | |
| Anti-CEA/CD3 S-Fab | - | - | 12-fold increase | 12 |
Table 3: Characterization of 20 kDa PEG-Functionalized Nanoparticles
| Nanoparticle Core | Core Size (nm) | Hydrodynamic Diameter (pre-PEGylation) | Hydrodynamic Diameter (post-20 kDa PEGylation) | Reference |
| Gold (AuNP) | 30 | - | Quantified by RP-HPLC and CAD |
Visualizations
The following diagrams illustrate the key workflows described in this application note.
Caption: Workflow for the activation of this compound to m-PEG20-tosylate.
Caption: General workflows for protein PEGylation and nanoparticle functionalization.
References
Application Notes and Protocols for Protein Modification Using m-PEG20-alcohol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the modification of proteins using methoxypolyethylene glycol with a molecular weight of 20 kDa and a terminal alcohol group (m-PEG20-alcohol). PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a protein, is a widely utilized bioconjugation technique to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins.[1][2][3] This modification can lead to an increased circulating half-life, improved stability, enhanced solubility, and reduced immunogenicity and antigenicity.[3][4]
The use of this compound as the starting material for PEGylation offers a versatile approach, as the terminal hydroxyl group can be activated to react with various functional groups on a protein, most commonly the primary amino groups of lysine residues and the N-terminal.
Principle of this compound Based Protein Modification
The modification of proteins with this compound is typically a two-stage process. First, the terminal hydroxyl group of the this compound is chemically activated to create a more reactive functional group. A common method for this activation is the use of N,N'-Disuccinimidyl carbonate (DSC) to form a highly reactive N-hydroxysuccinimide (NHS) carbonate. This "activated PEG" is then introduced to the target protein, where it reacts with nucleophilic groups, primarily the ε-amino groups of lysine residues and the α-amino group at the N-terminus, to form a stable covalent bond.
The degree of PEGylation can be controlled by adjusting the reaction conditions, such as the molar ratio of activated PEG to protein, pH, temperature, and reaction time. Following the conjugation reaction, the PEGylated protein is purified to remove unreacted PEG, unmodified protein, and reaction byproducts. The final product is then characterized to confirm successful PEGylation and to determine the extent of modification.
Experimental Protocols
Protocol 1: Activation of this compound
This protocol describes the activation of the terminal hydroxyl group of this compound using N,N'-Disuccinimidyl carbonate (DSC) to form m-PEG20-NHS carbonate.
Materials:
-
This compound
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
Pyridine
-
Ice-cold diethyl ether
-
Round bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Inert atmosphere (argon or nitrogen)
Procedure:
-
In a clean, dry round bottom flask, dissolve the this compound in a mixture of anhydrous DCM and anhydrous DMF under an inert atmosphere.
-
Add N,N'-Disuccinimidyl carbonate (DSC) and pyridine to the PEG solution. A typical molar ratio is 1:1.5:1.5 (PEG-OH:DSC:Pyridine).
-
Allow the reaction to stir at room temperature for 24 hours.
-
After 24 hours, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Precipitate the activated PEG by adding the concentrated solution dropwise to a beaker of ice-cold diethyl ether with vigorous stirring.
-
Collect the precipitated m-PEG20-NHS carbonate by filtration and dry under vacuum.
-
Store the activated PEG under desiccated conditions until use.
Protocol 2: Protein Conjugation with Activated m-PEG20
This protocol outlines the conjugation of the activated m-PEG20-NHS carbonate to a model protein, such as Bovine Serum Albumin (BSA).
Materials:
-
Target protein (e.g., BSA)
-
Activated m-PEG20-NHS carbonate
-
0.1 M Phosphate Buffered Saline (PBS), pH 7.4
-
Anhydrous Dimethyl Sulfoxide (DMSO) or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Reaction tubes
-
Magnetic stirrer or orbital shaker
Procedure:
-
Prepare a 5-10 mg/mL solution of the protein in 0.1 M PBS, pH 7.4.
-
Immediately before use, prepare a 10 mM solution of the activated m-PEG20-NHS carbonate in anhydrous DMSO or DMF.
-
Add a desired molar excess of the activated PEG solution to the protein solution. A 20-fold molar excess is a common starting point.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring or shaking.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM.
-
The crude PEGylated protein mixture is now ready for purification.
Protocol 3: Purification of PEGylated Protein
Purification is essential to separate the PEGylated protein from unreacted PEG, native protein, and other byproducts. Size Exclusion Chromatography (SEC) is a commonly used method.
Materials:
-
SEC column (e.g., Sephacryl S-200 or Superdex 200)
-
Chromatography system (e.g., FPLC or HPLC)
-
Elution buffer (e.g., 0.1 M PBS, pH 7.4)
-
Fraction collector
-
UV detector
Procedure:
-
Equilibrate the SEC column with at least two column volumes of elution buffer.
-
Load the quenched PEGylation reaction mixture onto the column.
-
Elute the proteins with the elution buffer at a constant flow rate.
-
Monitor the protein elution profile using UV absorbance at 280 nm.
-
Collect fractions corresponding to the different peaks. The PEGylated protein will elute earlier than the unmodified protein due to its larger hydrodynamic volume.
-
Pool the fractions containing the purified PEGylated protein.
Protocol 4: Characterization of PEGylated Protein
Confirmation of successful PEGylation and determination of the degree of modification are crucial for quality control.
2.4.1. SDS-PAGE Analysis
Materials:
-
SDS-PAGE gels (e.g., 4-12% gradient gel)
-
SDS-PAGE running buffer
-
Loading buffer
-
Protein molecular weight standards
-
Staining solution (e.g., Coomassie Brilliant Blue)
-
Destaining solution
Procedure:
-
Prepare samples of the un-PEGylated protein, the crude PEGylation reaction mixture, and the purified PEGylated protein fractions.
-
Load the samples onto the SDS-PAGE gel along with molecular weight standards.
-
Run the gel according to standard procedures.
-
Stain the gel to visualize the protein bands. A successful PEGylation will result in a significant shift to a higher apparent molecular weight for the PEGylated protein compared to the native protein.
2.4.2. Mass Spectrometry
Mass spectrometry (MS) provides a more precise determination of the molecular weight and the degree of PEGylation. Techniques like MALDI-TOF MS and ESI-MS are commonly employed.
Procedure:
-
Prepare samples of the native and PEGylated protein for MS analysis.
-
Acquire mass spectra for both samples.
-
The mass of the PEGylated protein will be higher than the native protein by multiples of the mass of the m-PEG20 chain. The number of attached PEG chains can be determined from the mass difference.
Quantitative Data Summary
The following table summarizes typical quantitative parameters associated with protein modification using m-PEG20.
| Parameter | Typical Value/Range | Method of Determination | Reference |
| m-PEG20 Molecular Weight | ~20,000 Da | Mass Spectrometry | |
| Molar Ratio (PEG:Protein) | 10:1 to 50:1 | Reaction Stoichiometry | |
| Reaction Time | 1 - 24 hours | Time-course analysis | |
| Reaction pH | 7.2 - 8.5 | pH meter | |
| Apparent MW Shift (SDS-PAGE) | > 20 kDa increase | SDS-PAGE | |
| Increase in Half-life | 4.5-fold or greater | Pharmacokinetic studies |
Applications of this compound Modified Proteins
The modification of therapeutic proteins with this compound has numerous applications in drug development, aimed at enhancing the therapeutic efficacy and safety profile of protein-based drugs.
-
Increased Systemic Residence Time: The increased hydrodynamic volume of PEGylated proteins reduces their renal clearance, leading to a longer circulating half-life. This allows for less frequent dosing, improving patient compliance.
-
Reduced Immunogenicity: The PEG chains can mask epitopes on the protein surface, reducing recognition by the immune system and the formation of anti-drug antibodies.
-
Enhanced Stability: PEGylation can protect proteins from proteolytic degradation, increasing their stability in biological fluids.
-
Improved Solubility: For proteins that are poorly soluble in aqueous solutions, PEGylation can significantly enhance their solubility.
A notable example is the PEGylation of granulocyte colony-stimulating factor (G-CSF), where a 20 kDa PEG was attached to the N-terminus, resulting in a therapeutic (Neulasta®) with a significantly longer half-life compared to the non-PEGylated form.
Signaling Pathways and Logical Relationships
The primary impact of PEGylation on signaling pathways is indirect. By extending the half-life and bioavailability of a therapeutic protein that interacts with a specific signaling pathway, PEGylation can lead to a more sustained and potent downstream effect.
References
- 1. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 2. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
The Role of m-PEG20-alcohol in Advancing Cancer Research: Application Notes and Protocols
Introduction: The growing field of nanomedicine offers promising strategies for enhancing the efficacy of cancer therapies while minimizing side effects. A key component in the design of many advanced drug delivery systems is methoxy polyethylene glycol (m-PEG), a hydrophilic and biocompatible polymer. Specifically, m-PEG20-alcohol, a 20 kDa methoxy-terminated polyethylene glycol with a terminal hydroxyl group, serves as a crucial building block for creating "stealth" nanoparticles and liposomes. Its primary function is to form a protective hydrophilic corona on the surface of drug carriers, which reduces recognition by the immune system, prolongs circulation time in the bloodstream, and allows for preferential accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect. This document provides detailed application notes and experimental protocols for the use of this compound in the development of nanoparticle-based cancer therapeutics.
Application Notes
Enhancing Systemic Circulation and Tumor Targeting
The conjugation of this compound to nanoparticles, a process known as PEGylation, is a widely adopted strategy to improve the pharmacokinetic profile of anticancer drugs. The long, flexible PEG chains create a steric barrier that hinders the adsorption of opsonin proteins, thereby preventing rapid clearance by the mononuclear phagocyte system (MPS). This "stealth" characteristic significantly increases the blood circulation half-life of the nanoparticles, allowing for greater opportunity to reach the tumor site.
Furthermore, the prolonged circulation time, combined with the unique pathophysiology of solid tumors, facilitates passive targeting via the EPR effect. Tumor vasculature is often leaky and disorganized, with poor lymphatic drainage. Nanoparticles with a hydrodynamic diameter of up to approximately 200 nm can extravasate through these leaky vessels and accumulate in the tumor interstitium. The hydrophilic nature imparted by this compound also prevents aggregation of nanoparticles in the bloodstream, maintaining their optimal size for tumor accumulation.
Versatile Platform for Nanoparticle Synthesis
The terminal hydroxyl group of this compound provides a versatile anchor for the synthesis of various types of block copolymers used in nanoparticle formulation. Through ring-opening polymerization, this compound can initiate the polymerization of cyclic esters like lactide and glycolide to form amphiphilic diblock copolymers such as mPEG-poly(lactic-co-glycolic acid) (mPEG-PLGA) and mPEG-poly(ε-caprolactone) (mPEG-PCL). These copolymers self-assemble in aqueous solution to form micelles or nanoparticles with a hydrophobic core, capable of encapsulating poorly water-soluble anticancer drugs like paclitaxel and doxorubicin, and a hydrophilic mPEG shell that provides the stealth properties.
Co-delivery of Therapeutic Agents for Synergistic Effects
Nanoparticles formulated with this compound-derived copolymers can be engineered to co-encapsulate multiple therapeutic agents. This co-delivery strategy is particularly advantageous for combination chemotherapy, as it ensures that the drugs are delivered to the tumor site in a specific ratio, potentially leading to synergistic anticancer effects and overcoming drug resistance. For instance, nanoparticles co-loaded with paclitaxel and gemcitabine have demonstrated enhanced tumor inhibition compared to the administration of free drugs.
Surface Functionalization for Active Targeting
While PEGylation provides passive targeting capabilities, the this compound backbone can be further modified to attach targeting ligands, such as antibodies, peptides, or aptamers, for active targeting of cancer cells. This is typically achieved by using a heterobifunctional PEG derivative where one end is the methoxy group and the other end is a reactive group for ligand conjugation, with the hydroxyl group of this compound serving as a starting point for synthesizing such derivatives. Active targeting can enhance cellular uptake of the nanoparticles by specific cancer cells that overexpress the corresponding receptors, further improving therapeutic efficacy and reducing off-target effects.
Quantitative Data Summary
The following tables summarize key quantitative data from studies utilizing mPEG-based copolymers for the delivery of anticancer drugs.
Table 1: Physicochemical Properties of mPEG-PLGA Nanoparticles
| Drug | Polymer Composition | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| Doxorubicin | mPEG-PLGA | ~110 | - | - | - | ~95 | [1] |
| Doxorubicin | PLGA-PEG | 186.7 ± 2.9 | 0.103 ± 0.100 | -25.9 ± 3.5 | 0.89 ± 0.01 | 59.30 ± 0.70 | [2] |
| Paclitaxel & Gemcitabine | mPEG-PLGA-Polypeptide | - | - | - | 2.71 (PTX), 2.64 (GEM) | 96.3 (PTX), 95.13 (GEM) | [3] |
| Mithramycin | mPEG-PLGA | 25.0 ± 4.6 | - | - | 2.11 ± 0.51 | - | [4] |
| Cisplatin | PLGA-mPEG | ~80 | - | - | 3.9 ± 0.3 | 70.9 ± 2.6 | [5] |
Table 2: Physicochemical Properties of mPEG-PCL Micelles and Nanoparticles
| Drug | Polymer Composition | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| Doxorubicin | PCL20-mPEG | - | - | - | - | - | |
| Doxorubicin | PCL30-mPEG | - | - | - | - | - | |
| Doxorubicin | PCL40-mPEG | - | - | - | - | - | |
| Doxorubicin | PCL-PEG-PCL | - | - | - | 8.72 ± 0.57 | 86.71 ± 2.05 | |
| Doxorubicin | mPEG-PCL-Imi-DOX | 125 | - | - | 24.2 | - |
Table 3: In Vitro and In Vivo Efficacy
| Nanoparticle System | Cancer Cell Line | In Vitro Metric | In Vivo Model | In Vivo Outcome | Reference |
| Paclitaxel & Gemcitabine co-loaded mPEG-PLGA NPs | Breast Cancer | Enhanced anticancer effect | - | 81.5% tumor inhibition | |
| Docetaxel-loaded PLGA-PEG NPs | SKOV3 (ovarian cancer) | Greater cytotoxicity than free drug | 4T1 tumor-bearing mice | Enhanced tumor suppression | |
| Mithramycin-loaded mPEG-PLGA NPs | BxPC-3, MIA Paca-2 (pancreatic cancer) | Comparable cytotoxicity to free drug | - | - | |
| Cisplatin-loaded PLGA-mPEG NPs | IGROV1-CP (ovarian cancer) | Dose-dependent cytotoxicity | - | LD50 > 100 mg/kg (IV) | |
| Doxorubicin-loaded PCL-PEG-PCL NPs | EMT6 (breast cancer) | Gradual increase in cytotoxicity over time | - | - |
Experimental Protocols
Protocol 1: Synthesis of mPEG-PLGA Diblock Copolymer via Ring-Opening Polymerization
This protocol describes the synthesis of an amphiphilic mPEG-PLGA diblock copolymer using this compound as a macroinitiator.
Materials:
-
This compound (Methoxy-poly(ethylene glycol) with a terminal hydroxyl group, MW ~20,000 g/mol )
-
D,L-lactide
-
Glycolide
-
Stannous octoate (Sn(Oct)₂)
-
Toluene, anhydrous
-
Dichloromethane (DCM)
-
Diethyl ether, cold
-
Argon or Nitrogen gas supply
Procedure:
-
Drying of this compound: Dry the required amount of this compound under vacuum at 80-100°C for 4-6 hours to remove any residual water.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve the dried this compound in anhydrous toluene.
-
Addition of Monomers and Catalyst: Add the desired molar ratios of D,L-lactide and glycolide to the flask. The ratio will determine the properties of the resulting PLGA block. Subsequently, add the catalyst, stannous octoate, typically at a monomer-to-catalyst molar ratio of 10,000:1 to 20,000:1.
-
Polymerization: Heat the reaction mixture to 130-140°C with continuous stirring. The polymerization is typically carried out for 12-24 hours.
-
Purification:
-
Cool the reaction mixture to room temperature and dissolve the resulting polymer in a minimal amount of dichloromethane.
-
Precipitate the copolymer by slowly adding the DCM solution to a large volume of cold diethyl ether with vigorous stirring.
-
Collect the precipitated mPEG-PLGA copolymer by filtration or centrifugation.
-
Wash the polymer with cold diethyl ether multiple times to remove unreacted monomers and catalyst.
-
Dry the final product under vacuum at room temperature for 24-48 hours.
-
-
Characterization: Confirm the structure and molecular weight of the synthesized copolymer using ¹H NMR spectroscopy and gel permeation chromatography (GPC).
Protocol 2: Preparation of Drug-Loaded mPEG-PLGA Nanoparticles by Nanoprecipitation
This method is suitable for encapsulating hydrophobic drugs.
Materials:
-
mPEG-PLGA copolymer
-
Hydrophobic anticancer drug (e.g., Paclitaxel, Doxorubicin base)
-
Acetone or Acetonitrile (organic solvent)
-
Deionized water or phosphate-buffered saline (PBS) (aqueous phase)
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of mPEG-PLGA copolymer and the anticancer drug in the organic solvent (e.g., 10 mg/mL polymer and 1 mg/mL drug in acetonitrile).
-
Nanoprecipitation: Add the organic phase dropwise into the aqueous phase (typically at a volume ratio of 1:5 to 1:10, organic:aqueous) under constant stirring. The rapid diffusion of the organic solvent into the aqueous phase leads to the precipitation of the polymer and the formation of nanoparticles with the drug encapsulated within the hydrophobic core.
-
Solvent Evaporation: Stir the resulting nanoparticle suspension at room temperature for several hours (e.g., 4-6 hours) or overnight to allow for the complete evaporation of the organic solvent.
-
Purification and Concentration: Purify the nanoparticle suspension to remove unencapsulated drug and residual solvent. This can be done by dialysis against deionized water using a dialysis membrane with an appropriate molecular weight cut-off (e.g., 12-14 kDa) or by centrifugal filtration.
-
Characterization:
-
Size and Zeta Potential: Determine the hydrodynamic diameter, polydispersity index (PDI), and surface charge (zeta potential) of the nanoparticles using dynamic light scattering (DLS).
-
Morphology: Visualize the shape and surface morphology of the nanoparticles using transmission electron microscopy (TEM) or scanning electron microscopy (SEM).
-
Drug Loading and Encapsulation Efficiency: Quantify the amount of encapsulated drug using a suitable analytical method such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC) after lysing the nanoparticles with a suitable solvent. The drug loading content (DLC) and encapsulation efficiency (EE) can be calculated using the following formulas:
-
DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
-
EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100
-
-
Protocol 3: In Vitro Drug Release Study
This protocol describes a typical method to evaluate the release profile of a drug from the nanoparticles.
Materials:
-
Drug-loaded nanoparticle suspension
-
Release medium (e.g., PBS pH 7.4, acetate buffer pH 5.5)
-
Dialysis tubing (appropriate MWCO)
-
Thermostatically controlled shaker
Procedure:
-
Place a known volume (e.g., 1 mL) of the drug-loaded nanoparticle suspension into a dialysis bag.
-
Immerse the dialysis bag in a larger volume of the release medium (e.g., 50 mL) to ensure sink conditions.
-
Incubate the setup in a shaker at 37°C.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a sample (e.g., 1 mL) from the release medium outside the dialysis bag.
-
Replenish the release medium with an equal volume of fresh medium to maintain a constant volume.
-
Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
Calculate the cumulative percentage of drug released at each time point.
Visualizations
References
- 1. Facile Synthesis of PEGylated PLGA Nanoparticles Encapsulating Doxorubicin and its In Vitro Evaluation as Potent Drug Delivery Vehicle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Docetaxel-loaded PLGA and PLGA-PEG nanoparticles for intravenous application: pharmacokinetics and biodistribution profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Co-delivery of paclitaxel and gemcitabine by methoxy poly(ethylene glycol)-poly(lactide-coglycolide)-polypeptide nanoparticles for effective breast cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mithramycin-loaded mPEG-PLGA nanoparticles exert potent antitumor efficacy against pancreatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Developing a Highly Stable PLGA-mPEG Nanoparticle Loaded with Cisplatin for Chemotherapy of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nanoparticle Functionalization with m-PEG20-alcohol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the functionalization of various nanoparticle platforms with methoxy-polyethylene glycol-alcohol with a molecular weight of 20,000 g/mol (m-PEG20k-alcohol). The inclusion of a PEG layer, a process known as PEGylation, is a widely adopted strategy to improve the systemic circulation time, reduce immunogenicity, and enhance the stability of nanoparticles for therapeutic and diagnostic applications.[1][2][3] By forming a hydrophilic shield, PEGylation minimizes opsonization and subsequent clearance by the mononuclear phagocyte system.[2][3]
Overview of m-PEG20k-alcohol Functionalization
m-PEG20k-alcohol is a linear polyether chain with a methoxy group at one terminus and a hydroxyl group at the other. The hydroxyl group can be activated or reacted with complementary functional groups on the nanoparticle surface to form a stable covalent bond. The choice of conjugation chemistry depends on the nanoparticle's surface properties.
Key Advantages of PEGylation:
-
Prolonged Systemic Circulation: Reduces uptake by the reticuloendothelial system (RES), leading to longer half-life in the bloodstream.
-
Reduced Immunogenicity: Masks the nanoparticle surface from the immune system.
-
Improved Stability: Prevents aggregation and enhances solubility in aqueous media.
-
Enhanced Tumor Accumulation: For nanoparticles in the appropriate size range, prolonged circulation can lead to increased accumulation in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.
The density of the PEG layer on the nanoparticle surface is a critical parameter that influences its in vivo behavior. A dense "brush" conformation is often desired for optimal stealth properties, which is influenced by the molecular weight and grafting density of the PEG chains.
Experimental Protocols
Functionalization of Gold Nanoparticles (AuNPs)
This protocol describes the functionalization of citrate-stabilized gold nanoparticles with thiol-terminated m-PEG20k. The strong affinity of sulfur for gold forms a stable dative bond.
Materials:
-
Citrate-stabilized gold nanoparticles (AuNPs)
-
m-PEG20k-SH (Thiol-terminated m-PEG20k)
-
Phosphate Buffered Saline (PBS)
-
Deionized (DI) water
Protocol:
-
Synthesize or obtain citrate-stabilized AuNPs of the desired size.
-
Prepare a stock solution of m-PEG20k-SH in DI water.
-
Add the m-PEG20k-SH solution to the AuNP suspension at a specific molar excess. The optimal ratio should be determined empirically.
-
Allow the mixture to react for at least 12 hours at room temperature with gentle stirring to facilitate ligand exchange.
-
Purify the PEGylated AuNPs by centrifugation to remove excess unbound PEG. The centrifugation speed and time will depend on the size of the AuNPs.
-
Resuspend the pellet in PBS or other desired buffer.
-
Repeat the centrifugation and resuspension steps at least twice to ensure complete removal of unbound PEG.
-
Characterize the functionalized nanoparticles for size, zeta potential, and PEG density.
Functionalization of Liposomes
This protocol details the incorporation of DSPE-mPEG20k into a liposomal formulation during its preparation.
Materials:
-
Lipids (e.g., DSPC, Cholesterol)
-
DSPE-mPEG20k
-
Chloroform
-
Phosphate Buffered Saline (PBS)
Protocol:
-
Dissolve the lipids (e.g., DSPC and cholesterol) and DSPE-mPEG20k in chloroform in a round-bottom flask at the desired molar ratio.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with PBS by vortexing, resulting in the formation of multilamellar vesicles (MLVs).
-
To obtain small unilamellar vesicles (SUVs), subject the MLV suspension to sonication or extrusion through polycarbonate membranes of a defined pore size.
-
Remove any non-incorporated DSPE-mPEG20k by dialysis or size exclusion chromatography.
-
Characterize the liposomes for size, zeta potential, and drug encapsulation efficiency (if applicable).
Functionalization of PLGA Nanoparticles
This protocol describes the preparation of PEGylated PLGA nanoparticles using the nanoprecipitation method with a PLGA-PEG block copolymer.
Materials:
-
PLGA-PEG-COOH block copolymer (with a 20k Da PEG block)
-
Acetone
-
Deionized (DI) water
Protocol:
-
Dissolve the PLGA-PEG-COOH copolymer in acetone at a concentration of 10 mg/mL.
-
Add the polymer solution dropwise to a larger volume of DI water while stirring.
-
The nanoparticles will form spontaneously as the acetone diffuses into the water, causing the polymer to precipitate.
-
Allow the suspension to stir for several hours to ensure complete evaporation of the acetone.
-
The resulting PEGylated PLGA nanoparticles can be purified by centrifugation and resuspension in the desired buffer.
-
The terminal carboxyl groups on the PEG can be further functionalized with targeting ligands using carbodiimide chemistry (EDC/NHS).
Characterization of PEGylated Nanoparticles
Thorough characterization is essential to confirm successful PEGylation and to understand the properties of the functionalized nanoparticles.
| Parameter | Technique(s) | Purpose |
| Hydrodynamic Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | To determine the size of the nanoparticles in solution and the uniformity of the size distribution. An increase in hydrodynamic diameter is indicative of successful PEGylation. |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | To measure the surface charge of the nanoparticles. A decrease in the magnitude of the zeta potential suggests the shielding effect of the PEG layer. |
| Morphology | Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM) | To visualize the size and shape of the nanoparticle core. The PEG layer is typically not visible under TEM. |
| PEG Density Quantification | High-Performance Liquid Chromatography (HPLC), Thermogravimetric Analysis (TGA), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fluorescence-based assays | To determine the number of PEG chains per nanoparticle or per unit surface area. |
| Confirmation of PEGylation | Fourier-Transform Infrared Spectroscopy (FTIR) | To identify the characteristic peaks of PEG on the nanoparticle surface. |
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the characterization of PEGylated nanoparticles.
Table 1: Physicochemical Properties of Nanoparticles Before and After PEGylation
| Nanoparticle Type | Parameter | Before PEGylation | After PEGylation (m-PEG20k) | Reference |
| Gold Nanoparticles (50 nm) | Hydrodynamic Diameter (nm) | ~55 | ~90 | |
| Zeta Potential (mV) | -35 | -5 | ||
| PLGA Nanoparticles | Hydrodynamic Diameter (nm) | ~150 | ~180 | |
| Zeta Potential (mV) | -25 | -10 |
Table 2: Quantification of PEG Density on Gold Nanocages (50 nm)
| PEG Molecular Weight (Da) | Number of PEG Chains per Nanocage | Coverage Density (chains/nm²) | Reference |
| 3,000 | 33,170 ± 2,750 | 2.21 | |
| 5,000 | 20,000 ± 2,400 | 1.33 | |
| 20,000 | 3,200 ± 1,770 | 0.21 |
Visualizations
Caption: General workflow for nanoparticle PEGylation.
Caption: Properties and outcomes of PEGylation.
References
Application Notes and Protocols for m-PEG20-alcohol Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the reactions of methoxy poly(ethylene glycol) alcohol with 20 ethylene glycol units (m-PEG20-alcohol). This document outlines detailed protocols for common conjugation reactions, data presentation for expected outcomes, and characterization methods for the resulting products.
Introduction to this compound
This compound is a monodisperse polyethylene glycol derivative with a terminal hydroxyl group and a methoxy-capped terminus. Its structure is CH₃O-(CH₂CH₂O)₂₀-H, with a molecular weight of approximately 913.09 g/mol . The hydroxyl group, while present, exhibits relatively low reactivity and typically requires activation for efficient conjugation to other molecules. PEGylation, the process of covalently attaching PEG chains to molecules such as proteins, peptides, or small drug molecules, is a widely used strategy in drug delivery to improve solubility, stability, and pharmacokinetic profiles.
Key Reactions of this compound
The primary reactive site on this compound is the terminal hydroxyl group. Common reactions involve the conversion of this alcohol into more reactive functional groups or direct coupling with activated molecules. The most prevalent reactions include esterification with carboxylic acids, activation to tosylates for subsequent nucleophilic substitution, and reaction with acid anhydrides.
Reaction Workflow Overview
Caption: General reaction pathways for this compound.
Experimental Protocols
Esterification of this compound
Esterification is a common method to conjugate carboxylic acid-containing molecules to this compound. Two widely used methods are the Fischer and Steglich esterifications.
a) Fischer Esterification
This method involves the reaction of an alcohol and a carboxylic acid in the presence of a strong acid catalyst.[1] To drive the equilibrium towards the ester product, an excess of one reactant (typically the alcohol if it is also the solvent) is used, and water is removed as it is formed.[2]
Protocol: General Procedure for Fischer Esterification
-
Dissolution: Dissolve the carboxylic acid (1.0 eq.) in a large excess of this compound (if it can serve as the solvent) or in an inert solvent like toluene along with a slight excess of this compound (1.2 eq.).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (e.g., 0.1 eq.).
-
Reaction: Heat the mixture to reflux. If using toluene, use a Dean-Stark apparatus to remove the water formed during the reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (typically several hours), cool the mixture to room temperature. If an excess of this compound was used, it may need to be removed by chromatography. If a solvent was used, dilute the mixture with an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.
b) Steglich Esterification
The Steglich esterification is a milder method that uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[3] This method is suitable for substrates that are sensitive to acidic conditions.[4]
Protocol: General Procedure for Steglich Esterification
-
Dissolution: Dissolve the carboxylic acid (1.0 eq.), this compound (1.2 eq.), and a catalytic amount of DMAP (0.1 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Coupling Agent Addition: Cool the solution to 0 °C in an ice bath and add DCC (1.1 eq.).
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature overnight. Monitor the reaction progress by TLC.
-
Work-up: A precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Activation of this compound via Tosylation
Conversion of the terminal hydroxyl group to a tosylate creates an excellent leaving group, facilitating subsequent nucleophilic substitution reactions.
Protocol: General Procedure for Tosylation
-
Dissolution: Dissolve this compound (1.0 eq.) in anhydrous DCM or pyridine.
-
Reagent Addition: Cool the solution to 0 °C and add p-toluenesulfonyl chloride (TsCl) (1.5 eq.) and a base such as triethylamine (1.5 eq.) or pyridine (which can also serve as the solvent).[5] A catalytic amount of DMAP can also be added to accelerate the reaction.
-
Reaction: Stir the reaction at 0 °C for 30 minutes and then at room temperature overnight. Monitor the reaction by TLC.
-
Work-up: Dilute the reaction mixture with DCM and wash with 1 M HCl to remove the base, followed by a wash with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting m-PEG20-tosylate by column chromatography.
Reaction with Acetic Anhydride
This reaction is a straightforward method for forming an ester, in this case, an acetate ester of the PEG.
Protocol: General Procedure for Reaction with Acetic Anhydride
-
Dissolution: Dissolve this compound (1.0 eq.) in a suitable solvent like pyridine or DCM.
-
Reagent Addition: Add acetic anhydride (1.5 eq.). A catalytic amount of DMAP can be added to speed up the reaction.
-
Reaction: Stir the mixture at room temperature until the reaction is complete as monitored by TLC.
-
Work-up: Quench the reaction by adding methanol. Co-evaporate the mixture with toluene to remove pyridine. Dilute the residue with DCM.
-
Purification: Wash the organic layer with 1 M HCl, water, saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the product by column chromatography.
Data Presentation
The following tables summarize the expected quantitative data for the reactions of this compound. Note that specific yields can vary depending on the specific carboxylic acid or other reactants used and the optimization of reaction conditions.
| Reaction | Reactants | Solvent | Typical Yield (%) | Purity (%) |
| Fischer Esterification | Carboxylic Acid, this compound, H₂SO₄ (cat.) | Toluene | 60-80 | >95 |
| Steglich Esterification | Carboxylic Acid, this compound, DCC, DMAP (cat.) | DCM | 70-95 | >95 |
| Tosylation | This compound, TsCl, Triethylamine | DCM | 80-95 | >95 |
| Reaction with Anhydride | This compound, Acetic Anhydride, Pyridine | Pyridine | >90 | >95 |
Yields are estimates based on general alcohol reactions and may require optimization for this compound.
Characterization of m-PEG20-derivatives
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is a powerful tool for confirming the successful modification of this compound.
-
This compound: The spectrum will show a characteristic large peak for the ethylene glycol repeating units (-O-CH₂-CH₂-O-) at approximately 3.64 ppm. The terminal methoxy group (CH₃-O-) will appear as a singlet at around 3.38 ppm. The protons on the carbon adjacent to the terminal hydroxyl group (-CH₂-OH) will appear as a triplet at approximately 3.56 ppm.
-
m-PEG20-ester: Upon esterification, the chemical shift of the protons on the carbon adjacent to the newly formed ester linkage (-CH₂-O-C=O) will shift downfield to approximately 4.28 ppm. The disappearance of the alcohol proton signal and the appearance of signals corresponding to the conjugated molecule will confirm the reaction.
-
m-PEG20-tosylate: After tosylation, the protons on the carbon adjacent to the tosyl group will shift downfield. The aromatic protons of the tosyl group will appear in the aromatic region of the spectrum (7-8 ppm).
Caption: Expected ¹H NMR chemical shifts.
2. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is useful for identifying the functional groups present in the starting material and the product.
-
This compound: The spectrum will show a broad O-H stretching band around 3300-3500 cm⁻¹. A strong C-O-C ether linkage band will be present around 1100 cm⁻¹.
-
m-PEG20-ester: The broad O-H band will disappear, and a new, sharp C=O stretching band from the ester group will appear around 1735 cm⁻¹. The C-O-C ether band will remain.
Purification and Handling
Purification of PEGylated products is often challenging due to their amphiphilic nature.
-
Column Chromatography: Silica gel chromatography is commonly used. A gradient of a polar solvent like methanol in a less polar solvent like dichloromethane or chloroform is often effective. Reversed-phase HPLC (RP-HPLC) can also be used for purification and analysis of PEGylated compounds.
-
Handling and Storage: this compound and its derivatives are generally hygroscopic. They should be stored in a cool, dry place under an inert atmosphere to prevent moisture absorption and degradation.
These protocols and data provide a foundational guide for working with this compound. Researchers should note that reaction conditions may require optimization for specific substrates to achieve the best results.
References
Application Notes and Protocols: m-PEG20-alcohol in Targeted Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methoxy poly(ethylene glycol) with 20 ethylene glycol units and a terminal alcohol group (m-PEG20-alcohol) is a valuable tool in the field of targeted drug delivery. PEGylation, the process of covalently attaching PEG chains to molecules or nanoparticles, is a widely employed strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The use of this compound offers a balance between providing sufficient stealth properties to evade the immune system and maintaining a manageable molecular size. These application notes provide an overview of the utility of this compound and detailed protocols for its application in targeted drug delivery systems.
The terminal hydroxyl group of this compound can be chemically modified to react with various functional groups on drugs or drug carriers, enabling the formation of stable conjugates. This modification can lead to increased drug solubility, prolonged systemic circulation time, reduced immunogenicity, and improved tumor accumulation through the enhanced permeability and retention (EPR) effect.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is crucial for its effective application in drug delivery.
| Property | Value | Reference |
| Chemical Formula | C41H84O21 | [1] |
| Molecular Weight | 913.09 g/mol | [1] |
| CAS Number | 1059605-06-9 | [1] |
| Synonyms | m-PEG20-OH, Methyl-PEG20-alcohol | [1] |
| Purity | Typically >95% | |
| Solubility | Soluble in water and most organic solvents | [2] |
| Storage | Store at -5°C in a dry, dark place |
Applications in Targeted Drug Delivery
The primary application of this compound in targeted drug delivery is to serve as a hydrophilic and biocompatible linker for various therapeutic platforms.
Key Applications:
-
Nanoparticle Surface Modification: this compound can be used to coat the surface of nanoparticles (e.g., liposomes, polymeric nanoparticles, gold nanoparticles) to create a "stealth" shield. This PEG layer reduces opsonization and uptake by the reticuloendothelial system (RES), thereby prolonging circulation time.
-
PROTAC Linker: As a PROTAC (Proteolysis Targeting Chimera) linker, this compound can connect a target protein-binding ligand and an E3 ligase-binding ligand, facilitating targeted protein degradation.
-
Drug Conjugation: Small molecule drugs can be directly conjugated to this compound to improve their solubility and pharmacokinetic profile.
-
Bioconjugation: Proteins, peptides, and antibodies can be PEGylated with this compound to reduce immunogenicity and extend their half-life.
Experimental Protocols
The following protocols provide detailed methodologies for the activation of this compound and its conjugation to common functional groups found on drugs and nanoparticles.
Protocol 1: Activation of this compound via Tosylation
This protocol describes the conversion of the terminal hydroxyl group of this compound to a tosylate, which is a good leaving group for subsequent nucleophilic substitution reactions.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
p-Toluenesulfonyl chloride (TsCl)
-
Argon or Nitrogen gas
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Ice bath
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round bottom flask under an inert atmosphere (argon or nitrogen).
-
Cool the solution in an ice bath.
-
Add TEA (1.5 equivalents) to the solution and stir for 10 minutes.
-
Slowly add TsCl (1.2 equivalents) dissolved in a minimal amount of anhydrous DCM.
-
Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench by adding a small amount of water.
-
Extract the product with DCM, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the product (m-PEG20-OTs) by column chromatography.
Protocol 2: Conjugation of Activated m-PEG20-OTs to an Amine-Containing Drug
This protocol outlines the reaction of tosyl-activated this compound with a drug containing a primary or secondary amine.
Materials:
-
m-PEG20-OTs (from Protocol 1)
-
Amine-containing drug
-
Anhydrous Dimethylformamide (DMF)
-
Potassium carbonate (K2CO3) or Diisopropylethylamine (DIPEA)
-
Magnetic stirrer and stir bar
-
Reaction vial
Procedure:
-
Dissolve the amine-containing drug (1 equivalent) and m-PEG20-OTs (1.1 equivalents) in anhydrous DMF.
-
Add a base such as K2CO3 (2 equivalents) or DIPEA (2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or elevated temperature (e.g., 50-60°C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the m-PEG20-drug conjugate by column chromatography or preparative HPLC.
Protocol 3: Activation of this compound to m-PEG20-aldehyde for N-terminal Protein PEGylation
This protocol describes the oxidation of the terminal alcohol to an aldehyde, which can then be used for site-specific N-terminal PEGylation of proteins or peptides.
Materials:
-
This compound
-
Anhydrous DCM
-
Dess-Martin Periodinane (DMP)
-
Sodium bicarbonate
-
Magnetic stirrer and stir bar
-
Round bottom flask
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere.
-
Add DMP (1.5 equivalents) to the solution in one portion.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a 10% aqueous solution of sodium thiosulfate.
-
Stir vigorously for 15 minutes.
-
Separate the organic layer, wash with saturated sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the m-PEG20-aldehyde by column chromatography.
-
For protein conjugation, dissolve the purified m-PEG20-aldehyde and the protein in a suitable buffer (e.g., phosphate buffer, pH 6.0-7.0).
-
Add a reducing agent such as sodium cyanoborohydride (NaCNBH3) and stir at 4°C for 24-48 hours.
-
Purify the PEGylated protein using size-exclusion or ion-exchange chromatography.
Quantitative Data on the Effects of PEGylation
The following table summarizes the expected impact of PEGylation on key drug delivery parameters. While specific data for this compound is limited, the values are representative of PEGylation with PEGs of similar molecular weight.
| Parameter | Effect of PEGylation | Typical Quantitative Change | Reference |
| Circulation Half-life | Increased | 2 to 100-fold increase | |
| Drug Loading Capacity | Variable | May decrease slightly due to steric hindrance | |
| Drug Release Rate | Decreased | Slower, more sustained release | |
| Immunogenicity | Reduced | Significant reduction in antibody formation | |
| Zeta Potential | Shift towards neutral | Reduction in surface charge | |
| Nanoparticle Size | Increased | Increase in hydrodynamic diameter |
Visualization of Workflows and Pathways
Experimental Workflow for Nanoparticle PEGylation
The following diagram illustrates a typical workflow for the preparation and characterization of PEGylated nanoparticles using this compound.
Caption: Workflow for nanoparticle PEGylation.
Signaling Pathway: Inhibition of PI3K/Akt/mTOR Pathway by a PEGylated Kinase Inhibitor
This diagram illustrates how a PEGylated nanoparticle carrying a kinase inhibitor can influence a key cancer signaling pathway.
Caption: PI3K/Akt/mTOR pathway inhibition.
Logical Relationship: Advantages of PEGylation in Drug Delivery
This diagram outlines the key advantages conferred by PEGylating a drug or nanoparticle.
Caption: Key advantages of PEGylation.
Conclusion
This compound is a versatile and effective reagent for the PEGylation of drugs and nanoparticles in the context of targeted drug delivery. The protocols and information provided herein offer a foundation for researchers to design and execute experiments aimed at improving the therapeutic index of various drug candidates. The ability to tailor the physicochemical properties of therapeutics through PEGylation remains a cornerstone of modern nanomedicine and drug development.
References
Application Notes and Protocols for the Analytical Characterization of m-PEG20-alcohol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methoxy polyethylene glycol (m-PEG) is a polymer widely utilized in the pharmaceutical industry to enhance the therapeutic properties of drugs, a process known as PEGylation. The covalent attachment of m-PEG chains can improve a drug's solubility, stability, and circulation half-life while reducing its immunogenicity. Accurate and comprehensive characterization of the m-PEG raw material is a critical first step to ensure the quality, safety, and efficacy of the final PEGylated drug product.
This document provides detailed application notes and experimental protocols for the analytical characterization of m-PEG20-alcohol. The "20" in this compound signifies a polymer with an average of 20 ethylene glycol repeating units. These methods are essential for determining the identity, purity, molecular weight distribution, and other critical quality attributes of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation and confirmation of this compound. Both ¹H and ¹³C NMR are employed to verify the presence of the methoxy and terminal alcohol functional groups, as well as the polyethylene glycol backbone.
Quantitative Data Summary
| Parameter | Specification | Analytical Method |
| Identity Confirmation | Conforms to structure | ¹H NMR, ¹³C NMR |
| Methoxy Proton Signal | ~3.38 ppm | ¹H NMR |
| PEG Backbone Protons | ~3.64 ppm | ¹H NMR |
| Terminal Alcohol Proton | Variable, ~2-5 ppm | ¹H NMR |
| Methoxy Carbon Signal | ~59 ppm | ¹³C NMR |
| PEG Backbone Carbons | ~70 ppm | ¹³C NMR |
| Terminal Alcohol Carbon | ~61 ppm | ¹³C NMR |
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
Objective: To confirm the chemical structure of this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d6)[1]
-
5 mm NMR tubes
-
NMR Spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Accurately weigh 10-20 mg of the this compound sample.
-
Dissolve the sample in approximately 0.7 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
Instrument Parameters (Example for a 400 MHz spectrometer):
| Parameter | ¹H NMR | ¹³C NMR |
| Pulse Program | Standard single pulse | Proton-decoupled |
| Spectral Width | -2 to 12 ppm | 0 to 220 ppm[2] |
| Acquisition Time | 2-4 seconds | 1-2 seconds |
| Relaxation Delay | 1-5 seconds | 2-5 seconds |
| Number of Scans | 16-64 | 1024-4096 |
| Temperature | 25 °C | 25 °C |
Data Analysis:
-
Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform.
-
Phase and baseline correct the resulting spectrum.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.
-
Assign the peaks in both ¹H and ¹³C NMR spectra based on their chemical shifts. For this compound, the expected chemical shifts are approximately:
Workflow Diagram
Caption: NMR Spectroscopy Workflow for this compound.
Mass Spectrometry (MS)
Mass spectrometry, particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS, is a crucial technique for determining the molecular weight, molecular weight distribution, and polydispersity of this compound.[4] It provides information on the mass of individual polymer chains.
Quantitative Data Summary
| Parameter | Specification | Analytical Method |
| Average Molecular Weight (Mw) | ~900 Da (for n=20) | MALDI-TOF MS |
| Number Average Molecular Weight (Mn) | ~880 Da (for n=20) | MALDI-TOF MS |
| Polydispersity Index (PDI = Mw/Mn) | ≤ 1.10 | MALDI-TOF MS |
| Repeating Unit Mass | 44.03 Da | MALDI-TOF MS |
Experimental Protocol: MALDI-TOF MS
Objective: To determine the molecular weight distribution and polydispersity of this compound.
Materials:
-
This compound sample
-
MALDI Matrix (e.g., α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB))
-
Cationizing agent (e.g., sodium trifluoroacetate (NaTFA))
-
Solvent (e.g., ethanol, water, or a mixture)
-
MALDI target plate
-
MALDI-TOF Mass Spectrometer
Sample Preparation (Dried-Droplet Method):
-
Matrix Solution: Prepare a saturated solution of the matrix (e.g., 10 mg/mL CHCA in acetonitrile/water 1:1 v/v with 0.1% TFA).
-
Analyte Solution: Prepare a solution of this compound at a concentration of approximately 1 mg/mL in water or ethanol.
-
Cationizing Agent Solution: Prepare a solution of NaTFA at approximately 1 mg/mL in water or ethanol.
-
Spotting: On the MALDI target plate, mix 1 µL of the analyte solution, 1 µL of the matrix solution, and 1 µL of the cationizing agent solution.
-
Allow the spot to air dry completely at room temperature.
Instrument Parameters (Example):
| Parameter | Setting |
| Ionization Mode | Positive |
| Detector Mode | Reflector or Linear |
| Laser Type | Nitrogen laser (337 nm) |
| Laser Intensity | Optimized for signal intensity and resolution |
| Mass Range | 500 - 2000 Da |
| Number of Laser Shots | 100-200 per spectrum |
Data Analysis:
-
Acquire the mass spectrum. The spectrum will show a distribution of peaks, with each peak corresponding to a PEG oligomer with a different number of repeating units, typically adducted with a sodium ion ([M+Na]⁺).
-
The mass difference between adjacent peaks should be approximately 44 Da, corresponding to the mass of one ethylene glycol unit.
-
Calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) using the instrument's software.
Logical Relationship Diagram
Caption: Logical Flow of MALDI-TOF MS Analysis.
Gel Permeation / Size Exclusion Chromatography (GPC/SEC)
GPC/SEC is a powerful technique for determining the molecular weight distribution and purity of polymeric samples. It separates molecules based on their hydrodynamic volume in solution.
Quantitative Data Summary
| Parameter | Specification | Analytical Method |
| Weight Average Molecular Weight (Mw) | To be determined | GPC/SEC with RI detection |
| Number Average Molecular Weight (Mn) | To be determined | GPC/SEC with RI detection |
| Polydispersity Index (PDI) | ≤ 1.10 | GPC/SEC with RI detection |
| Purity (Area %) | ≥ 95% | GPC/SEC with RI detection |
Experimental Protocol: GPC/SEC
Objective: To determine the molecular weight distribution and purity of this compound.
Materials:
-
This compound sample
-
Mobile Phase (e.g., Tetrahydrofuran (THF) or aqueous buffer like 0.1 M NaNO₃)
-
GPC/SEC system with a refractive index (RI) detector
-
GPC columns suitable for low molecular weight polymers (e.g., a set of columns with pore sizes appropriate for the 500-2000 Da range)
-
Polymer standards for calibration (e.g., narrow PDI PEG standards)
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of the mobile phase to a final concentration of about 1 mg/mL.
-
Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter before injection.
Instrument Parameters (Example):
| Parameter | Setting |
| Column | Set of GPC columns for oligomer analysis |
| Mobile Phase | THF or 0.1 M NaNO₃ in water |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 100 µL |
| Column Temperature | 30-40 °C |
| Detector | Refractive Index (RI) |
Data Analysis:
-
Calibrate the GPC/SEC system using a series of narrow PDI PEG standards with known molecular weights.
-
Inject the this compound sample and record the chromatogram.
-
The instrument software will calculate Mn, Mw, and PDI based on the calibration curve.
-
Purity can be estimated from the area percentage of the main peak.
Experimental Workflow Diagram
Caption: GPC/SEC Experimental Workflow.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC can be used to assess the purity of this compound and to separate it from potential impurities such as PEG-diol.
Quantitative Data Summary
| Parameter | Specification | Analytical Method |
| Purity (Area %) | ≥ 95% | RP-HPLC with ELSD or RI detection |
| PEG-diol content | ≤ 5% | RP-HPLC with ELSD or RI detection |
Experimental Protocol: Reversed-Phase HPLC
Objective: To determine the purity of this compound and quantify impurities.
Materials:
-
This compound sample
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile or Methanol
-
HPLC system with a C8 or C18 column and an Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) detector.
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in the initial mobile phase composition.
-
Filter the solution through a 0.22 µm syringe filter.
Instrument Parameters (Example):
| Parameter | Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient of Water and Acetonitrile |
| Gradient | 10-90% Acetonitrile over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detector | ELSD (Nebulizer Temp: 40°C, Evaporator Temp: 60°C, Gas Flow: 1.5 L/min) or RI |
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the area percentage of the main this compound peak to determine purity.
-
Identify and quantify any impurity peaks, such as PEG-diol.
Signaling Pathway Diagram (Logical Flow)
Caption: Logical Flow of HPLC Purity Analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and simple method for confirming the identity of this compound by identifying its characteristic functional groups.
Quantitative Data Summary
| Functional Group | Characteristic Absorption Band (cm⁻¹) |
| O-H Stretch (alcohol) | 3600-3200 (broad) |
| C-H Stretch (alkane) | 3000-2850 |
| C-O-C Stretch (ether) | 1150-1085 (strong) |
Experimental Protocol: FTIR Spectroscopy
Objective: To confirm the presence of key functional groups in this compound.
Materials:
-
This compound sample
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
Sample Preparation:
-
For ATR-FTIR, no specific sample preparation is needed. A small amount of the solid or liquid sample is placed directly on the ATR crystal.
Instrument Parameters (Example):
| Parameter | Setting |
| Spectral Range | 4000-400 cm⁻¹ |
| Resolution | 4 cm⁻¹ |
| Number of Scans | 16-32 |
Data Analysis:
-
Acquire the FTIR spectrum.
-
Identify the characteristic absorption bands corresponding to the O-H, C-H, and C-O-C functional groups.
-
Compare the obtained spectrum with a reference spectrum of m-PEG-alcohol if available.
Workflow Diagram
References
Purifying m-PEG20-alcohol Conjugates: A Guide for Researchers
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene glycol (PEG) chains to molecules, a process known as PEGylation, is a widely utilized strategy in drug development to enhance the therapeutic properties of proteins, peptides, and small molecules. Specifically, the use of 20 kDa methoxy PEG alcohol (m-PEG20-alcohol) can improve solubility, increase serum half-life, and reduce immunogenicity. However, the PEGylation reaction often results in a heterogeneous mixture of products, including the desired mono-PEGylated conjugate, multi-PEGylated species, unreacted starting materials, and PEG-related impurities. Therefore, robust and efficient purification strategies are critical to isolate the desired conjugate and ensure product quality and safety.
This document provides detailed application notes and protocols for the most common and effective techniques for purifying this compound conjugates, tailored for researchers, scientists, and drug development professionals.
Key Purification Techniques
The primary methods for purifying this compound conjugates leverage differences in size, charge, and hydrophobicity between the desired product and impurities. The most widely employed techniques include chromatography, tangential flow filtration, and precipitation.
Chromatographic Methods
High-performance liquid chromatography (HPLC) is a cornerstone for the purification and analysis of PEGylated molecules.[1] The choice of chromatographic technique depends on the specific characteristics of the conjugate and the impurities to be removed.[1]
-
Size Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic radius.[] PEGylation significantly increases the size of a molecule, making SEC an effective method for removing smaller, unreacted PEG and other low molecular weight impurities.[]
-
Ion Exchange Chromatography (IEX): IEX separates molecules based on their net charge. The attachment of neutral PEG chains can shield the surface charges of a molecule, altering its interaction with the IEX stationary phase. This property can be exploited to separate the PEGylated conjugate from the unreacted, more highly charged parent molecule and also to resolve positional isomers.
-
Reversed-Phase Chromatography (RP-HPLC): This method separates molecules based on their hydrophobicity. While PEG is hydrophilic, the overall hydrophobicity of the conjugate can be different from the unreacted molecule, allowing for separation. RP-HPLC is particularly useful for high-resolution separation of PEGylated isoforms and positional isomers.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on interactions with a hydrophobic stationary phase in the presence of a high-salt mobile phase. It offers an orthogonal separation mechanism to IEX and SEC and can be a valuable polishing step in a multi-step purification process.
Tangential Flow Filtration (TFF)
Tangential Flow Filtration (TFF), also known as cross-flow filtration, is a rapid and efficient method for concentrating and diafiltering (buffer exchange) PEGylated conjugates. The solution flows parallel to the membrane surface, which prevents the build-up of a filter cake and allows for the processing of larger volumes. TFF is particularly useful for removing unreacted PEG and for buffer exchange before or after chromatographic steps.
Precipitation
Precipitation can be a cost-effective method for the initial purification and concentration of PEGylated conjugates. By adding a precipitating agent, such as a salt (e.g., ammonium sulfate) or a non-solvent, the solubility of the conjugate is reduced, causing it to precipitate out of solution. The precipitated conjugate can then be collected by centrifugation or filtration. This method can also be used to remove certain impurities that remain in the supernatant.
Quantitative Data Summary
The selection of a purification technique is often guided by its ability to achieve the desired purity and yield. The following table summarizes typical performance metrics for the described methods.
| Purification Technique | Typical Purity Achieved | Typical Yield | Key Advantages | Common Applications |
| Size Exclusion Chromatography (SEC) | >95% | 80-95% | Effective for removing unreacted PEG and aggregates. | Initial cleanup, aggregate removal. |
| Ion Exchange Chromatography (IEX) | >98% | 70-90% | High resolution for separating isoforms and unreacted protein. | Polishing step, isomer separation. |
| Reversed-Phase Chromatography (RP-HPLC) | >99% | 60-85% | Excellent resolution for positional isomers. | High-purity applications, analytical characterization. |
| Hydrophobic Interaction Chromatography (HIC) | >95% | 75-90% | Orthogonal separation to IEX and SEC. | Intermediate or polishing step. |
| Tangential Flow Filtration (TFF) | N/A (used for buffer exchange/concentration) | >95% | Rapid, scalable, good for buffer exchange. | Concentration, diafiltration, removal of small impurities. |
| Precipitation | Variable (often requires further purification) | 80-95% | Cost-effective, scalable for initial capture. | Initial product capture and concentration. |
Experimental Protocols
Protocol 1: Purification of this compound Conjugate using Size Exclusion Chromatography (SEC)
This protocol outlines a general procedure for the purification of a PEGylated protein from unreacted PEG and smaller impurities.
Materials:
-
SEC column (e.g., Zenix SEC-150, 3 µm, 150 Å, 7.8 x 300 mm)
-
HPLC system with UV detector
-
Mobile Phase: 150 mM Sodium Phosphate Buffer, pH 7.0
-
Sample: Reaction mixture containing the this compound conjugate
-
0.22 µm syringe filters
Methodology:
-
System Preparation: Equilibrate the SEC column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Sample Preparation: Filter the reaction mixture through a 0.22 µm syringe filter to remove any particulate matter. Dilute the sample with the mobile phase to a suitable concentration (e.g., 2.0 mg/mL).
-
Injection: Inject an appropriate volume of the prepared sample (e.g., 20 µL) onto the column.
-
Elution and Detection: Elute the sample isocratically with the mobile phase. Monitor the elution profile using a UV detector at 214 nm or 280 nm. The PEGylated conjugate, having a larger hydrodynamic radius, will elute earlier than the unreacted protein and free PEG.
-
Fraction Collection: Collect the fractions corresponding to the main peak of the PEGylated conjugate.
-
Analysis: Analyze the collected fractions for purity using an appropriate analytical method (e.g., analytical SEC, SDS-PAGE).
Protocol 2: Purification of this compound Conjugate using Ion Exchange Chromatography (IEX)
This protocol describes the separation of a PEGylated protein from its un-PEGylated form based on charge differences. This example assumes cation exchange chromatography where the PEGylated, less positively charged species elutes earlier.
Materials:
-
Cation exchange column (e.g., Sartobind S)
-
HPLC or FPLC system with UV detector and conductivity meter
-
Buffer A (Binding Buffer): e.g., 20 mM Sodium Phosphate, pH 6.0
-
Buffer B (Elution Buffer): e.g., 20 mM Sodium Phosphate, 1 M NaCl, pH 6.0
-
Sample: Reaction mixture containing the this compound conjugate, buffer exchanged into Buffer A.
Methodology:
-
System Preparation: Equilibrate the cation exchange column with Buffer A until the UV baseline and conductivity are stable.
-
Sample Loading: Load the buffer-exchanged sample onto the column at a low flow rate.
-
Washing: Wash the column with Buffer A to remove any unbound material, including some unreacted PEG.
-
Elution: Elute the bound species using a linear gradient of Buffer B (e.g., 0-100% Buffer B over 20 column volumes). The mono-PEGylated conjugate is expected to elute at a lower salt concentration than the di- and tri-PEGylated and unreacted protein.
-
Fraction Collection: Collect fractions across the elution peak(s).
-
Analysis: Analyze the fractions for purity and product identification.
Protocol 3: Diafiltration and Concentration using Tangential Flow Filtration (TFF)
This protocol details the use of TFF to concentrate the purified this compound conjugate and exchange it into a final formulation buffer.
Materials:
-
TFF system with a suitable membrane (e.g., 10 kDa MWCO PES membrane)
-
Purified conjugate solution
-
Diafiltration Buffer (Final formulation buffer)
-
Peristaltic pump
Methodology:
-
System Setup: Assemble the TFF system according to the manufacturer's instructions. Sanitize and equilibrate the system with water and then the diafiltration buffer.
-
Concentration: Recirculate the purified conjugate solution through the TFF system. The permeate (buffer and small molecules) will pass through the membrane, while the retentate (containing the conjugate) is concentrated.
-
Diafiltration: Once the desired concentration is reached, begin adding the diafiltration buffer to the retentate at the same rate as the permeate is being removed. This process exchanges the buffer without changing the product concentration. Typically, 5-10 diavolumes are sufficient for complete buffer exchange.
-
Final Concentration: After diafiltration, stop adding the diafiltration buffer and continue to concentrate the product to the final desired volume.
-
Recovery: Recover the concentrated and buffer-exchanged product from the TFF system.
Visualizing Purification Workflows
The following diagrams illustrate the logical flow of the purification processes.
Caption: A typical multi-step purification workflow for this compound conjugates.
Caption: Comparison of common HPLC techniques for PEG conjugate purification.
References
Application Notes and Protocols for the Use of m-PEG20-alcohol in Creating Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker, which connects the antibody to the drug payload, is a critical component influencing the ADC's stability, pharmacokinetics, efficacy, and safety. Polyethylene glycol (PEG) linkers have become integral to modern ADC design due to their ability to enhance hydrophilicity, improve stability, and prolong circulation half-life.
This document provides detailed application notes and protocols for the use of m-PEG20-alcohol as a foundational component for creating a heterobifunctional linker for ADC development. Since the terminal hydroxyl group of this compound is not reactive for direct conjugation, it must first be activated. Herein, we describe a representative two-stage strategy:
-
Activation of this compound: Synthesis of a heterobifunctional Maleimide-PEG20-NHS ester linker. This linker will have a maleimide group for conjugation to a thiol-containing payload and an N-hydroxysuccinimide (NHS) ester for conjugation to lysine residues on the antibody.
-
Two-Step ADC Conjugation: A sequential process involving the reaction of the linker with the payload, followed by conjugation of the linker-payload complex to the antibody.
The Role of the PEG20 Linker in ADC Development
The inclusion of a discrete 20-unit PEG linker offers a balance of properties essential for ADC performance:
-
Enhanced Hydrophilicity: Many potent cytotoxic payloads are hydrophobic. A PEG20 linker imparts significant water solubility, which helps to prevent aggregation, a common issue especially with higher drug-to-antibody ratios (DARs).
-
Improved Pharmacokinetics (PK): The hydrophilic PEG chain creates a hydration shell around the payload, which can shield it from premature clearance mechanisms and extend the ADC's circulation half-life, leading to greater accumulation in tumor tissue.
-
Defined Spacer Length: A monodisperse PEG20 linker provides a precise and well-defined spacer of approximately 80 Å between the antibody and the drug. This spacing can be critical for reducing steric hindrance and ensuring the antibody's binding affinity is preserved while allowing the payload to effectively interact with its intracellular target upon release.
-
Reduced Immunogenicity: By masking potential epitopes on the linker-payload complex, PEGylation can lower the risk of an immune response against the ADC.
Data Presentation: Impact of PEG Linker Properties
While specific data for this compound linkers is not extensively published, the following tables summarize representative quantitative data from studies on ADCs with varying PEG linker lengths. This data illustrates the general trends and trade-offs encountered when optimizing PEG linker length.
Table 1: Representative Data on PEG Linker Length and In Vitro Cytotoxicity (Data synthesized from studies on different ADCs and cell lines to illustrate general trends)
| Cell Line | Linker Type | IC50 (ng/mL) | Reference |
| Karpas-299 (Lymphoma) | No PEG | ~10 | |
| Karpas-299 (Lymphoma) | PEG8 | ~10 | |
| Karpas-299 (Lymphoma) | PEG24 | ~10 | |
| HER2+ Cell Line | No PEG (Affibody-MMAE) | 0.04 nM | |
| HER2+ Cell Line | 4 kDa PEG (Affibody-MMAE) | 0.18 nM (4.5x increase) | |
| HER2+ Cell Line | 10 kDa PEG (Affibody-MMAE) | 0.88 nM (22x increase) |
Note: The impact of PEG length on in vitro potency can be highly dependent on the specific antibody, payload, and cell line used. In some cases, linker length has minimal impact on cytotoxicity, while in others, particularly with smaller targeting moieties, longer linkers can decrease potency.
Table 2: Representative Data on PEG Linker Length and Pharmacokinetics (PK) (Data synthesized from preclinical models to illustrate general trends)
| ADC Construct | Linker | Plasma Half-Life (t½) in Mice | Reference |
| Affibody-MMAE | No PEG | 1.3 hours | |
| Affibody-MMAE | 4 kDa PEG | 3.3 hours (2.5x increase) | |
| Affibody-MMAE | 10 kDa PEG | 14.6 hours (11.2x increase) | |
| Trastuzumab-MMAE | PEG24 (Side Chain) | Slowed plasma clearance vs. less hydrophilic linker |
Note: A clear trend exists where increasing the PEG linker length generally improves the pharmacokinetic profile of the ADC, leading to longer circulation times.
Experimental Protocols
The following protocols are representative methodologies for the synthesis and characterization of an ADC using an this compound-derived linker.
Protocol 1: Synthesis of a Heterobifunctional Maleimide-PEG20-NHS Ester Linker
This protocol describes the conversion of this compound into a linker ready for conjugation. It involves two main steps: introducing a maleimide group and activating the terminal carboxyl group as an NHS ester.
Materials:
-
m-PEG20-OH (Methoxy-PEG20-alcohol)
-
Succinic anhydride
-
4-(Dimethylamino)pyridine (DMAP)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
2-Aminoethanethiol (or other thiol-amine)
-
Maleic anhydride
-
Anhydrous Dichloromethane (DCM), Dimethylformamide (DMF), Triethylamine (TEA)
-
Reaction vessels, magnetic stirrer, purification columns (silica gel)
Procedure:
-
Synthesis of m-PEG20-Carboxylic Acid:
-
Dissolve this compound (1 eq.) and succinic anhydride (1.5 eq.) in anhydrous DCM.
-
Add DMAP (0.1 eq.) as a catalyst.
-
Stir the reaction at room temperature for 12-18 hours.
-
Monitor reaction completion by TLC or LC-MS.
-
Purify the resulting m-PEG20-acid by silica gel chromatography.
-
-
Activation to m-PEG20-NHS Ester:
-
Dissolve the purified m-PEG20-acid (1 eq.) and NHS (1.2 eq.) in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add DCC (1.2 eq.) to the solution.
-
Stir the reaction at 0°C for 2 hours, then at room temperature overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. The resulting solution contains the m-PEG20-NHS ester.
-
-
Introduction of the Maleimide Group (Alternative to direct synthesis):
-
This illustrates a common strategy. The exact synthesis can vary.
-
React the m-PEG20-NHS ester with a bifunctional reagent like N-Boc-ethylenediamine to create a protected amine terminus.
-
Deprotect the amine.
-
React the free amine with maleic anhydride, followed by cyclization to form the maleimide group.
-
A more direct approach involves starting with a commercially available Amino-PEG-alcohol and functionalizing the two ends separately.
-
A simplified workflow for creating a heterobifunctional linker is presented below.
Caption: Proposed workflow for ADC synthesis using this compound.
Protocol 2: Two-Step ADC Conjugation
This protocol first conjugates the activated linker to a thiol-containing payload and then conjugates the resulting complex to the antibody's lysine residues.
Part A: Conjugation of Drug to Maleimide-PEG20-NHS Linker
-
Dissolve Payload: Dissolve the thiol-containing cytotoxic payload in a suitable organic solvent (e.g., DMF or DMSO).
-
Dissolve Linker: Dissolve the Maleimide-PEG20-NHS ester linker (1.2 equivalents to the payload) in the same solvent.
-
Reaction: Add the linker solution to the payload solution. Adjust the pH of the reaction mixture to 6.5-7.5 using a suitable non-nucleophilic base (e.g., DIPEA) to facilitate the thiol-maleimide reaction.
-
Incubation: Let the reaction proceed at room temperature for 1-4 hours with gentle stirring.
-
Monitoring: Monitor the formation of the Drug-Linker conjugate by LC-MS.
-
Purification: Upon completion, purify the Drug-Linker conjugate using reverse-phase HPLC to remove unreacted starting materials. Lyophilize the pure fractions to obtain the conjugate as a solid.
Part B: Conjugation of Drug-Linker to Antibody
-
Antibody Preparation: Buffer exchange the antibody into a suitable reaction buffer (e.g., PBS, pH 7.4-8.0) to a final concentration of 5-10 mg/mL. Ensure the buffer is free of primary amines (like Tris).
-
Drug-Linker Preparation: Dissolve the purified Drug-Linker conjugate (from Part A) in an appropriate solvent (e.g., DMSO) to a stock concentration of ~10 mM.
-
Conjugation Reaction:
-
Add a calculated molar excess (e.g., 5- to 10-fold) of the Drug-Linker solution to the antibody solution.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) does not exceed 10% (v/v) to maintain antibody integrity.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching: Quench the reaction by adding a final concentration of 50-100 mM Tris or glycine to react with any remaining NHS esters. Incubate for 15-30 minutes.
-
Purification of ADC: Remove unconjugated Drug-Linker and other small molecules by size-exclusion chromatography (SEC) or tangential flow filtration (TFF), exchanging the ADC into a suitable storage buffer (e.g., PBS, pH 7.4 or citrate buffer, pH 6.0).
Protocol 3: Characterization of the Final ADC
1. Protein Concentration Determination:
-
Determine the final protein concentration of the purified ADC using a UV-Vis spectrophotometer by measuring the absorbance at 280 nm (A280).
2. Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC:
-
Principle: Hydrophobic Interaction Chromatography (HIC) separates ADC species based on the number of conjugated drugs. The hydrophobicity of the ADC increases with each added drug-linker.
-
Column: A HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 20 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol).
-
Procedure:
-
Equilibrate the column with Mobile Phase A.
-
Inject 10-20 µg of the ADC.
-
Elute with a linear gradient from 100% A to 100% B over 30-40 minutes.
-
Monitor the chromatogram at 280 nm.
-
Integrate the peak areas for each species (DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR using the following formula: Average DAR = Σ(% Peak Area of Species * DAR of Species) / Σ(% Peak Area of all Species)
-
3. Purity and Aggregation Analysis by SEC-HPLC:
-
Principle: Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius. It is used to quantify the percentage of monomer, aggregates, and fragments.
-
Column: A suitable SEC column (e.g., TSKgel G3000SWxl).
-
Mobile Phase: Isocratic elution with a buffer such as PBS, pH 7.4.
-
Procedure:
-
Run the column at a constant flow rate (e.g., 0.5-1.0 mL/min).
-
Inject 20-50 µg of the ADC.
-
Monitor the chromatogram at 280 nm.
-
Integrate the peak areas corresponding to the monomer, high-molecular-weight species (aggregates), and low-molecular-weight species (fragments).
-
Visualization of Workflows and Pathways
ADC Mechanism of Action
The general mechanism of action for an antibody-drug conjugate is a multi-step process involving targeted delivery and intracellular release of the cytotoxic payload.
Caption: General mechanism of action for an antibody-drug conjugate.
Logical Flow for ADC Production and QC
The overall process from antibody to final characterized product follows a logical sequence of conjugation, purification, and analysis.
Caption: Logical workflow for ADC production and quality control.
Disclaimer: The information provided in this document is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures. The protocols described are representative and may require optimization for specific antibodies, payloads, and experimental conditions.
Troubleshooting & Optimization
optimizing m-PEG20-alcohol reaction conditions.
Welcome to the Technical Support Center for m-PEG20-alcohol reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their PEGylation experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address common issues encountered when working with this compound.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not reacting with the amine (e.g., lysine) or thiol (e.g., cysteine) groups on my biomolecule?
The terminal hydroxyl group (-OH) of this compound is a poor leaving group and is generally unreactive towards nucleophiles like amines and thiols under standard bioconjugation conditions. To achieve conjugation, the hydroxyl group must first be chemically "activated" by converting it into a more reactive functional group.[1][2]
Q2: What is "activation" and what are the common strategies for this compound?
Activation is the process of chemically modifying the terminal hydroxyl group to make it susceptible to reaction with a target functional group on another molecule.[1] Key strategies include:
-
Oxidation to a Carboxylic Acid (-COOH): This creates a versatile intermediate that can be coupled to primary amines using standard carbodiimide chemistry (e.g., EDC/NHS).[3][4]
-
Conversion to a Leaving Group (e.g., Tosylate, -OTs): By reacting the alcohol with tosyl chloride (TsCl), you create an excellent leaving group that can be displaced by nucleophiles like amines or thiols.
-
Conversion to an Amine (-NH2): This allows the PEG to be conjugated to molecules containing activated carboxyl groups (e.g., NHS esters).
-
Reaction with Isocyanates (-NCO): The hydroxyl group can react directly with an isocyanate group on a target molecule to form a stable urethane linkage.
Q3: How do I choose the right activation and conjugation strategy?
The choice depends on the available functional groups on your target molecule and the desired linkage chemistry.
-
If your target has primary amines (e.g., proteins with lysine residues), activating the this compound to a carboxylic acid and using EDC/NHS coupling is a very common and robust method.
-
If you need to react with amines or thiols and want to avoid amide bond formation, converting the this compound to a tosylate is an effective route.
-
If your target molecule has an activated carboxyl group , converting the this compound to an amine is the logical choice.
Q4: How can I monitor the success of my activation and conjugation reactions?
A combination of analytical techniques is essential. High-Performance Liquid Chromatography (HPLC), particularly Size-Exclusion (SEC-HPLC) and Reversed-Phase (RP-HPLC), is used to separate the starting materials, intermediates, and final products. Mass Spectrometry (MS) is crucial for confirming the molecular weight and identity of the resulting conjugates.
Experimental Workflows & Logic Diagrams
The following diagrams illustrate the general workflow for using this compound and the logic for troubleshooting common issues.
Troubleshooting Guides
Issue 1: Low or No Yield of Activated PEG
This section addresses problems during the initial conversion of this compound.
| Problem | Possible Cause | Suggested Solution |
| Incomplete Oxidation to Carboxylic Acid | 1. Insufficient oxidant (e.g., TEMPO/NaOCl). 2. Reaction conditions are not optimal. | 1. Ensure the correct stoichiometry of the catalytic TEMPO and the secondary oxidant. 2. Vigorously stir the biphasic mixture to ensure proper phase transfer. Maintain temperature at 0°C. |
| Incomplete Conversion to Tosylate | 1. Presence of water in the reaction. 2. Insufficient base (e.g., pyridine) to neutralize HCl byproduct. | 1. Use anhydrous solvents and dry the this compound before use. 2. Use 2-3 equivalents of both tosyl chloride and pyridine. Run the reaction under an inert atmosphere. |
| Low Yield of PEG-Amine | 1. Inefficient displacement of the leaving group (e.g., mesylate). 2. Competing side reactions. | 1. For the two-step mesylation -> azide -> amine route, ensure each step goes to completion. Use a reducing agent like Zn/NH₄Cl for the final step for high yield and purity. |
Issue 2: Low Yield of Final PEGylated Conjugate
This section focuses on problems during the coupling of the activated PEG to the target molecule.
| Problem | Possible Cause | Suggested Solution |
| Low Amide Coupling Efficiency (using EDC/NHS) | 1. Hydrolysis of EDC/NHS: Reagents are highly sensitive to moisture. 2. Suboptimal pH: EDC/NHS chemistry is pH-dependent. Activation is most effective around pH 4.5-6.0, while coupling to primary amines is favored at pH 7.0-8.5. 3. Presence of Nucleophilic Buffers: Buffers like Tris contain primary amines that will compete with the target molecule. | 1. Use fresh, high-quality EDC and NHS. Store them properly in a desiccator. Use anhydrous solvents for the activation step if possible. 2. Perform a two-step conjugation: activate the PEG-COOH at pH 5.5-6.0, then add the target molecule and raise the pH to 7.5. 3. Use non-nucleophilic buffers such as MES for the activation step and Phosphate-Buffered Saline (PBS) for the conjugation step. |
| Multiple PEGylation Sites or Aggregation | 1. High Molar Excess of PEG: Using too much activated PEG can lead to multiple PEG chains attaching to a single protein. 2. Protein Denaturation: Organic co-solvents or unfavorable buffer conditions can cause the protein to aggregate. | 1. Optimize the stoichiometry. Start with a 5 to 20-fold molar excess of activated PEG to the target and titrate down. 2. Minimize the use of organic co-solvents. Screen different buffer conditions to ensure protein stability. Analyze for aggregates using SEC-HPLC. |
| Inconsistent Results Batch-to-Batch | 1. Polydispersity of PEG: The starting this compound may not be monodisperse. 2. Inconsistent Reagent Quality: Degradation of coupling agents or solvents. | 1. Ensure the use of high-purity, monodisperse this compound. 2. Use fresh reagents for each batch and validate solvent purity to ensure reproducibility. |
Key Experimental Protocols
Protocol 1: Activation of this compound to m-PEG20-carboxylic acid
This protocol uses a TEMPO-mediated oxidation to convert the terminal alcohol to a carboxylic acid.
Materials:
-
This compound
-
TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy)
-
Sodium hypochlorite (NaOCl, commercial bleach)
-
Sodium chlorite (NaClO₂)
-
Phosphate buffer (0.67 M, pH 6.7)
-
Acetonitrile
-
Dichloromethane (DCM)
Methodology:
-
Dissolve this compound (1 equivalent) in a 1:1 mixture of DCM and acetonitrile.
-
Add an aqueous solution of TEMPO (0.1 equivalents) and the phosphate buffer.
-
Cool the vigorously stirred mixture to 0°C in an ice bath.
-
Slowly add NaOCl (0.1 equivalents) to initiate the reaction.
-
After the initial oxidation to the aldehyde is complete (monitor by TLC), add a solution of sodium chlorite (5 equivalents) in the phosphate buffer.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until the aldehyde is fully converted to the carboxylic acid.
-
Quench the reaction by adding a small amount of ethylene glycol.
-
Perform a liquid-liquid extraction to isolate the m-PEG20-carboxylic acid. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Verify the final product using NMR and/or Mass Spectrometry.
Protocol 2: EDC/NHS Coupling of m-PEG20-carboxylic acid to a Protein
This protocol describes the conjugation of the activated PEG-acid to primary amines on a protein.
Materials:
-
m-PEG20-carboxylic acid (from Protocol 1)
-
Target protein with accessible primary amines
-
EDC-HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: PBS (Phosphate-Buffered Saline), pH 7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
Methodology:
-
Activation Step:
-
Dissolve m-PEG20-carboxylic acid in Activation Buffer.
-
Add NHS (or Sulfo-NHS) to a final concentration of 5 mM.
-
Add EDC-HCl to a final concentration of 2 mM.
-
Incubate for 15-30 minutes at room temperature to form the PEG-NHS ester.
-
-
Conjugation Step:
-
Dissolve the target protein in the Conjugation Buffer. The protein concentration should be optimized for your specific system (typically 1-10 mg/mL).
-
Add the activated PEG-NHS ester solution from the previous step to the protein solution. A 5-20 fold molar excess of PEG is a common starting point.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching Step:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted PEG-NHS ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification and Analysis:
-
Purify the PEGylated protein from excess reagents using an appropriate method, such as Size-Exclusion Chromatography (SEC).
-
Analyze the purified fractions using SDS-PAGE and/or SEC-HPLC to determine the degree of PEGylation and assess purity.
-
References
Technical Support Center: Synthesis of m-PEG20-alcohol
Welcome to the technical support center for the synthesis of methoxy-poly(ethylene glycol)-alcohol with 20 ethylene glycol units (m-PEG20-alcohol). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their synthetic protocols and overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and versatile method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the deprotonation of a polyethylene glycol (PEG) of a specific length with a strong base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide, forming an ether linkage. For this compound, this is typically a stepwise chain extension process.
Q2: What are the critical parameters to control for a high-yield synthesis?
Key parameters to ensure a high yield of this compound include:
-
Anhydrous Conditions: The reaction is highly sensitive to water, which can quench the alkoxide intermediate and lead to the formation of diols. All glassware, solvents, and reagents should be rigorously dried.
-
Choice of Base: A strong, non-nucleophilic base is crucial for the complete deprotonation of the PEG-alcohol without competing in the substitution reaction. Sodium hydride (NaH) and potassium tert-butoxide (t-BuOK) are commonly used.[1]
-
Reaction Temperature: The temperature should be high enough to ensure a reasonable reaction rate but low enough to minimize side reactions like elimination.
-
Stoichiometry: The molar ratio of the reactants, particularly the alkylating agent to the PEG-alkoxide, needs to be carefully controlled to prevent the formation of undesired byproducts.
-
Solvent Selection: Aprotic polar solvents such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are preferred as they can dissolve the reactants and facilitate the S(_N)2 reaction mechanism.[1]
Q3: How can I monitor the progress of the reaction?
The progress of the synthesis can be monitored by techniques such as Thin Layer Chromatography (TLC) to observe the consumption of starting materials and the formation of the product. For more detailed analysis, aliquots can be taken from the reaction mixture and analyzed by High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the conversion rate.[1]
Q4: What are the common impurities I might encounter?
Common impurities in this compound synthesis include:
-
Unreacted Starting Materials: Incomplete reaction can leave residual PEG starting materials and alkylating agents.
-
PEG Diol: If the starting m-PEG material contains diol impurities, or if there is water in the reaction, PEG diols of varying lengths can be formed.
-
Elimination Byproducts: The use of a strong base can promote a competing E2 elimination reaction, especially with secondary or tertiary alkyl halides, leading to the formation of alkenes.
-
Over-alkylation Products: If the stoichiometry is not carefully controlled, the newly formed alcohol can be deprotonated and react further.
Q5: How can I purify the final this compound product?
Purification is typically achieved through column chromatography on silica gel or by preparative HPLC. The choice of the purification method depends on the scale of the reaction and the nature of the impurities. After purification, the product should be characterized to confirm its identity and purity.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete deprotonation of the starting PEG-alcohol. 2. Presence of water in the reaction. 3. Deactivated base. 4. Insufficient reaction time or temperature. 5. Incorrect stoichiometry. | 1. Use a stronger base or increase the equivalents of the base. Ensure the base is fresh and properly handled. 2. Thoroughly dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Use a fresh batch of the base. 4. Increase the reaction temperature or extend the reaction time. Monitor the reaction progress by TLC or HPLC. 5. Carefully check the molar ratios of your reactants. |
| Presence of a Significant Amount of Unreacted Starting Material | 1. Insufficient amount of the alkylating agent. 2. Low reaction temperature. 3. Short reaction time. | 1. Increase the equivalents of the alkylating agent. 2. Gradually increase the reaction temperature while monitoring for byproduct formation. 3. Extend the reaction time. |
| Formation of Elimination Byproducts (Alkenes) | 1. The alkyl halide used is sterically hindered (secondary or tertiary). 2. The base used is too sterically hindered or too strong, favoring elimination. 3. High reaction temperature. | 1. Use a primary alkyl halide whenever possible, as the Williamson ether synthesis proceeds via an S(_N)2 mechanism.[2][3] 2. Consider using a less hindered base. 3. Lower the reaction temperature. |
| Product is a Mixture of Different PEG Lengths (Polydisperse) | 1. The starting PEG material is polydisperse. 2. Chain cleavage or side reactions during synthesis. | 1. Use a monodisperse starting PEG material. 2. Ensure mild reaction conditions to prevent degradation of the PEG chain. |
| Difficulty in Purifying the Product | 1. The product and impurities have very similar polarities. 2. The product is not stable on the chromatography support. | 1. Optimize the mobile phase for column chromatography or use preparative HPLC with a suitable column and gradient. 2. Consider alternative purification methods such as crystallization or precipitation. |
Experimental Protocols
General Protocol for Williamson Ether Synthesis of this compound (Illustrative)
This protocol describes a general procedure for the stepwise synthesis of this compound. Note: This is an illustrative protocol and may require optimization for specific laboratory conditions and starting materials.
Materials:
-
Monodisperse m-PEG(n)-OH (where n < 20)
-
Appropriate alkylating agent with a leaving group (e.g., a tosylated or halogenated PEG oligomer)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Toluene
-
Methanol (for quenching)
-
Diethyl ether
-
Brine solution
-
Anhydrous Magnesium Sulfate (MgSO(_4))
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., Dichloromethane/Methanol gradient)
Procedure:
-
Deprotonation:
-
Under an inert atmosphere (Argon or Nitrogen), add the starting m-PEG(n)-OH to a flame-dried round-bottom flask.
-
Dissolve the m-PEG(n)-OH in anhydrous DMF.
-
Carefully add NaH (1.2 equivalents) portion-wise to the solution at 0°C.
-
Allow the mixture to stir at room temperature for 1-2 hours until the evolution of hydrogen gas ceases, indicating the formation of the alkoxide.
-
-
Etherification:
-
Dissolve the alkylating agent (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
Add the solution of the alkylating agent dropwise to the flask containing the PEG-alkoxide at 0°C.
-
Allow the reaction mixture to slowly warm to room temperature and then heat to the desired temperature (e.g., 60-80°C).
-
Monitor the reaction progress by TLC or HPLC. The reaction may take several hours to reach completion.
-
-
Work-up:
-
Cool the reaction mixture to 0°C and cautiously quench the excess NaH by the slow addition of methanol.
-
Remove the DMF under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM) and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., a gradient of methanol in dichloromethane) to isolate the desired this compound.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
-
Characterization:
-
Confirm the identity and purity of the final product using NMR (
H and1 C) and HPLC-MS.13
-
Data Presentation
The following table provides a representative summary of how different reaction parameters can influence the yield of this compound. This data is illustrative and intended to demonstrate general trends. Actual results may vary.
| Parameter | Condition A | Condition B | Condition C | Observed Yield (%) | Purity (%) |
| Base | NaH (1.2 eq) | KOtBu (1.2 eq) | NaH (1.2 eq) | 75 | 95 |
| Solvent | DMF | THF | Acetonitrile | 65 | 92 |
| Temperature | 60°C | 60°C | 80°C | 80 | 90 |
| Reaction Time | 12 h | 24 h | 12 h | 70 | 96 |
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound via a stepwise Williamson ether synthesis.
Troubleshooting Logic
This diagram outlines the logical steps to troubleshoot low yield in the synthesis of this compound.
References
Technical Support Center: m-PEG20-Alcohol Purification
Welcome to the technical support center for m-PEG20-alcohol products. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in achieving high-purity products for your research and development needs.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the purification of your this compound product.
Q: My final this compound product shows a significant peak corresponding to PEG-diol impurity in my analysis (HPLC, NMR). How can I remove this?
A: The presence of PEG-diol is the most common impurity in m-PEG-alcohol synthesis, often arising from water contamination during polymerization.[1] This impurity is problematic as it can lead to cross-linking in subsequent conjugation reactions.[2] Here are the recommended methods for its removal:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a highly effective method for separating this compound from the more hydrophilic PEG-diol.
-
Liquid-Liquid Extraction (LLE): A straightforward method that can be effective for reducing diol content, especially when the diol has a significantly different molecular weight or when derivatization is used to alter its solubility.
-
Precipitation: This technique can be used to selectively precipitate the desired this compound, leaving impurities in the supernatant.
A general workflow for troubleshooting and purification is outlined below.
Q: I am observing peak tailing for my this compound product during RP-HPLC analysis. What could be the cause and how can I fix it?
A: Peak tailing in RP-HPLC can be caused by interactions between the analyte and residual silanol groups on the silica-based column. The terminal hydroxyl group of the this compound can contribute to this issue. To mitigate this, consider the following:
-
Use a base-deactivated column: These columns are designed with fewer accessible silanol groups, minimizing secondary interactions.
-
Add an ion-pairing agent: Incorporating a small amount of an acid like trifluoroacetic acid (TFA) (e.g., 0.1%) into your mobile phase can help to suppress the interaction with silanol groups and improve peak shape.
-
Adjust mobile phase pH: Modifying the pH of the mobile phase can alter the ionization state of the silanol groups, reducing unwanted interactions.
Q: My precipitation protocol is not efficiently removing the diol impurity. What can I do to optimize this?
A: The efficiency of precipitation depends on several factors, including the choice of solvent/anti-solvent, temperature, and concentration.
-
Solvent System: Ensure you are using an appropriate solvent system where the this compound has lower solubility than the diol impurity.
-
Temperature Control: Gradually lowering the temperature can improve the selectivity of the precipitation.
-
Seeding: Adding a small crystal of pure this compound can sometimes initiate more selective crystallization.
-
Gradual Addition of Anti-Solvent: Slowly adding the anti-solvent while stirring can lead to a more controlled precipitation and purer product.
Experimental Protocols
Below are detailed starting protocols for common purification techniques. Note that optimization may be required for your specific product and impurity profile.
Protocol 1: Reversed-Phase HPLC (RP-HPLC) Purification
This method offers high-resolution separation of this compound from diol and other impurities.
-
Instrumentation: Preparative HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 20 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of Mobile Phase A.
-
Filter the sample through a 0.45 µm filter.
-
Set a flow rate appropriate for the column size (e.g., 10-20 mL/min).
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the sample onto the column.
-
Run a linear gradient to increase the concentration of Mobile Phase B (e.g., 5% to 75% B over 40 minutes).
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm for peptide bonds if conjugated, or use a refractive index detector).
-
Collect fractions corresponding to the main product peak.
-
Analyze the purity of the collected fractions.
-
Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation.
-
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol is useful for an initial cleanup to remove a significant portion of diol impurities.
-
Materials: Crude this compound, organic solvent (e.g., dichloromethane or ethyl acetate), aqueous salt solution (e.g., brine), separatory funnel.
-
Procedure:
-
Dissolve the crude product in the chosen organic solvent.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of the aqueous salt solution. The diol impurity, being more polar, will preferentially partition into the aqueous phase.
-
Shake the funnel vigorously, venting periodically.
-
Allow the layers to separate completely.
-
Drain the organic layer (containing the this compound) into a clean flask.
-
Repeat the extraction of the organic layer with fresh aqueous salt solution 2-3 times to maximize impurity removal.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and evaporate the solvent to obtain the partially purified product.
-
Protocol 3: Precipitation
This method is scalable and can be effective for bulk purification.
-
Materials: Crude this compound, a good solvent (e.g., dichloromethane), an anti-solvent (e.g., cold diethyl ether or hexane).
-
Procedure:
-
Dissolve the crude product in a minimum amount of the good solvent at room temperature.
-
Slowly add the cold anti-solvent to the solution while stirring until the solution becomes cloudy.
-
Continue to add the anti-solvent dropwise until precipitation is complete.
-
Cool the mixture in an ice bath for 30-60 minutes to maximize the yield.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the precipitate with a small amount of the cold anti-solvent.
-
Dry the purified product under vacuum.
-
Data on Purification Methods
The following table summarizes the expected outcomes for the different purification methods. Actual results may vary based on the initial purity of the crude product.
| Purification Method | Typical Purity Achieved | Expected Yield | Key Advantages | Key Disadvantages |
| RP-HPLC | >98% | 60-80% | High resolution, excellent for removing closely related impurities. | Lower throughput, requires specialized equipment, solvent intensive. |
| Liquid-Liquid Extraction | 85-95% | 80-95% | Fast, scalable, good for initial cleanup. | Lower resolution, may not remove all diol impurity. |
| Precipitation | 90-97% | 70-90% | Highly scalable, cost-effective, simple procedure. | Purity may be lower than HPLC, potential for product co-precipitation with impurities. |
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound refers to methoxy-polyethylene glycol with an average of 20 ethylene glycol repeat units, terminated with a hydroxyl (-OH) group. The methoxy group makes one end inert, while the hydroxyl group is available for further chemical modification or conjugation.[]
Q2: Why is the purity of this compound so critical in drug development?
A2: The purity of PEG reagents is crucial because impurities can lead to undesirable side reactions during conjugation.[4] The most common impurity, PEG-diol, has two reactive hydroxyl groups, which can cause cross-linking of therapeutic proteins or molecules, leading to aggregation, loss of activity, and potential immunogenicity.[2]
Q3: What analytical methods are recommended for assessing the purity of this compound?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Particularly reversed-phase HPLC, is excellent for quantifying diol and other non-PEGylated impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to confirm the chemical structure and estimate purity by comparing the integration of the methoxy protons to the terminal methylene protons.
-
Mass Spectrometry (e.g., MALDI-TOF): This technique is useful for determining the molecular weight distribution (polydispersity) and identifying different PEG species.
Q4: What is polydispersity, and why is it important for this compound?
A4: Polydispersity (PDI) is a measure of the distribution of molecular weights in a given polymer sample. A PDI of 1.0 indicates a perfectly uniform (monodisperse) sample. In pharmaceutical applications, a low PDI is desirable to ensure batch-to-batch consistency and a well-defined final product.
Below is a diagram illustrating the general purification and analysis workflow for this compound.
References
- 1. US20100041160A1 - Analysis of high molecular weight mpeg alcohol compositions - Google Patents [patents.google.com]
- 2. Fast Screening of Diol Impurities in Methoxy Poly(Ethylene Glycol)s (mPEG)s by Liquid Chromatography on Monolithic Silica Rods [mdpi.com]
- 4. Buckley_Lab_SIP_project_protocols/nucleotide_extraction/DNA_RNA_extraction_Protocol.md at master · nick-youngblut/Buckley_Lab_SIP_project_protocols · GitHub [github.com]
Technical Support Center: Enhancing the Stability of m-PEG20-alcohol Conjugates
Welcome to the technical support center for m-PEG20-alcohol and its conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of your PEGylated molecules. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound conjugates?
A1: The two main degradation pathways for this compound conjugates are oxidation and hydrolysis. Oxidation is typically the more significant pathway and can occur at the terminal alcohol group or along the polyethylene glycol (PEG) backbone. The ether linkages in the PEG backbone are susceptible to auto-oxidation, which can be initiated by heat, light, and trace metal ions.[1] Hydrolysis of the ether bonds can also occur, particularly under harsh acidic or basic conditions and at elevated temperatures.
Q2: What are the key factors that influence the stability of this compound conjugates?
A2: Several factors can impact the stability of your conjugate:
-
Temperature: Higher temperatures accelerate both oxidative and hydrolytic degradation.[2]
-
pH: Both acidic and basic conditions can promote the hydrolysis of the ether linkages in the PEG backbone.[3]
-
Oxygen: The presence of oxygen is a critical factor for oxidative degradation.
-
Light: Exposure to light, particularly UV light, can generate free radicals that initiate oxidation.
-
Metal Ions: Trace amounts of transition metal ions (e.g., iron, copper) can catalyze oxidative degradation.
-
Buffer Composition: The choice of buffer can influence stability. For instance, phosphate buffers may have different effects compared to citrate buffers.
Q3: How should I store my this compound and its conjugates to ensure maximum stability?
A3: For optimal stability, it is recommended to:
-
Store at low temperatures, preferably at -20°C or below.
-
Protect from light by using amber vials or storing in the dark.
-
Minimize exposure to oxygen by purging containers with an inert gas like argon or nitrogen before sealing.
-
Use high-purity solvents and buffers to avoid contamination with metal ions.
Q4: What are the signs of degradation in my this compound conjugate sample?
A4: Degradation can manifest in several ways, including:
-
A decrease in the main peak of the intact conjugate and the appearance of new peaks in your HPLC chromatogram.
-
A change in the physical appearance of the sample, such as discoloration (e.g., yellowing).[4]
-
A loss of biological activity of the conjugated molecule.
-
A shift in the pH of the solution over time.
Q5: Can I use antioxidants to improve the stability of my this compound conjugate?
A5: Yes, the addition of antioxidants can be an effective strategy to inhibit oxidative degradation. Commonly used antioxidants include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and propyl gallate. The selection and concentration of the antioxidant should be optimized for your specific formulation.
Troubleshooting Guides
This section addresses common issues encountered during the handling and analysis of this compound conjugates.
Issue 1: Unexpected Peaks in HPLC Analysis
-
Possible Cause: These peaks are likely degradation products resulting from oxidation or hydrolysis of the PEG chain.
-
Troubleshooting Steps:
-
Analyze by LC-MS: Use a mass spectrometer coupled with your HPLC to obtain mass information for the unexpected peaks. This will help in identifying the degradation products.
-
Perform a Forced Degradation Study: Expose a sample of your conjugate to stress conditions (e.g., high temperature, UV light, acid, base, and oxidizing agent) as detailed in the experimental protocols section. Analyze the stressed samples by HPLC to see if the retention times of the degradation products match your unexpected peaks.
-
Review Storage and Handling Conditions: Carefully examine the storage history of your sample. Exposure to elevated temperatures, light, or air could have led to degradation.
-
Issue 2: Loss of Biological Activity of the Conjugate
-
Possible Cause: Degradation of the this compound can lead to the formation of reactive species that may modify your conjugated biomolecule, thereby affecting its activity. Alternatively, the conjugation process itself might have impacted the active site of the biomolecule.
-
Troubleshooting Steps:
-
Assess Purity and Integrity: Analyze the purity of your conjugate using a stability-indicating HPLC method. If degradation is observed, optimize your storage and handling conditions.
-
Optimize Conjugation Conditions: Ensure your conjugation reaction conditions (e.g., pH, temperature, reaction time) are optimized to minimize potential side reactions that could damage the biomolecule.
-
Site-Specific Conjugation: If possible, consider a site-specific conjugation strategy to avoid modification of the biomolecule's active site.
-
Issue 3: Inconsistent Results Between Batches
-
Possible Cause: Variability in the quality of the starting this compound or inconsistencies in the conjugation or purification process can lead to batch-to-batch differences.
-
Troubleshooting Steps:
-
Quality Control of Starting Material: Ensure that each new batch of this compound is thoroughly characterized for purity and identity before use.
-
Standardize Protocols: Strictly adhere to standardized and well-documented protocols for conjugation, purification, and analysis.
-
Monitor Critical Parameters: Identify and monitor critical process parameters that may affect the quality of the final conjugate.
-
Quantitative Data Summary
The following tables provide a summary of the expected effects of different environmental factors on the stability of this compound conjugates. The data presented is illustrative and the actual degradation rates will depend on the specific conjugate and formulation.
Table 1: Effect of Temperature on the Degradation of this compound Conjugate
| Temperature (°C) | Storage Condition | Approximate Half-life (t½) |
| -20 | Frozen, protected from light | > 2 years |
| 4 | Refrigerated, protected from light | 6 - 12 months |
| 25 (Room Temp) | Protected from light | 1 - 3 months |
| 40 | Accelerated condition, protected from light | 2 - 4 weeks |
Table 2: Effect of pH on the Hydrolytic Degradation of this compound Conjugate at 40°C
| pH | Buffer | Relative Degradation Rate |
| 3.0 | Citrate | Moderate |
| 5.0 | Citrate | Low |
| 7.4 | Phosphate | Very Low |
| 9.0 | Borate | Moderate |
| 11.0 | Carbonate | High |
Table 3: Effect of Buffer System on the Stability of this compound Conjugate at 40°C and pH 7.4
| Buffer System | Additives | Relative Stability |
| Phosphate | None | Good |
| Citrate | None | Moderate |
| Phosphate | 0.01% BHT | Excellent |
| Citrate | 0.01% BHT | Good |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general method for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
-
Sample Preparation: Prepare a stock solution of the this compound conjugate in a suitable solvent (e.g., water or a relevant buffer) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the sample solution. Incubate at 60°C for 24-48 hours.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH to the sample solution. Incubate at 60°C for 24-48 hours.
-
Oxidation: Add an equal volume of 3% hydrogen peroxide to the sample solution. Incubate at room temperature for 24-48 hours, protected from light.
-
Thermal Degradation: Incubate the solid conjugate or a solution at 70°C for 48-72 hours, protected from light.
-
Photostability: Expose the conjugate solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4]
-
-
Sample Analysis: At specified time points, withdraw aliquots of the stressed samples. If necessary, neutralize the acidic and basic samples. Analyze all samples, along with an unstressed control, using a suitable HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC-CAD Method
This protocol provides an example of an HPLC method using a Charged Aerosol Detector (CAD) for the analysis of this compound conjugates. CAD is a universal detector suitable for PEG analysis as PEG lacks a UV chromophore.
-
Instrumentation:
-
HPLC system with a gradient pump and autosampler.
-
Charged Aerosol Detector (CAD).
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-35 min: 80% to 20% B
-
35-40 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 20 µL.
-
-
CAD Settings:
-
Evaporation Temperature: 35°C.
-
Gas Pressure: 35 psi.
-
-
Data Analysis: Integrate the peak areas of the intact conjugate and any degradation products. Calculate the percentage of degradation.
Visualizations
Caption: Degradation pathways of this compound conjugates.
Caption: Experimental workflow for stability testing.
Caption: Troubleshooting decision tree for common issues.
References
Technical Support Center: m-PEG20-alcohol Reactions
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to mitigate aggregation during reactions involving methoxy-poly(ethylene glycol)-alcohol (m-PEG20-alcohol).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its activation necessary?
A1: this compound is a methoxy-terminated polyethylene glycol with a molecular weight of approximately 20 kDa, ending in a hydroxyl (-OH) group. The terminal hydroxyl group is relatively unreactive. Therefore, it must be chemically activated to a more reactive functional group to facilitate covalent attachment to proteins, peptides, or other molecules in a process known as PEGylation.
Q2: What are the primary causes of aggregation in this compound reactions?
A2: Aggregation during this compound reactions can stem from several factors:
-
Poor Quality of Starting Material: The presence of bifunctional impurities (HO-PEG-OH) in the this compound can lead to cross-linking between your target molecules, resulting in aggregation.
-
Suboptimal Reaction Conditions: Issues with solvent quality, temperature, pH, and reagent concentrations during the activation or conjugation step can lead to side reactions or promote intermolecular interactions that cause aggregation.
-
Instability of the Activated PEG or Conjugate: The activated PEG derivative or the final PEGylated product may have different solubility characteristics than the starting materials, leading to precipitation if the reaction conditions are not suitable.
-
Hydrolysis of Activated Intermediates: Moisture-sensitive activated PEG intermediates can hydrolyze back to the less reactive PEG-alcohol, reducing reaction efficiency and potentially contributing to the formation of aggregates.
Q3: How can I detect and quantify aggregation in my this compound reaction?
A3: Several analytical techniques can be employed to detect and quantify aggregation:
-
Dynamic Light Scattering (DLS): DLS is a non-invasive technique that measures the size distribution of particles in a solution. It is highly sensitive to the presence of large aggregates and can be used to monitor the aggregation state of your sample in real-time.[1][2][3][4][5]
-
Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): This is a powerful method for separating molecules based on their hydrodynamic radius and then determining their absolute molar mass. SEC-MALS can resolve and quantify monomers, dimers, and higher-order aggregates.
-
Visual Inspection: Cloudiness or precipitation in the reaction mixture is a clear indicator of aggregation.
Troubleshooting Guides
Issue 1: Aggregation during the activation of this compound
The activation of the terminal hydroxyl group of this compound is a critical first step. Aggregation at this stage can be due to poor solubility of the reagents or side reactions. Below are troubleshooting guides for two common activation methods: Tosylation and Carbonyldiimidazole (CDI) activation.
Method 1: Activation of this compound with p-Toluenesulfonyl Chloride (Tosylation)
-
Q: My reaction mixture becomes cloudy or forms a precipitate during tosylation. What should I do?
-
A: This is likely due to poor solubility of the this compound or the tosylating agent in the chosen solvent.
-
Solvent Selection: Ensure you are using a suitable anhydrous organic solvent. PEGs are soluble in solvents like chloroform, methylene chloride, DMF, and DMSO. They are less soluble in alcohols and toluene, and insoluble in ether. Consider switching to a solvent in which both the PEG and the tosyl chloride are highly soluble.
-
Temperature Control: Perform the reaction at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions.
-
Reagent Addition: Add the tosyl chloride solution dropwise to the solution of this compound and base to maintain a low local concentration of the tosylating agent.
-
-
-
Q: I am observing a low yield of the tosylated product and the presence of high molecular weight species. What could be the cause?
-
A: This could be due to side reactions or the presence of water.
-
Anhydrous Conditions: Ensure that all reagents and solvents are strictly anhydrous. Water can hydrolyze tosyl chloride and compete with the PEG-alcohol, reducing the efficiency of the reaction.
-
Choice of Base: Use a non-nucleophilic base like triethylamine (TEA) or pyridine to scavenge the HCl produced during the reaction. The choice and purity of the base are critical to avoid side reactions.
-
Molar Ratio: Optimize the molar ratio of tosyl chloride and base to this compound. An excess of tosyl chloride can lead to side reactions, while an insufficient amount will result in incomplete conversion.
-
-
Method 2: Activation of this compound with 1,1'-Carbonyldiimidazole (CDI)
-
Q: My CDI activation reaction is inefficient and I suspect hydrolysis. How can I prevent this?
-
A: CDI is highly sensitive to moisture.
-
Anhydrous Conditions: All glassware, solvents, and reagents must be scrupulously dry. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Fresh Reagents: Use a fresh, high-purity batch of CDI, as it can hydrolyze upon storage.
-
-
-
Q: I am observing precipitate formation during the CDI activation. What are the possible reasons?
-
A: This could be due to solubility issues or cross-linking if there are diol impurities.
-
Solvent Choice: Use a solvent in which both this compound and CDI are readily soluble, such as anhydrous THF, DMF, or chloroform.
-
Purity of this compound: Ensure the this compound has a low polydispersity index and minimal diol content to prevent the formation of cross-linked aggregates.
-
-
Issue 2: Aggregation during the conjugation of activated this compound
Once the this compound has been activated (e.g., as m-PEG20-tosylate), the subsequent conjugation reaction can also be a source of aggregation.
-
Q: My protein/peptide solution becomes turbid after adding the activated m-PEG20. How can I prevent this?
-
A: This indicates that the PEGylated product is aggregating.
-
Optimize Reaction Conditions: Systematically evaluate and optimize reaction parameters such as pH, temperature, and buffer composition.
-
Control Reaction Rate: A slower, more controlled reaction can be achieved by lowering the temperature or by adding the activated PEG reagent in smaller aliquots over time.
-
Use of Excipients: The addition of stabilizing excipients to the reaction buffer can help prevent aggregation. Common examples include sugars (sucrose), polyols (glycerol), and certain amino acids (arginine).
-
-
-
Q: How can I purify my PEGylated product to remove any aggregates that have formed?
-
A: Several chromatography techniques can be used to remove aggregates.
-
Size Exclusion Chromatography (SEC): SEC is effective at separating molecules based on size and is a common method for removing aggregates.
-
Ion Exchange Chromatography (IEX): This technique separates molecules based on charge and can be optimized to separate monomers from aggregates.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. Since aggregates are often more hydrophobic than monomers, HIC can be an effective purification method.
-
Multimodal Chromatography: This approach combines different separation principles (e.g., ion exchange and hydrophobic interaction) to achieve enhanced separation of monomers from aggregates.
-
-
Quantitative Data Summary
| Parameter | Recommended Range/Value | Rationale |
| Reaction Temperature | 0 - 25 °C | Lower temperatures slow down the reaction rate, reducing the likelihood of intermolecular cross-linking and aggregation. |
| pH (for protein conjugation) | 7.0 - 8.5 (for amine-reactive PEGs) | The optimal pH depends on the specific conjugation chemistry and the stability of the protein. |
| m-PEG:Protein Molar Ratio | 1:1 to 20:1 | This ratio needs to be optimized for each specific protein to achieve the desired degree of PEGylation without causing excessive aggregation. |
| Arginine Concentration | 50 - 200 mM | Arginine acts as a stabilizer and can suppress protein-protein interactions, thereby reducing aggregation. |
| Sucrose Concentration | 5% - 10% (w/v) | Sucrose is a common excipient that can enhance protein stability. |
Experimental Protocols
Protocol 1: Activation of this compound with p-Toluenesulfonyl Chloride (Tosylation)
-
Preparation: Dry the this compound under vacuum. Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Dissolution: Dissolve the dried this compound in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or pyridine (1.5 equivalents), to the solution.
-
Tosylation: Slowly add a solution of p-toluenesulfonyl chloride (TsCl) (1.5 equivalents) in the same anhydrous solvent to the reaction mixture over 30-60 minutes with constant stirring.
-
Reaction: Allow the reaction to stir at 0 °C for 2-4 hours, then let it warm to room temperature and stir overnight.
-
Monitoring: Monitor the reaction progress by TLC or NMR spectroscopy.
-
Work-up: Quench the reaction with cold water. Extract the aqueous layer with DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by precipitation from a minimal amount of DCM into cold diethyl ether.
Protocol 2: Conjugation of m-PEG20-tosylate to a Protein
-
Protein Preparation: Prepare a solution of the target protein in a suitable buffer (e.g., phosphate buffer, pH 7.4). If desired, add stabilizing excipients like arginine (50-100 mM).
-
PEG Solution Preparation: Dissolve the m-PEG20-tosylate in the same reaction buffer immediately before use.
-
Conjugation: Add the m-PEG20-tosylate solution to the protein solution in a controlled manner (e.g., dropwise or in aliquots) with gentle stirring. The molar ratio of PEG to protein should be optimized.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 4 °C or room temperature) for a predetermined time (e.g., 2-24 hours).
-
Monitoring: Monitor the reaction progress and aggregation status using SDS-PAGE and DLS.
-
Quenching: Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to react with any remaining activated PEG.
-
Purification: Purify the PEGylated protein from unreacted PEG and protein using size exclusion or ion-exchange chromatography.
Visualizations
Caption: Workflow for this compound activation, conjugation, and purification.
Caption: Logical workflow for troubleshooting aggregation issues.
References
Technical Support Center: m-PEG20-Alcohol Conjugation
This guide provides detailed troubleshooting advice and protocols for researchers, scientists, and drug development professionals working on the conjugation of m-PEG20-alcohol to molecules, particularly those bearing carboxylic acid groups.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating this compound to a carboxylated molecule?
A1: There is no single optimal pH for the entire process. A two-step pH strategy is required for efficient conjugation when using carbodiimide chemistry (e.g., EDC and NHS).
-
Step 1 (Activation): The activation of the carboxylic acid group on your target molecule with EDC and NHS is most efficient at a slightly acidic pH, typically between 4.5 and 6.0 .[1][2][3] A common buffer for this step is MES (2-(N-morpholino)ethanesulfonic acid).[1][4]
-
Step 2 (Conjugation): The subsequent reaction of the activated NHS-ester with the hydroxyl group of this compound to form an ester bond generally proceeds more efficiently at a neutral to slightly basic pH. While the optimal pH for amine reactions is well-documented at pH 7.2-8.0, the reaction with a less nucleophilic alcohol requires careful optimization. A starting point is to raise the pH to 7.2-7.5 . Running the reaction at a higher pH (e.g., 8.5-9.0) can increase the reaction rate but also significantly accelerates the hydrolysis of the activated ester, which reduces the overall yield.
Q2: Why is my this compound conjugation yield consistently low?
A2: Low yield is a common issue and can stem from several factors:
-
Incorrect pH: Using a single pH for both activation and conjugation is a primary cause of low efficiency. Ensure you are performing the two-step pH adjustment as described above.
-
Hydrolysis of Activated Ester: The NHS-ester intermediate is susceptible to hydrolysis, especially at higher pH values and in aqueous buffers. Use freshly prepared activated PEG and minimize the time between activation and conjugation.
-
Suboptimal Buffer Choice: Do not use buffers containing primary amines (like Tris or glycine) or carboxyl groups, as they will compete with the desired reaction. Phosphate-buffered saline (PBS), HEPES, or borate buffers are suitable for the conjugation step.
-
Reactivity of the Alcohol: Hydroxyl groups are inherently less nucleophilic than primary amines. The reaction may be slow. Consider increasing the reaction time or using a large molar excess of the this compound.
Q3: What are the most common side reactions and how can they be minimized?
A3: The primary side reaction in EDC/NHS chemistry is the formation of a stable N-acylurea byproduct. This occurs when the activated O-acylisourea intermediate rearranges instead of reacting with the NHS or the alcohol. To minimize this, ensure that the NHS is added promptly after EDC and that the nucleophile (this compound) is available for the subsequent reaction. Additionally, hydrolysis of the NHS ester is a competing reaction that deactivates the carboxyl group.
Q4: Can I use a one-pot method for this conjugation?
A4: While a one-pot reaction is possible, it is often less efficient due to the conflicting pH requirements of the activation and conjugation steps. A sequential, two-step protocol where the pH is adjusted after the initial activation generally yields better and more consistent results.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Low PEGylation Product | 1. Incomplete activation of the carboxylic acid. | Verify the efficiency of your EDC/NHS activation step. Ensure the pH is acidic (4.5-6.0) and that reagents are fresh. |
| 2. Hydrolysis of the activated NHS ester. | Prepare activated molecule solution immediately before adding the this compound. Work quickly, especially after raising the pH for the conjugation step. The half-life of NHS esters decreases dramatically at pH > 8.0. | |
| 3. Incorrect pH for conjugation. | Systematically optimize the pH for the conjugation step (e.g., 7.0, 7.5, 8.0). The optimal pH is a balance between reaction rate and NHS-ester stability. | |
| 4. Inactive reagents. | Use fresh, high-quality EDC and NHS. Store them desiccated as they are moisture-sensitive. | |
| Presence of Unwanted Side Products (e.g., N-acylurea) | 1. Inefficient reaction of the activated intermediate. | Add NHS immediately after or concurrently with EDC to efficiently convert the O-acylisourea intermediate to the more stable NHS-ester. |
| 2. Excess EDC. | Use a minimal effective excess of EDC. A 1.5-fold molar excess of EDC/NHS over the carboxylated molecule is a common starting point. | |
| High Polydispersity / Multiple PEGylations | 1. Multiple reactive sites on the target molecule. | If your target molecule has multiple carboxyl groups, you may get multiple PEG additions. Control the degree of PEGylation by adjusting the stoichiometry, using a lower molar ratio of the activated molecule to the this compound. |
| Degradation of Target Molecule | 1. Molecule instability at reaction pH. | Ensure your target molecule is stable at the pH values used for activation and conjugation. |
| 2. Carbodiimide-induced degradation. | At neutral pH and elevated temperatures, carbodiimides can sometimes promote degradation. Perform reactions at room temperature or 4°C and minimize reaction times. |
Quantitative Data Summary: pH Optimization for EDC/NHS Chemistry
The following table summarizes the recommended pH conditions for the two-step conjugation of a carboxylated molecule to an alcohol using EDC/NHS chemistry.
| Reaction Step | Recommended pH Range | Optimal pH (Typical) | Recommended Buffers | Key Considerations |
| 1. Carboxylic Acid Activation | 4.5 - 7.2 | 5.0 - 6.0 | MES | Maximizes the efficiency of EDC-mediated activation while minimizing premature hydrolysis. |
| 2. NHS-Ester Conjugation (to Alcohol) | 7.0 - 8.5 | 7.2 - 7.5 | PBS, HEPES, Borate | This is a critical trade-off. Higher pH increases the reaction rate but drastically shortens the half-life of the activated ester. Avoid amine-containing buffers. |
Experimental Protocol: Two-Step pH Conjugation
This protocol describes the activation of a carboxyl group-containing molecule and its subsequent conjugation to this compound.
Materials:
-
Carboxylated molecule
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 0.1 M Phosphate buffer, 0.15 M NaCl, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5
-
Anhydrous DMSO or DMF (for dissolving reagents if necessary)
Procedure:
-
Reagent Preparation: Equilibrate all reagents to room temperature before use. Prepare stock solutions of EDC and NHS in anhydrous DMSO or water immediately before the experiment.
-
Activation of Carboxylic Acid: a. Dissolve your carboxylated molecule in ice-cold Activation Buffer (pH 6.0). b. Add EDC (1.5 equivalents relative to the carboxyl groups). c. Immediately add NHS or Sulfo-NHS (1.5 equivalents). d. Incubate the reaction for 15-30 minutes at room temperature with gentle stirring.
-
Conjugation Reaction: a. Dissolve the this compound (e.g., 5-10 equivalents) in the Coupling Buffer. b. Add the this compound solution to the activated molecule mixture. c. Crucially, adjust the pH of the final reaction mixture to 7.2-7.5 using the Coupling Buffer or a dilute base. d. Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C. Monitor the reaction progress using a suitable analytical method (e.g., HPLC, SDS-PAGE).
-
Quenching the Reaction: a. Stop the reaction by adding Quenching Buffer to a final concentration of 10-50 mM. b. Incubate for 15-30 minutes. This will hydrolyze any remaining unreacted NHS-esters.
-
Purification: Purify the resulting PEG-conjugate from excess reagents and unconjugated molecules using an appropriate method, such as size exclusion chromatography (SEC) or dialysis.
Visualized Workflow
Caption: Workflow for two-step pH-optimized m-PEG-alcohol conjugation.
References
impact of solvent on m-PEG20-alcohol reaction efficiency.
Technical Support Center: m-PEG20-alcohol Reactions
Welcome to the technical support center for this compound reactions. This guide is designed for researchers, scientists, and drug development professionals to provide insights into optimizing reaction conditions, with a specific focus on the impact of solvent choice on reaction efficiency. Below, you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address common issues encountered during the esterification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common reaction for this compound, and why is solvent selection critical?
The terminal hydroxyl (-OH) group of this compound is readily used for various conjugation reactions. A common and fundamental reaction is the Fischer esterification, where the this compound reacts with a carboxylic acid in the presence of an acid catalyst to form an ester and water.[1][2][3] This reaction is reversible, and the choice of solvent is critical as it can influence reaction rate, equilibrium position, and the solubility of reactants.[4]
Q2: How does the polarity of the solvent affect the esterification of this compound?
The polarity of the solvent plays a significant role in the esterification process.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are generally good at solvating the reactants. They do not participate in hydrogen bonding to the same extent as protic solvents, which can sometimes lead to higher reaction rates.
-
Nonpolar/Slightly Polar Aprotic Solvents (e.g., Dichloromethane, Toluene, THF): These solvents are often used in Fischer esterification. Toluene and cyclohexane are particularly useful for azeotropic removal of water, which drives the equilibrium towards the product side, thereby increasing the yield.[5]
-
Polar Protic Solvents (e.g., water, ethanol): Using an alcohol as a solvent in excess can also drive the reaction forward. However, water as a solvent is generally avoided as it will push the equilibrium back towards the reactants.
Q3: I am observing a low yield in my this compound esterification reaction. What are the possible causes and solutions?
Low yields in PEGylation reactions can stem from several factors. The most common culprits include:
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly impact the yield.
-
Presence of Water: As esterification is a reversible reaction, the presence of water in the reactants or solvent can lead to the hydrolysis of the ester product, thus reducing the yield.
-
Degradation of Reagents: this compound can be susceptible to oxidation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Reaction Yield | Presence of water in the reaction mixture. | Use anhydrous solvents and dry reagents. Consider using a solvent like toluene that allows for azeotropic removal of water with a Dean-Stark apparatus. |
| Suboptimal solvent choice. | Consult the solvent selection data (Table 1) and consider a solvent that provides a good balance of reactant solubility and reaction rate. For esterification, a non-polar solvent that allows for water removal is often a good choice. | |
| Reaction has not reached equilibrium or has proceeded too slowly. | Increase the reaction time or temperature. Monitor the reaction progress using techniques like TLC or HPLC. | |
| Side Product Formation | Oxidation of the this compound. | Store this compound under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (-20°C). Prepare solutions fresh before use. |
| Competing reactions. | Ensure the reaction buffer does not contain competing nucleophiles. For example, avoid Tris buffer in reactions involving NHS esters. | |
| Difficulty in Product Purification | Poor solubility of the final product. | The addition of a co-solvent might be necessary to keep the product in solution for purification. |
| Incomplete removal of unreacted this compound. | Utilize an appropriate purification method based on the size and properties of your conjugate, such as size-exclusion chromatography (SEC). |
Quantitative Data Summary
The following table summarizes the impact of different solvents on the reaction efficiency of a typical Fischer esterification between this compound and a generic carboxylic acid.
Table 1: Impact of Solvent on this compound Esterification Efficiency
| Solvent | Dielectric Constant (20°C) | Reaction Time (hours) | Yield (%) | Purity (%) | Notes |
| Dichloromethane (DCM) | 8.93 | 12 | 85 | 92 | Good solubility for both reactants. |
| Toluene | 2.38 | 8 | 95 | 98 | Allows for azeotropic removal of water, driving the reaction to completion. |
| Tetrahydrofuran (THF) | 7.58 | 16 | 75 | 90 | Moderate reaction rate. |
| Acetonitrile (ACN) | 37.5 | 18 | 70 | 88 | Higher polarity can sometimes hinder the reaction rate. |
| N,N-Dimethylformamide (DMF) | 36.7 | 24 | 65 | 85 | High boiling point, but can be difficult to remove. |
Note: The data presented are illustrative and can vary based on the specific carboxylic acid, catalyst, and reaction temperature.
Experimental Protocols
General Protocol for Fischer Esterification of this compound
This protocol describes a general procedure for the esterification of this compound with a carboxylic acid using toluene as a solvent to facilitate the removal of water.
Materials:
-
This compound
-
Carboxylic acid
-
p-Toluenesulfonic acid (p-TsOH) or other acid catalyst
-
Anhydrous Toluene
-
Dean-Stark apparatus
-
Round-bottom flask
-
Condenser
-
Heating mantle with magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1 equivalent).
-
Add the carboxylic acid (1.2 equivalents) to the flask.
-
Add the acid catalyst, p-TsOH (0.1 equivalents).
-
Add a sufficient amount of anhydrous toluene to dissolve the reactants.
-
Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete (typically when no more water is collected), allow the mixture to cool to room temperature.
-
The crude product can then be purified by an appropriate method, such as column chromatography or precipitation.
Visualizations
Caption: A typical workflow for the Fischer esterification of this compound.
Caption: A logical diagram for troubleshooting low reaction yields.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications [mdpi.com]
Technical Support Center: m-PEG20-alcohol Reaction Time Optimization
Welcome to the technical support center for m-PEG20-alcohol reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound reaction is showing low yield. What are the potential causes and how can I improve it?
A1: Low yields in this compound reactions, particularly in esterifications with carboxylic acids (Fischer Esterification), can stem from several factors. This reaction is an equilibrium process, meaning the reverse reaction (hydrolysis of the ester) can limit the final product yield.[1][2]
Troubleshooting Steps:
-
Water Removal: The formation of water as a byproduct can shift the equilibrium back to the starting materials.[1][2] Employing methods to remove water as it forms, such as using a Dean-Stark apparatus or adding molecular sieves, can significantly increase the yield.
-
Excess Reactant: Using a large excess of one of the reactants, typically the less expensive or more easily removable one, can drive the reaction forward.[2] For instance, using an excess of the alcohol (this compound) is a common strategy.
-
Catalyst: Ensure an appropriate acid catalyst (e.g., sulfuric acid, tosic acid) is used at the correct concentration. The catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.
-
Reaction Temperature: Increasing the temperature can accelerate the reaction rate and help in the removal of water. However, excessively high temperatures might lead to side reactions or degradation of your starting materials. Optimization of the reaction temperature is crucial.
-
Purity of Reagents: The presence of impurities, especially water, in your starting materials (this compound, carboxylic acid, and solvent) can adversely affect the reaction. Ensure all reagents and solvents are anhydrous. The presence of diol impurities in the mPEG starting material can also lead to cross-linked byproducts.
Q2: How long should I run my this compound reaction? What is the optimal reaction time?
A2: The optimal reaction time is highly dependent on the specific substrates, catalyst, temperature, and solvent used. There is no single "best" reaction time.
General Guidelines & Optimization:
-
Monitoring Reaction Progress: It is crucial to monitor the reaction progress over time using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy. This will allow you to determine the point at which the reaction has reached completion or equilibrium.
-
Typical Timeframes: For many PEGylation reactions, incubation for 2-4 hours at room temperature or overnight at 4°C is a common starting point. However, some reactions might require longer times. For instance, one study on a CuAAC "click" reaction with a PEG derivative showed that most of the product was formed within the first 24 hours, with only a marginal increase in yield when extending the reaction time to 48 hours. Another enzymatic esterification of a PEG reached its highest conversion in 6 hours under optimized conditions.
-
Kinetic Studies: For critical applications, performing a kinetic study by taking aliquots at different time points and analyzing the product formation can help in precisely determining the optimal reaction time. A study on the esterification of APIs with PEGs highlighted the use of HPLC-UV to determine reaction kinetics.
Q3: I am observing multiple spots on my TLC or multiple peaks in my HPLC analysis. What are these side products and how can I minimize them?
A3: The formation of side products is a common challenge in PEGylation chemistry.
Potential Side Products and Mitigation Strategies:
-
Unreacted Starting Materials: The most common "impurities" are your unreacted starting materials. Optimizing the reaction conditions as described in Q1 and Q2 can help drive the reaction to completion.
-
Di-PEGylated Product: If your carboxylic acid molecule has more than one carboxylic acid group, you might get di-PEGylated or multi-PEGylated products. Controlling the stoichiometry by using a molar excess of the carboxylic acid can favor the mono-PEGylated product.
-
Products from Impurities: As mentioned earlier, diol impurities in the this compound can lead to the formation of cross-linked species. Using high-purity m-PEG raw materials is essential.
-
Degradation Products: Depending on the stability of your molecule and the reaction conditions (e.g., high temperature, strong acid), you might observe degradation products. Running the reaction at a lower temperature for a longer time might be beneficial.
Q4: What is the best way to purify my this compound conjugate?
A4: The choice of purification method depends on the properties of your conjugate and the nature of the impurities.
Common Purification Techniques:
-
Size Exclusion Chromatography (SEC): This is a powerful technique for separating molecules based on their size. It is particularly useful for separating the larger PEGylated conjugate from smaller unreacted molecules.
-
Dialysis: For larger conjugates, dialysis can be an effective method to remove small molecule impurities like excess this compound and salts.
-
Preparative HPLC: Reverse-phase or normal-phase preparative HPLC can provide high-purity product, especially when separating the desired product from closely related impurities.
-
Precipitation/Crystallization: In some cases, the desired product can be selectively precipitated or crystallized from the reaction mixture by adding a non-solvent. For example, diethyl ether is often used to precipitate PEG derivatives.
Experimental Protocols
Protocol: Fischer Esterification of a Carboxylic Acid with this compound
This protocol provides a general procedure for the acid-catalyzed esterification of a carboxylic acid with this compound. The amounts and reaction conditions should be optimized for your specific application.
Materials:
-
Carboxylic acid derivative
-
This compound
-
Anhydrous solvent (e.g., Toluene, Dichloromethane)
-
Acid catalyst (e.g., concentrated Sulfuric Acid, p-Toluenesulfonic acid)
-
Anhydrous Sodium Sulfate or Molecular Sieves
-
Quenching solution (e.g., saturated Sodium Bicarbonate solution)
-
Organic solvent for extraction (e.g., Ethyl Acetate)
-
Brine
Procedure:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (or a Dean-Stark trap if using toluene), dissolve the carboxylic acid (1 equivalent) and this compound (1.2 equivalents) in the anhydrous solvent.
-
Catalyst Addition: Carefully add a catalytic amount of the acid catalyst (e.g., 0.05 equivalents of p-TsOH) to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux in toluene) and monitor the progress by TLC or HPLC. If using a Dean-Stark trap, monitor the collection of water.
-
Quenching: Once the reaction is complete, cool the mixture to room temperature. Slowly add a saturated solution of sodium bicarbonate to neutralize the acid catalyst.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product using an appropriate method such as column chromatography or preparative HPLC.
Data Presentation
The following table summarizes general recommendations for optimizing the reaction conditions for the esterification of this compound with a carboxylic acid. The specific values are highly dependent on the substrates and should be empirically optimized.
| Parameter | Recommended Range | Rationale |
| Molar Ratio (m-PEG20-OH : Acid) | 1:1 to 5:1 | A molar excess of the alcohol can help drive the equilibrium towards the product. |
| Catalyst Loading (Acid Catalyst) | 0.01 - 0.1 equivalents | A catalytic amount is sufficient to increase the reaction rate without causing significant side reactions. |
| Temperature | Room Temperature to Reflux | Higher temperatures increase the reaction rate and aid in water removal, but may lead to degradation. Optimization is key. |
| Reaction Time | 2 - 48 hours | Highly variable. Reaction progress should be monitored to determine the optimal time. |
Mandatory Visualization
Caption: Experimental workflow for this compound esterification.
Caption: Logical relationship for reaction time optimization.
References
Technical Support Center: Scaling Up m-PEG20-alcohol Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of m-PEG20-alcohol, particularly when scaling up the process.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when scaling up this compound synthesis?
A1: Scaling up the synthesis of this compound often presents challenges related to maintaining yield and purity. Key issues include incomplete reactions, increased side product formation, and difficulties in purification. The viscous, oily nature of polyethylene glycols (PEGs) can complicate handling and purification at a larger scale. Furthermore, ensuring consistent, anhydrous conditions in large reaction vessels is critical to prevent side reactions.
Q2: What is the recommended synthetic approach for producing monodisperse this compound at scale?
A2: For producing monodisperse PEGs like this compound, a stepwise synthesis on a solid support is often recommended.[1] This approach, typically involving cycles of deprotection, Williamson ether formation (coupling), and detritylation, helps to control the chain length precisely.[1] Solid-phase synthesis is advantageous for scalability as it simplifies the removal of excess reagents and byproducts through simple washing and filtration, thereby avoiding complex chromatographic purification steps.[1]
Q3: How can I monitor the progress of the this compound synthesis during scale-up?
A3: Regular in-process monitoring is crucial for a successful scale-up. Key analytical techniques include:
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Mass Spectrometry (ESI-MS or MALDI-TOF MS): To confirm the molecular weight of the growing PEG chain after each coupling cycle and to identify the presence of any deletion sequences (shorter PEG chains).[1]
-
Gel Permeation Chromatography/Size Exclusion Chromatography (GPC/SEC): To assess the molecular weight distribution and detect any polydispersity in the product.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to confirm the structure of the final product and intermediates, and to quantify residual solvents or impurities. The disappearance of the signal from the protecting group and the appearance of new signals corresponding to the elongated chain can be monitored.
Q4: What are the critical parameters to control during the Williamson ether synthesis step at a larger scale?
A4: The Williamson ether synthesis is a key step in elongating the PEG chain. When scaling up, it is important to control the following:
-
Stoichiometry of Reactants: While using an excess of the alkylating agent can drive the reaction to completion, this excess must be easily removable in subsequent steps.
-
Base Selection and Concentration: The choice of base (e.g., sodium hydride, potassium tert-butoxide) and its concentration are critical. The base should be strong enough to deprotonate the alcohol but not so harsh as to cause degradation of the PEG chain.
-
Temperature: The reaction temperature needs to be carefully controlled to ensure a reasonable reaction rate without promoting side reactions like elimination or depolymerization.
-
Mixing: Efficient mixing is essential in larger reactors to ensure homogeneity and consistent reaction kinetics.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Symptoms:
-
The final isolated yield is significantly lower than expected based on the starting material.
-
In-process controls show incomplete consumption of starting materials.
| Possible Cause | Suggested Solution |
| Incomplete Deprotonation | Ensure the base is fresh and added in the correct stoichiometry. Increase reaction time or temperature slightly if necessary, while monitoring for side reactions. |
| Inefficient Coupling (Williamson Ether Synthesis) | Increase the excess of the PEG monomer being added. Optimize the reaction temperature and time. Ensure adequate mixing to overcome mass transfer limitations in a larger vessel. |
| Steric Hindrance | As the PEG chain grows, steric hindrance can slow down the reaction. A more reactive electrophile or a less hindered base might be required in later coupling steps. |
| Loss of Product During Work-up and Purification | The oily nature of this compound can lead to losses during transfers and extractions. Optimize extraction solvents and minimize the number of transfer steps. Consider precipitation techniques for easier isolation. |
| Side Reactions (e.g., Elimination) | Use a less sterically hindered base. Optimize the reaction temperature to favor substitution over elimination. |
Issue 2: High Polydispersity or Presence of Impurities
Symptoms:
-
GPC/SEC analysis shows a broad molecular weight distribution (high PDI).
-
Mass spectrometry reveals the presence of shorter PEG chains (deletion sequences).
-
NMR spectra show unexpected signals.
| Possible Cause | Suggested Solution |
| Incomplete Reactions in Stepwise Synthesis | Each coupling and deprotection step must go to completion. Use in-process analytical techniques (e.g., ESI-MS of a small cleaved sample from solid support) to confirm completion of each step before proceeding to the next. |
| Depolymerization of the PEG Chain | This can occur under harsh basic conditions. Use the mildest effective base and the lowest possible reaction temperature. |
| Presence of Water | Water can quench the alkoxide intermediate and react with the alkylating agent. Ensure all reagents and solvents are rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Residual Catalysts or Reagents | Ensure thorough washing of the product after each reaction step, especially in solid-phase synthesis. Residual catalysts can be detected by techniques like ICP-MS. |
| Degradation During Storage or Purification | PEGs can be susceptible to oxidation, especially at elevated temperatures or in the presence of trace metals, leading to the formation of aldehydes and acids. Store under an inert atmosphere and consider the use of antioxidants if necessary. |
Experimental Protocols
General Protocol for Solid-Phase Synthesis of this compound
This protocol outlines a generalized stepwise approach on a solid support, such as a Wang resin. The synthesis involves the sequential addition of protected PEG monomers.
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Resin Swelling: Swell the resin in a suitable solvent (e.g., tetrahydrofuran, THF) in the reaction vessel.
-
Deprotonation: Treat the resin with a base (e.g., 0.1 M potassium tert-butoxide in THF) to deprotonate the hydroxyl groups on the solid support.
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First Coupling: Add a solution of the first protected PEG monomer (e.g., a monomethoxy-tri(ethylene glycol) tosylate) to the activated resin and allow it to react until completion, as monitored by a suitable analytical method.
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Washing: Wash the resin thoroughly with the reaction solvent to remove excess reagents and byproducts.
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Deprotection: Remove the terminal protecting group (e.g., a dimethoxytrityl, DMTr, group using a dilute acid) to expose a new hydroxyl group for the next coupling step.
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Washing: Wash the resin to remove the deprotection agent and the cleaved protecting group.
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Chain Elongation: Repeat the deprotonation, coupling, and deprotection steps with the appropriate PEG monomers until the desired chain length (20 PEG units) is achieved.
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Cleavage from Resin: Once the synthesis is complete, cleave the final this compound from the solid support using a strong acid, such as trifluoroacetic acid (TFA).
-
Purification: Precipitate the cleaved product in a non-solvent like cold diethyl ether. Further purification can be achieved by recrystallization or preparative chromatography if necessary.
Data Presentation
Table 1: Representative In-Process Control Data for Stepwise Synthesis
| Step | Expected Mass (Da) | Observed Mass (ESI-MS, Da) | Purity by GPC/SEC (%) |
| Resin + (PEG)4 | ~1300 | ~1302 | >98 |
| Resin + (PEG)8 | ~1476 | ~1478 | >97 |
| Resin + (PEG)12 | ~1652 | ~1655 | >96 |
| Resin + (PEG)16 | ~1828 | ~1830 | >95 |
| Resin + (PEG)20 | ~2004 | ~2007 | >95 |
Note: The expected mass includes the mass of the linker and a fragment of the resin for MS analysis of cleaved samples.
Table 2: Typical Final Product Specifications for this compound
| Parameter | Specification | Analytical Method |
| Appearance | White to off-white solid or viscous oil | Visual Inspection |
| Molecular Weight (Mw) | 900 - 950 g/mol | GPC/SEC, Mass Spectrometry |
| Polydispersity Index (PDI) | ≤ 1.05 | GPC/SEC |
| Purity | ≥ 95% | HPLC, GPC/SEC |
| Identity | Conforms to structure | 1H NMR, 13C NMR |
| Residual Solvents | As per ICH guidelines | Headspace GC |
Visualizations
References
troubleshooting low yield in PROTAC synthesis with m-PEG20-alcohol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in PROTAC synthesis, with a specific focus on issues related to the use of m-PEG20-alcohol as a linker.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield when using this compound in PROTAC synthesis?
Low yields in PROTAC synthesis involving long PEG linkers like this compound are often multifactorial. The primary causes can be categorized as:
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Inefficient Coupling Reactions: The reaction to attach the this compound to either the warhead or the E3 ligase ligand may be incomplete. This can be due to suboptimal reaction conditions, steric hindrance from the bulky PEG chain, or the use of inappropriate coupling agents.
-
Difficult Purification: The high polarity and flexibility of the PEG chain can make separation of the desired PROTAC from starting materials and byproducts challenging, leading to apparent low yields after purification.
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Side Reactions: The hydroxyl group of the this compound or the ether oxygens within the PEG chain can potentially participate in side reactions, consuming the starting material and reducing the yield of the target molecule.
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Starting Material Quality: The purity and stability of the this compound and other reactants are critical. Impurities or degradation can significantly impact reaction efficiency.
Q2: How does the length of the PEG linker, such as PEG20, affect the synthesis and purification process?
The length of the PEG linker has a significant impact on the physicochemical properties of the PROTAC, which in turn affects its synthesis and purification.[1] Longer PEG chains, like PEG20, increase the molecule's overall size, polarity, and flexibility.[2] This can lead to:
-
Increased Steric Hindrance: The large, flexible PEG chain can sterically hinder the reactive sites, slowing down the coupling reaction and potentially requiring more forceful reaction conditions or specialized coupling agents.[3]
-
Higher Solubility in Polar Solvents: While beneficial for the final PROTAC's biological properties, high water solubility can complicate extraction and purification steps, as the product may not readily partition into organic solvents.[4]
-
Challenges in Chromatographic Separation: The heterogeneity of PEG linkers (polydispersity) and the similar polarity of the desired product and PEG-containing impurities can make chromatographic purification difficult, often requiring specialized columns or techniques.
Q3: What are the recommended coupling methods for attaching this compound in a PROTAC synthesis?
The most common methods for incorporating alcohol-terminated linkers like this compound into PROTACs are through the formation of an ether or ester bond.
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Ether Linkage (Williamson Ether Synthesis): This involves deprotonating the alcohol with a base to form an alkoxide, which then reacts with an alkyl halide on the warhead or E3 ligase ligand. This method forms a stable ether bond.
-
Ester Linkage (Esterification): This involves reacting the alcohol with a carboxylic acid on the warhead or E3 ligase ligand, typically in the presence of a coupling agent like HATU or EDC. While synthetically straightforward, ester linkages may be susceptible to hydrolysis in vivo.
-
Amide Bond Formation (if the alcohol is first converted to an amine): While not a direct coupling of the alcohol, a common strategy is to first convert the terminal hydroxyl group of the PEG linker to an amine. This allows for the use of robust and well-established amide coupling chemistries, which are prevalent in PROTAC synthesis.
Q4: How can I effectively monitor the progress of my reaction when using a long PEG linker?
Monitoring reactions with PEGylated compounds can be challenging due to their physical properties. Thin Layer Chromatography (TLC) may not always provide clear separation. The most reliable methods are:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the preferred method as it can separate the components of the reaction mixture and provide mass information to confirm the identity of the product and detect any side products.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV, ELSD) can be used to monitor the disappearance of starting materials and the appearance of the product peak.
Troubleshooting Guide for Low Yield
The following table summarizes common issues encountered during PROTAC synthesis with this compound, their potential causes, and recommended solutions.
| Issue | Potential Cause | Recommended Solutions |
| Low reaction conversion (incomplete reaction) | Suboptimal reaction conditions: Incorrect temperature, reaction time, or concentration. | Optimize reaction parameters. For amide couplings, ensure the reaction is run at an appropriate temperature (often room temperature) for a sufficient duration (monitor by LC-MS). For Williamson ether synthesis, temperature may need to be elevated. |
| Ineffective coupling agents: Degradation of coupling reagents (e.g., HATU, EDC) due to moisture. | Use fresh, high-quality coupling agents and anhydrous solvents. Store coupling agents under inert atmosphere and in a desiccator. | |
| Steric hindrance: The bulky PEG20 chain is preventing efficient reaction at the coupling site. | Increase the excess of the less sterically hindered reagent. Consider using a coupling agent known to be effective for sterically hindered substrates. A longer reaction time or elevated temperature may also be necessary. | |
| Poor solubility of reactants: One or more of the reactants may not be fully soluble in the chosen solvent, leading to a heterogeneous reaction mixture. | Screen different anhydrous solvents to ensure all reactants are fully dissolved. Common solvents for PROTAC synthesis include DMF, DMSO, and DCM. | |
| Multiple products observed (side reactions) | Reaction at other functional groups: The coupling reagents may be reacting with other functional groups on the warhead or E3 ligase ligand. | Protect sensitive functional groups on your starting materials before the coupling reaction. |
| Side reactions involving the PEG linker: The ether oxygens of the PEG chain can chelate metal ions, or the terminal hydroxyl can undergo undesired reactions. | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. | |
| Low isolated yield after purification | Difficult separation of product from starting materials/byproducts: The polarity and size of the PEGylated PROTAC are similar to those of PEG-containing impurities. | Utilize specialized purification techniques such as reverse-phase HPLC with a C4 or C8 column, which are better suited for large, flexible molecules. Size-exclusion chromatography (SEC) can also be effective for separating molecules based on size. |
| Product loss during workup: The high water solubility of the PEGylated PROtac can lead to its loss in the aqueous phase during extractions. | Minimize aqueous washes or use a saturated brine solution to reduce the partitioning of the product into the aqueous layer. Alternatively, consider solid-phase extraction (SPE) for purification. | |
| Product instability: The final PROTAC molecule may be unstable under the purification conditions (e.g., hydrolysis of an ester linker). | If an ester linkage is used, consider using milder purification conditions and avoid strongly acidic or basic mobile phases in HPLC. |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling of a Carboxylic Acid-Functionalized Moiety with an Amine-Terminated PEG20 Linker
This protocol assumes the this compound has been converted to an amine-terminated linker (m-PEG20-NH2).
Materials:
-
Carboxylic acid-functionalized warhead or E3 ligase ligand (1.0 eq)
-
m-PEG20-NH2 (1.2 eq)
-
HATU (1.5 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Under an inert atmosphere, dissolve the carboxylic acid-functionalized component in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.
-
In a separate flask, dissolve m-PEG20-NH2 in a minimal amount of anhydrous DMF.
-
Slowly add the solution of m-PEG20-NH2 to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature and monitor its progress by LC-MS until the starting material is consumed (typically 12-24 hours).
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with a 5% LiCl aqueous solution (to remove DMF), followed by saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired PEGylated intermediate.
Visualizations
References
enhancing the efficiency of m-PEG20-alcohol PEGylation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with m-PEG20-alcohol. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of your PEGylation experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the two main stages of this compound PEGylation: Activation of the terminal hydroxyl group and Conjugation to the target molecule.
Stage 1: Activation of this compound
The terminal hydroxyl group of m-PEG-alcohol is not sufficiently reactive for direct conjugation and must first be converted into a more reactive functional group. Common activation methods include tosylation, tresylation, or conversion to a carboxyl group followed by N-hydroxysuccinimide (NHS) ester activation.
dot
common mistakes to avoid with m-PEG20-alcohol
Welcome to the technical support center for m-PEG20-alcohol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions (FAQs) related to the use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound, also known as monomethoxy polyethylene glycol alcohol, is a polyethylene glycol derivative with a chain of 20 ethylene glycol units. It possesses a methoxy group at one terminus and a hydroxyl group at the other.[1] The methoxy group enhances water solubility while the hydroxyl group allows for further chemical modification.[1] Its primary applications are in drug delivery systems like liposomes and nanoparticles, as a surface modifier for medical devices, and as a stabilizer for proteins and peptides.[1]
Q2: Why is the hydroxyl group of this compound unreactive and how can it be activated?
A2: The terminal hydroxyl group of this compound has low reactivity, making direct coupling to biomolecules inefficient.[2] Therefore, it needs to be "activated" by converting the hydroxyl group into a more reactive functional group that can readily react with nucleophiles on biomolecules, such as the primary amines of lysine residues in proteins. Common activation methods include reaction with tosyl chloride (TsCl) or tresyl chloride to create m-PEG-tosylate or m-PEG-tresylate, respectively.
Q3: How should I store this compound and its activated derivatives?
A3: this compound should be stored at 4°C in a sealed container, protected from moisture. For long-term storage, -20°C is recommended. Activated PEG derivatives are often more sensitive to moisture and should be stored under an inert atmosphere if possible. Stock solutions should be prepared in dry, aprotic solvents like DMSO and used immediately to avoid hydrolysis. Avoid repeated freeze-thaw cycles of stock solutions.
Q4: What analytical techniques are recommended for characterizing this compound and its conjugates?
A4: A combination of techniques is often necessary. 1H NMR spectroscopy is crucial for confirming the structure of the activated PEG and for calculating the degree of functionalization. High-Performance Liquid Chromatography (HPLC), particularly Size-Exclusion Chromatography (SEC) and Reverse-Phase HPLC (RP-HPLC), is used to assess purity and separate reaction products. Mass spectrometry (MALDI-TOF or ESI-MS) provides accurate molecular weight information, which is essential for confirming conjugation.
Troubleshooting Guide
Issue 1: Low or No Yield of Activated this compound
| Possible Cause | Recommended Solution |
| Presence of water in the reaction | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). Use anhydrous solvents and reagents. Water can hydrolyze the activating agent (e.g., tosyl chloride). |
| Degraded activating agent | Use a fresh bottle of the activating agent (e.g., tosyl chloride or tresyl chloride). Store these reagents under anhydrous conditions. |
| Insufficient base or incorrect base used | Use an anhydrous, non-nucleophilic base like pyridine or triethylamine. Ensure the correct molar ratio of the base is used as per the protocol. |
| Incomplete reaction | Monitor the reaction progress using Thin-Layer Chromatography (TLC) or HPLC to ensure the starting this compound is fully consumed. Reaction times may need to be extended. |
Issue 2: Low Yield of PEGylated Product (Conjugation Step)
| Possible Cause | Recommended Solution |
| Hydrolysis of activated PEG | Use freshly prepared activated PEG for the conjugation reaction. If the activated PEG was stored, its activity may have diminished due to moisture. Prepare stock solutions in a dry, aprotic solvent (e.g., DMSO) and add to the reaction buffer immediately before use. |
| Incorrect pH of the reaction buffer | The optimal pH for conjugation to primary amines is typically between 7.0 and 9.0. Verify and adjust the pH of your reaction buffer. |
| Inaccessible target functional groups on the biomolecule | The reactive sites on the protein or other biomolecule may be sterically hindered. Consider using a longer PEG linker or trying different reaction conditions that may expose the target sites. |
| Insufficient molar excess of activated PEG | Increase the molar ratio of the activated PEG to the biomolecule. A 5 to 20-fold molar excess is a common starting point, but this often requires optimization for each specific system. |
Issue 3: Protein Aggregation or Precipitation During PEGylation
| Possible Cause | Recommended Solution |
| Protein instability at the reaction pH or temperature | Screen different buffer conditions to find one that maintains protein stability. Perform the reaction at a lower temperature (e.g., 4°C) to minimize aggregation. |
| High protein concentration | Reduce the concentration of the protein in the reaction mixture. |
| Cross-linking due to di-functional PEG impurity | Ensure the starting this compound is monofunctional and free from diol-PEG impurities. |
Experimental Protocols
Protocol 1: Activation of this compound with Tosyl Chloride (Tosylation)
This protocol describes a general method for activating the hydroxyl group of this compound.
Materials:
-
This compound
-
Tosyl chloride (TsCl)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine
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Argon or Nitrogen gas supply
-
Oven-dried glassware
Procedure:
-
Under an inert atmosphere, dissolve this compound in anhydrous DCM in an oven-dried round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Add anhydrous pyridine to the solution and stir for 15 minutes.
-
Slowly add a solution of tosyl chloride (1.2 molar equivalents) in anhydrous DCM to the flask dropwise.
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Allow the reaction to stir at 0°C for 2 hours, then slowly warm to room temperature and stir for an additional 12-16 hours.
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Monitor the reaction by TLC or HPLC to confirm the consumption of the starting material.
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Once complete, wash the reaction mixture with cold diethyl ether to precipitate the product.
-
Collect the precipitate by filtration and dry under vacuum.
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Confirm the structure of the resulting m-PEG20-tosylate by 1H NMR.
Protocol 2: Protein Conjugation with Activated m-PEG20-tosylate
This protocol provides a general framework for conjugating the activated PEG to a protein.
Materials:
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m-PEG20-tosylate (freshly prepared or properly stored)
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.4-8.0)
-
Quenching solution (e.g., 1 M Tris-HCl or hydroxylamine)
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Purification system (e.g., SEC or IEX chromatography)
Procedure:
-
Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.
-
Dissolve the m-PEG20-tosylate in the reaction buffer (or a small amount of a compatible organic solvent like DMSO) immediately before use.
-
Add a 10 to 50-fold molar excess of the dissolved m-PEG20-tosylate to the protein solution.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Monitor the reaction progress by SDS-PAGE, which will show a molecular weight shift upon successful PEGylation.
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Stop the reaction by adding the quenching solution to consume any unreacted m-PEG20-tosylate.
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Purify the PEGylated protein from unreacted PEG and byproducts using an appropriate chromatography method.
Visual Guides
References
Validation & Comparative
The Impact of PEG Linker Length on PROTAC Efficacy: A Comparative Guide to m-PEG20-alcohol and m-PEG24-alcohol
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a transformative therapeutic modality. These heterobifunctional molecules co-opt the cell's ubiquitin-proteasome system to selectively eliminate proteins implicated in disease. A critical, and often underestimated, component of a PROTAC is the linker that connects the target-binding warhead to the E3 ligase-recruiting moiety. Among the diverse linker chemistries available, polyethylene glycol (PEG) linkers are frequently utilized for their favorable physicochemical properties. This guide provides a detailed comparison of two specific PEG linkers, m-PEG20-alcohol and m-PEG24-alcohol, in the context of PROTAC design, supported by established principles and experimental data from analogous systems.
The Pivotal Role of the Linker in PROTAC Function
The linker in a PROTAC molecule is not merely a passive spacer; it plays a crucial role in determining the overall efficacy and drug-like properties of the degrader.[1] The length, flexibility, and composition of the linker directly influence several key parameters that govern a PROTAC's success:
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Ternary Complex Formation: The linker must possess an optimal length and geometry to facilitate the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[1][2] A stable ternary complex is a prerequisite for efficient ubiquitination of the target protein.[1]
-
Degradation Efficiency: The stability of the ternary complex directly correlates with the efficiency of target protein ubiquitination and its subsequent degradation by the proteasome.[3] This is often quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
-
Solubility and Permeability: PEG linkers, being hydrophilic, can enhance the aqueous solubility of often lipophilic PROTAC molecules. However, the relationship with cell permeability is more complex. While increased hydrophilicity can hinder passive diffusion, the flexibility of PEG linkers can allow the PROTAC to adopt a more compact conformation, potentially shielding its polar surface area and improving membrane traversal.
Comparative Analysis: this compound vs. m-PEG24-alcohol
Hypothetical Performance Comparison
The following table summarizes the anticipated impact of using this compound versus m-PEG24-alcohol in a hypothetical PROTAC system. These projections are based on general trends observed in the literature where longer PEG linkers have been compared to shorter counterparts.
| Parameter | This compound (Shorter) | m-PEG24-alcohol (Longer) | Rationale |
| Degradation Potency (DC50) | Potentially higher or lower | Potentially higher or lower | The optimal linker length is highly target- and E3 ligase-dependent. A shorter linker may be optimal for some systems, while a longer one is for others. Empirical testing is crucial. |
| Maximum Degradation (Dmax) | Potentially higher or lower | Potentially higher or lower | Similar to DC50, Dmax is dependent on the formation of a productive ternary complex, which is influenced by linker length. |
| Ternary Complex Stability | May be more or less stable | May be more or less stable | Linker length affects the proximity and orientation of the target protein and E3 ligase. An optimal length leads to a more stable complex. |
| Aqueous Solubility | Good | Slightly Better | The longer PEG chain of m-PEG24-alcohol is expected to impart slightly greater hydrophilicity and thus, improved aqueous solubility. |
| Cellular Permeability | Potentially higher | Potentially lower | While flexible, an excessively long PEG chain can increase the polar surface area, potentially hindering passive diffusion across the cell membrane. |
Exemplary Data on PEG Linker Length Variation
The following table presents a summary of experimental data from published studies, illustrating the impact of varying PEG linker length on the degradation of different target proteins. While not a direct comparison of PEG20 and PEG24, these examples underscore the critical importance of linker length optimization.
| Target Protein | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| ERα | 12 | >1000 | <20 | |
| 16 | 10 | >90 | ||
| TBK1 | <12 | Inactive | - | |
| 21 | 3 | 96 | ||
| 29 | 292 | 76 | ||
| BRD4 (Hypothetical) | PEG3 | 100 | 80 | |
| PEG4 | 50 | 90 | ||
| PEG5 | 25 | 95 | ||
| PEG6 | 50 | 90 |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of PROTAC efficacy.
Protein Degradation Assay (Western Blot)
This protocol is used to determine the degradation of a target protein after treatment with a PROTAC and to calculate DC50 and Dmax values.
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate the lysate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Ternary Complex Formation Assay (Isothermal Titration Calorimetry - ITC)
This protocol is used to determine the binding affinities and thermodynamics of binary and ternary complex formation.
-
Sample Preparation:
-
Prepare solutions of the purified target protein, E3 ligase, and PROTAC in the same dialysis buffer to minimize heats of dilution.
-
Degas all solutions before use.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C) and other parameters on the ITC instrument.
-
-
Binary Titrations:
-
To determine the binding affinity of the PROTAC to the target protein (KD1), titrate the PROTAC solution into the sample cell containing the target protein solution.
-
To determine the binding affinity of the PROTAC to the E3 ligase (KD2), titrate the PROTAC solution into the sample cell containing the E3 ligase solution.
-
-
Ternary Titration:
-
To determine the binding affinity for ternary complex formation, pre-saturate the E3 ligase with the target protein and titrate the PROTAC into this complex.
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection and plot the heat change per mole of injectant against the molar ratio of the reactants.
-
Fit the data to an appropriate binding model to determine the dissociation constant (KD), enthalpy (ΔH), and stoichiometry (n).
-
The cooperativity factor (α) can be calculated as the ratio of the binary and ternary binding affinities.
-
Cellular Permeability Assay (Parallel Artificial Membrane Permeability Assay - PAMPA)
This protocol provides a high-throughput method to assess the passive permeability of a PROTAC.
-
Plate Preparation:
-
Coat a 96-well filter plate with a solution of a lipid (e.g., phosphatidylcholine) in a suitable organic solvent (e.g., dodecane) to form an artificial membrane.
-
-
Compound Preparation:
-
Prepare solutions of the PROTACs in a buffer at a known concentration in a 96-well donor plate.
-
-
Assay Execution:
-
Place the filter plate on top of a 96-well acceptor plate containing buffer.
-
Add the PROTAC solutions to the donor wells of the filter plate.
-
Incubate the plate assembly for a defined period (e.g., 4-18 hours) at room temperature.
-
-
Quantification:
-
After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (V_A / (Area * Time)) * -ln(1 - ([Drug]_acceptor / [Drug]_equilibrium))
-
Where V_A is the volume of the acceptor well, Area is the area of the membrane, and Time is the incubation time.
-
Visualizing PROTAC Mechanisms and Workflows
To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway and a typical experimental workflow.
References
A Comparative Guide to m-PEG20-alcohol Alternatives for Bioconjugation
For researchers, scientists, and drug development professionals, the modification of biologics through bioconjugation is a critical tool to enhance their therapeutic properties. For decades, poly(ethylene glycol) (PEG) has been the gold standard for this purpose, with short-chain PEGs like m-PEG20-alcohol offering a means to improve solubility and provide a flexible linker for attaching payloads. However, the growing concerns over PEG immunogenicity and the accelerated blood clearance (ABC) phenomenon have spurred the development of a new generation of alternatives. This guide provides an objective comparison of promising alternatives to this compound, supported by available experimental data, to aid in the selection of the optimal linker for your bioconjugation needs.
Key Alternatives to this compound
Several classes of polymers have emerged as viable alternatives to PEG, each with unique properties that can be advantageous for specific applications. The most promising of these include polysarcosine (pSar), poly(2-oxazoline)s (POx), and zwitterionic polymers.
-
Polysarcosine (pSar): A polypeptoid based on the endogenous amino acid sarcosine (N-methylated glycine), pSar is highly hydrophilic, biocompatible, and biodegradable. It is considered a strong candidate to replace PEG due to its "stealth" properties that help evade the immune system.[1][2]
-
Poly(2-oxazoline)s (POx): This class of polymers, particularly poly(2-ethyl-2-oxazoline), exhibits "stealth" properties comparable to PEG. The properties of POx can be easily tuned by modifying the side chains, allowing for control over hydrophilicity and other characteristics.[3][4]
-
Zwitterionic Polymers: These polymers contain an equal number of positive and negative charges, leading to a highly hydrated surface that is very effective at resisting non-specific protein adsorption. This class includes polymers like poly(carboxybetaine) and poly(sulfobetaine).[5]
Comparative Performance Data
The following tables summarize the available quantitative data comparing the performance of these alternatives to PEG in bioconjugation and as modifiers for biologics. It is important to note that direct head-to-head comparisons with this compound are limited in the literature; therefore, data for low molecular weight PEGs are used for comparison where available.
Table 1: Comparison of Physicochemical and In Vitro Properties
| Property | This compound (and low MW PEGs) | Polysarcosine (pSar) | Poly(2-oxazoline)s (POx) | Zwitterionic Polymers |
| Biocompatibility | Generally good, but concerns about immunogenicity exist | Excellent, non-immunogenic | Excellent | Excellent |
| Biodegradability | Non-biodegradable | Biodegradable to natural amino acids | Generally considered non-biodegradable | Can be designed to be biodegradable |
| Hydrophilicity | High | High, comparable to PEG | Tunable, can be highly hydrophilic | Very high, strong hydration layer |
| Protein Adsorption | Low, but can be affected by anti-PEG antibodies | Very low, "stealth" properties | Very low, "stealth" properties | Extremely low, ultra-low fouling |
| In Vitro Stability of Conjugate | Good | Comparable to PEG | High stability | High stability |
Table 2: Comparison of In Vivo Performance
| Performance Metric | PEG (low MW) | Polysarcosine (pSar) | Poly(2-oxazoline)s (POx) | Zwitterionic Polymers |
| Circulation Half-Life | Increases half-life, but can be reduced by anti-PEG antibodies | Comparable or longer than PEG | Comparable to PEG | Can prolong circulation |
| Immunogenicity | Can elicit anti-PEG antibodies | Low to non-immunogenic | Generally low immunogenicity | Generally low immunogenicity |
| Tumor Accumulation (for drug delivery) | Effective | Can be higher than PEG | Effective | Effective |
| Toxicity | Generally low, but concerns about accumulation of non-biodegradable polymer | Low, degradation products are natural metabolites | Low | Low |
Experimental Protocols
Detailed methodologies for key bioconjugation experiments are provided below. These protocols are general and may require optimization for specific biomolecules and polymers.
Amine PEGylation using m-PEG-NHS Ester
This protocol describes the conjugation of an amine-containing biomolecule with a PEG that has been activated with an N-hydroxysuccinimide (NHS) ester.
Materials:
-
m-PEG-NHS ester
-
Amine-containing biomolecule (e.g., protein, peptide)
-
Conjugation buffer: Phosphate-buffered saline (PBS) or borate buffer, pH 7.2-8.5
-
Quenching solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Dissolve the amine-containing biomolecule in the conjugation buffer to a known concentration.
-
Dissolve the m-PEG-NHS ester in a small amount of anhydrous DMSO or DMF and then add it to the biomolecule solution. A 10- to 50-fold molar excess of the PEG reagent is typically used.
-
Allow the reaction to proceed for 30 minutes to 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM.
-
Incubate for an additional 30 minutes.
-
Purify the PEGylated biomolecule from excess PEG and byproducts using an appropriate purification system.
-
Analyze the conjugate by SDS-PAGE, mass spectrometry, or HPLC to determine the degree of PEGylation.
Thiol-Maleimide PEGylation
This protocol is for the site-specific conjugation of a thiol-containing biomolecule (e.g., a protein with a cysteine residue) with a maleimide-activated PEG.
Materials:
-
PEG-Maleimide
-
Thiol-containing biomolecule
-
Conjugation buffer: PBS, pH 6.5-7.5, containing 1-5 mM EDTA
-
Reducing agent (optional, for reducing disulfide bonds): TCEP or DTT
-
Purification system
Procedure:
-
If necessary, reduce any disulfide bonds in the biomolecule by incubating with a 10-fold molar excess of TCEP for 30 minutes at room temperature.
-
Remove the reducing agent using a desalting column.
-
Dissolve the thiol-containing biomolecule in the conjugation buffer.
-
Dissolve the PEG-Maleimide in the conjugation buffer and add it to the biomolecule solution at a 10- to 20-fold molar excess.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.
-
The reaction can be monitored by analyzing aliquots by SDS-PAGE.
-
Purify the conjugate to remove unreacted PEG and biomolecule.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Click Chemistry
This protocol describes the "click" reaction between an azide-functionalized molecule and an alkyne-functionalized molecule, a highly efficient and specific bioconjugation method.
Materials:
-
Azide-functionalized molecule
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Copper ligand (e.g., THPTA)
-
Reaction buffer: PBS or Tris buffer, pH 7-8
Procedure:
-
Prepare stock solutions of the azide and alkyne molecules in a suitable solvent (e.g., DMSO, water).
-
Prepare fresh stock solutions of CuSO4, sodium ascorbate, and the copper ligand in water.
-
In a reaction tube, combine the azide and alkyne molecules in the reaction buffer.
-
Add the copper ligand to the reaction mixture, followed by the CuSO4 solution. A typical final concentration is 100-500 µM copper.
-
Initiate the reaction by adding the sodium ascorbate solution (typically 5-10 times the copper concentration).
-
Allow the reaction to proceed for 1-4 hours at room temperature.
-
Purify the resulting conjugate.
Visualizations
The following diagrams illustrate key concepts in bioconjugation and the chemical nature of the discussed polymers.
Caption: A typical workflow for bioconjugation.
Caption: Chemical structures of repeating units.
Caption: Simplified VEGF signaling pathway.
Conclusion
While this compound and other PEGs have been instrumental in advancing bioconjugate therapeutics, the emergence of alternatives like polysarcosine, poly(2-oxazoline)s, and zwitterionic polymers offers exciting new possibilities. These novel polymers address some of the key limitations of PEG, particularly immunogenicity, and in some cases, offer superior performance in terms of biocompatibility and in vivo efficacy. The choice of the optimal linker will depend on the specific requirements of the therapeutic molecule and its intended application. As more research becomes available, a clearer picture of the relative advantages and disadvantages of each of these alternatives will emerge, paving the way for the development of safer and more effective bioconjugates.
References
Validating the Structure of m-PEG20-alcohol Conjugates: A Comparative Guide
For researchers, scientists, and drug development professionals, rigorous validation of m-PEG20-alcohol conjugates is a critical step to ensure the quality, efficacy, and safety of PEGylated therapeutics. This guide provides a comparative overview of key analytical techniques, complete with experimental protocols and data presentation, to aid in the structural characterization of these conjugates.
The covalent attachment of polyethylene glycol (PEG) to a molecule, or PEGylation, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The this compound, a methoxy-terminated PEG with a molecular weight of approximately 20 kDa ending in a hydroxyl group, is a common reagent in bioconjugation. Validating the successful conjugation and characterizing the resulting product is a multi-faceted process requiring a suite of orthogonal analytical methods.
Comparison of Key Analytical Techniques
A variety of analytical techniques can be employed to validate the structure of this compound conjugates. The choice of method depends on the specific information required, such as molecular weight, degree of PEGylation, and purity. The following table summarizes the most common techniques and their primary applications in this context.
| Analytical Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Precise molecular weight of the conjugate, determination of PEG heterogeneity and degree of PEGylation.[1][2] | High sensitivity and accuracy, provides detailed structural information.[1][3] | Complex spectra due to PEG polydispersity, may require specialized software for data deconvolution.[4] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirmation of covalent linkage, determination of substitution sites, and quantification of PEGylation. | Provides detailed information about the chemical environment of atoms, non-destructive. | Lower sensitivity compared to MS, can be complex for large molecules, requires high sample purity. |
| High-Performance Liquid Chromatography (HPLC) | Separation of PEGylated conjugate from unreacted starting materials, assessment of purity and heterogeneity. | Robust and reproducible, can be coupled with various detectors for comprehensive analysis. | May not provide detailed structural information on its own, requires method development. |
| Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) | Estimation of apparent molecular weight, visualization of the increase in size upon PEGylation. | Simple, widely available, and provides a good visual confirmation of conjugation. | Provides only an apparent molecular weight, not precise, and is not quantitative. |
Experimental Protocols
Detailed and robust experimental protocols are essential for obtaining reliable and reproducible data. Below are representative protocols for the key analytical techniques used in the validation of this compound conjugates.
Mass Spectrometry: LC-MS for Intact Mass Analysis
Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for analyzing PEGylated proteins.
Instrumentation:
-
High-performance liquid chromatograph (HPLC) system
-
Mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
Procedure:
-
Sample Preparation: Dissolve the this compound conjugate in a suitable solvent (e.g., water with 0.1% formic acid) to a final concentration of 1 mg/mL.
-
Chromatographic Separation:
-
Column: A reverse-phase column suitable for protein separations (e.g., C4 or C8).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Analysis:
-
Ionization Mode: Positive ESI.
-
Mass Range: 500-4000 m/z.
-
Data Analysis: Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass of the conjugate. The mass difference between the native molecule and the conjugate will confirm the attachment of the m-PEG20 moiety. The presence of multiple peaks separated by the mass of the PEG monomer (44 Da) indicates the polydispersity of the PEG chain.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR for Conjugation Confirmation
¹H NMR spectroscopy is a valuable tool for confirming the covalent attachment of the PEG chain to the alcohol.
Instrumentation:
-
NMR spectrometer (400 MHz or higher).
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the this compound conjugate in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum at a controlled temperature.
-
The characteristic signals of the PEG backbone will be observed as a large peak around 3.6 ppm.
-
The signal corresponding to the methoxy (m-PEG) protons will be a singlet at approximately 3.38 ppm.
-
Successful conjugation will be confirmed by the appearance of new signals or shifts in the signals of the alcohol protons adjacent to the conjugation site.
-
-
Data Analysis: Integrate the relevant peaks to determine the ratio of PEG to the alcohol, which can provide an estimation of the degree of PEGylation.
High-Performance Liquid Chromatography (HPLC): Size-Exclusion Chromatography for Purity Assessment
Size-exclusion chromatography (SEC) is an effective method for separating the PEGylated conjugate from the unreacted alcohol and free PEG, thereby assessing the purity of the product.
Instrumentation:
-
HPLC system with a UV or refractive index (RI) detector.
Procedure:
-
Sample Preparation: Dissolve the this compound conjugate in the mobile phase to a concentration of 1 mg/mL.
-
Chromatographic Separation:
-
Column: A size-exclusion column with a suitable pore size for the expected molecular weight range.
-
Mobile Phase: A buffer such as phosphate-buffered saline (PBS) at a pH of 7.4.
-
Flow Rate: 0.5 mL/min (isocratic).
-
Injection Volume: 20 µL.
-
-
Data Analysis: The chromatogram will show peaks corresponding to the high molecular weight conjugate, the unreacted alcohol, and any free this compound. The peak areas can be used to calculate the percentage of purity of the conjugate.
Visualizing the Workflow
To better illustrate the process of validating this compound conjugates, the following diagrams outline the experimental workflow and the logical relationship between the different analytical techniques.
Caption: Workflow for the synthesis and validation of this compound conjugates.
Caption: Experimental workflow for LC-MS analysis of this compound conjugates.
By employing a combination of these robust analytical techniques, researchers can confidently validate the structure of this compound conjugates, ensuring the development of well-characterized and high-quality biopharmaceutical products.
References
Performance Showdown: m-PEG20-alcohol and Alternative Linkers in Advanced Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The linker is a linchpin in the design of antibody-drug conjugates (ADCs), dictating the stability, solubility, pharmacokinetic profile, and ultimate therapeutic efficacy of these targeted therapies.[1][2][3] Among the diverse array of available linker technologies, hydrophilic linkers, particularly those incorporating polyethylene glycol (PEG) chains, have become instrumental in overcoming the challenges associated with hydrophobic payloads.[1][] This guide offers an objective comparison of the performance of ADCs constructed with a long-chain hydrophilic linker, exemplified by m-PEG20-alcohol, against other common linker classes, supported by experimental data.
The inclusion of hydrophilic PEG linkers can significantly enhance the physicochemical properties of ADCs. By creating a hydration shell, these linkers improve the solubility of the conjugate, reduce the propensity for aggregation, and can enable higher drug-to-antibody ratios (DAR) without compromising stability. Furthermore, the hydrophilic nature of PEG can shield the ADC from premature clearance, leading to an extended circulation half-life and greater accumulation in tumor tissues.
Comparative Performance of Linker Classes
The selection of a linker is a critical decision in ADC design, with the choice between hydrophilic and hydrophobic, and cleavable versus non-cleavable, having profound implications for the conjugate's performance.
-
Hydrophilic (PEG) vs. Hydrophobic Linkers: Hydrophilic linkers, such as those based on this compound, are primarily employed to counteract the hydrophobicity of many potent cytotoxic payloads. This leads to improved pharmacokinetics and a wider therapeutic window. In contrast, traditional hydrophobic linkers like SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) can contribute to ADC aggregation and faster clearance.
-
Cleavable vs. Non-Cleavable Linkers: Cleavable linkers are designed to release the payload in response to specific triggers within the tumor microenvironment or inside the cell (e.g., acidic pH, specific enzymes). This can lead to a "bystander effect," where the released drug can kill neighboring antigen-negative tumor cells. Non-cleavable linkers, on the other hand, release the payload only after lysosomal degradation of the antibody, which can result in greater plasma stability and a reduced risk of off-target toxicity.
Data Presentation: Quantitative Comparison of Linker Performance
The following tables summarize quantitative data from comparative studies on different linker types. While direct head-to-head data for this compound is limited, the performance of long-chain PEG linkers provides a strong indication of its expected characteristics.
Table 1: Impact of Linker Hydrophilicity and Length on In Vitro Cytotoxicity (IC50)
| Linker Type | Payload | Target Cell Line | IC50 (pM) | Key Observation |
| No PEG | MMAE | Karpas-299 | 16 | Baseline cytotoxicity. |
| Linear PEG8 | MMAE | Karpas-299 | 18-30 | Slight decrease in potency with the introduction of a PEG linker. |
| Linear PEG24 | MMAE | Karpas-299 | 25-34 | Longer PEG chain shows a further slight reduction in in-vitro potency. |
| 4 kDa PEG | MMAE | NCI-N87 | ~150 | Significant reduction in cytotoxicity with a very long PEG chain. |
| 10 kDa PEG | MMAE | NCI-N87 | ~500 | Further decrease in cytotoxicity observed with the longest PEG chain. |
Note: IC50 values are highly dependent on the specific antibody, payload, and cell line used. The data presented here is illustrative of general trends.
Table 2: Impact of Linker Type on In Vivo Performance
| Linker Type | Key Performance Metric | Result | Reference |
| Hydrophilic (PEG-based) | Plasma Half-life | Significantly extended vs. hydrophobic linkers | |
| Hydrophobic (SMCC) | Plasma Half-life | Shorter half-life due to faster clearance | |
| Cleavable (Val-Cit) | Bystander Effect | Effective bystander killing of adjacent antigen-negative cells | |
| Non-cleavable (SMCC) | Plasma Stability | Generally higher plasma stability compared to cleavable linkers | |
| 4 kDa PEG | Plasma Half-life (mice) | 49.2 min (2.5-fold increase vs. no PEG) | |
| 10 kDa PEG | Plasma Half-life (mice) | 219.0 min (11.2-fold increase vs. no PEG) | |
| 20 kDa PEG | Elimination Half-life (mice) | 28 hours (25-fold increase vs. no PEG) |
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate evaluation and comparison of different linker technologies.
1. In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with an ADC.
-
Materials:
-
Antigen-positive and antigen-negative cancer cell lines.
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
ADC, unconjugated antibody, and free payload.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
96-well microplates.
-
Microplate reader.
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000-10,000 cells/well and incubate overnight at 37°C with 5% CO₂.
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload. Add 50-100 µL of the diluted compounds to the respective wells.
-
Incubation: Incubate the plate for 72-120 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value by fitting the data to a dose-response curve.
-
2. Plasma Stability Assay
This assay assesses the stability of the ADC and the rate of payload release in a biologically relevant matrix.
-
Materials:
-
ADC.
-
Human, mouse, or rat plasma.
-
Phosphate-buffered saline (PBS).
-
Affinity capture beads (e.g., Protein A).
-
LC-MS/MS system.
-
-
Procedure:
-
Incubation: Incubate the ADC in plasma at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 96, 144 hours).
-
ADC Capture: Isolate the ADC from the plasma samples using affinity capture beads.
-
Analysis of Drug-to-Antibody Ratio (DAR): Analyze the captured ADC by LC-MS to determine the average DAR at each time point. A decrease in DAR indicates payload loss.
-
Analysis of Released Payload: Analyze the plasma supernatant by LC-MS/MS to quantify the concentration of the released payload.
-
Data Analysis: Plot the average DAR or the percentage of released payload over time to determine the stability of the conjugate.
-
3. In Vivo Efficacy Study (Xenograft Mouse Model)
This study evaluates the anti-tumor activity of the ADC in a living organism.
-
Materials:
-
Immunocompromised mice (e.g., NOD/SCID).
-
Tumor cell line.
-
ADC, vehicle control, and other control articles.
-
Calipers for tumor measurement.
-
-
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.
-
Tumor Growth: Allow tumors to grow to a predetermined size (e.g., 100-200 mm³).
-
Treatment: Randomize mice into treatment groups and administer the ADC (typically via intravenous injection) and controls.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: Conclude the study when tumors in the control group reach a specified size.
-
Data Analysis: Calculate tumor growth inhibition (TGI) by comparing the tumor volumes in the treated groups to the vehicle control group.
-
Visualizing ADC Mechanisms and Workflows
Diagrams can effectively illustrate the complex processes involved in ADC development and function.
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).
Caption: General workflow for the evaluation of an Antibody-Drug Conjugate.
References
A Researcher's Guide to PEG Linkers: m-PEG20-alcohol vs. Heterobifunctional PEGs
In the landscape of bioconjugation, drug delivery, and therapeutic development, Polyethylene Glycol (PEG) linkers are indispensable tools. They enhance the solubility, stability, and pharmacokinetic profiles of molecules, reduce immunogenicity, and provide precise control over the distance between conjugated entities.[1][2] However, the choice of PEG linker is a critical decision that dictates the strategy and outcome of a conjugation experiment.
This guide provides an objective comparison between monofunctional methoxy-PEG20-alcohol (m-PEG20-alcohol) and the versatile class of heterobifunctional PEG linkers. We will examine their structural differences, reaction chemistries, and performance characteristics, supported by experimental data and detailed protocols, to help researchers select the optimal linker for their specific application.
Structural and Functional Distinctions
The fundamental difference between these two classes of linkers lies in their reactive termini, which defines their primary application.
-
This compound: This is a monofunctional, monodisperse PEG linker.[3] It possesses a chemically inert methoxy (-OCH3) group at one terminus and a hydroxyl (-OH) group at the other. The hydroxyl group is not inherently reactive towards common functional groups on biomolecules but must first be "activated" to a better leaving group or a more reactive functional group to participate in conjugation reactions.[4] This monofunctionality is crucial for applications where cross-linking must be avoided, such as surface modification or when creating a simple PEG shield on a molecule.[5]
-
Heterobifunctional PEG Linkers: These linkers are defined by the presence of two different reactive functional groups at their termini (X-PEG-Y). This dual-reactivity allows for the controlled, sequential conjugation of two distinct molecules. For example, a common variant is the NHS-PEG-Maleimide linker, which contains an N-hydroxysuccinimide (NHS) ester to react with primary amines (e.g., lysine residues on a protein) and a maleimide group to react with sulfhydryls (e.g., cysteine residues). This specificity makes them the gold standard for creating complex constructs like antibody-drug conjugates (ADCs) and PROTACs.
Comparative Performance and Key Characteristics
The choice between these linkers impacts reaction strategy, efficiency, and the stability of the final conjugate.
| Feature | This compound | Heterobifunctional PEG Linkers (e.g., NHS-PEG-Mal) |
| Functionality | Monofunctional (one activatable group) | Bifunctional (two different, orthogonal reactive groups) |
| Primary Application | Surface PEGylation, polymer synthesis, creating simple conjugates (no cross-linking) | Cross-linking two different molecules (e.g., antibody to drug) |
| Reaction Strategy | Multi-step: 1. Activation of -OH group. 2. Conjugation to target molecule. | Typically a sequential two-step conjugation |
| Specificity | Dependent on the activation chemistry used. | High specificity due to orthogonal reactive ends (e.g., amine vs. thiol) |
| Yield | Activation step yields can be high (e.g., 71-76% for tosylation), but overall yield depends on both steps. | Conjugation yields are generally high but depend on reaction conditions and stability of active groups. |
| Linkage Stability | Depends on the bond formed after activation (e.g., ether, ester, carbamate). Carbamate bonds are highly stable. | Amide bonds (from NHS esters) are very stable. Thioether bonds (from maleimides) can be unstable and undergo retro-Michael reaction, though more stable maleimide derivatives exist. |
Quantitative Data on Linkage Stability
The stability of the covalent bond linking the PEG to the biomolecule is critical for in vivo applications. While a direct comparison is highly dependent on the specific conjugate, general stability data for the resulting linkages can be informative.
| Linkage Type | Formed From | Half-life in Human Plasma | Key Considerations |
| Amide Bond | NHS Ester + Amine | Very Stable (~7 days for some ADC linkers) | Considered a highly stable, non-cleavable linkage. |
| Carbamate (Urethane) | Succinimidyl Carbonate + Amine | Very Stable | Formed from activated m-PEG-OH (e.g., mPEG-SC); offers high stability. |
| Thioether (Succinimide) | Maleimide + Thiol | Variable; can be unstable (hours to days) | Susceptible to retro-Michael reaction and thiol exchange with molecules like glutathione. |
| Stabilized Thioether | N-Aryl Maleimide + Thiol | Significantly more stable than standard thioether | Ring hydrolysis is accelerated, leading to a more stable succinamic acid form. |
Experimental Protocols
Methodologies differ significantly due to the inherent reactivity of the linkers.
Protocol 1: Activation and Conjugation of this compound
This is a two-phase process. First, the terminal hydroxyl group is activated, for example, by converting it to a tosylate, which is an excellent leaving group.
Phase A: Activation via Tosylation
-
Materials : this compound, anhydrous dichloromethane (DCM), triethylamine (TEA), p-toluenesulfonyl chloride (TsCl), separatory funnel, anhydrous sodium sulfate.
-
Procedure :
-
Dissolve this compound in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (as a base) to the solution.
-
Cool the mixture in an ice bath.
-
Add p-toluenesulfonyl chloride (TsCl) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 8-12 hours.
-
Quench the reaction and wash the mixture with water using a separatory funnel.
-
Collect the organic layer, dry it over anhydrous sodium sulfate, and recover the product (m-PEG20-tosylate) by rotary evaporation.
-
Confirm product formation and purity via NMR spectroscopy.
-
Phase B: Conjugation to a Primary Amine
-
The resulting m-PEG20-tosylate can now be used to modify a protein containing an accessible primary amine (e.g., lysine). The tosylate acts as a leaving group upon nucleophilic attack by the amine.
-
Procedure :
-
Dissolve the target protein in a suitable buffer (e.g., borate or bicarbonate buffer, pH 8.5).
-
Dissolve the m-PEG20-tosylate in an appropriate solvent and add it to the protein solution at a desired molar excess.
-
Allow the reaction to proceed for several hours at room temperature or overnight at 4°C.
-
Purify the resulting PEGylated protein using size-exclusion chromatography (SEC) or ion-exchange chromatography to remove unreacted PEG and protein.
-
Protocol 2: Two-Step Conjugation with NHS-PEG-Maleimide Linker
This protocol describes the conjugation of an amine-containing protein (Protein 1) to a thiol-containing molecule (Molecule 2).
-
Materials : Protein 1 (amine-containing), Molecule 2 (thiol-containing), NHS-PEG-Maleimide, Amine-free buffer (e.g., PBS, pH 7.2-7.5), Thiol-free buffer, Desalting column.
-
Step 1: Reaction with Primary Amine (NHS Ester Reaction)
-
Dissolve Protein 1 in an amine-free buffer (e.g., PBS, pH 7.2-7.5). Buffers containing primary amines like Tris must be avoided.
-
Dissolve the NHS-PEG-Maleimide linker in a water-miscible organic solvent (e.g., DMSO) and immediately add it to the Protein 1 solution. A 10- to 50-fold molar excess of linker is common.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
Remove the excess, unreacted NHS-PEG-Maleimide linker using a desalting column equilibrated with a thiol-free buffer (e.g., PBS, pH 6.5-7.5). This prepares the maleimide-activated Protein 1.
-
-
Step 2: Reaction with Sulfhydryl (Maleimide Reaction)
-
Immediately add the thiol-containing Molecule 2 to the purified, maleimide-activated Protein 1 solution.
-
Incubate the reaction for 1-2 hours at room temperature. The maleimide group reacts specifically with the sulfhydryl group to form a stable thioether bond.
-
(Optional) Quench the reaction by adding a small molecule thiol like cysteine to consume any unreacted maleimide groups.
-
Purify the final conjugate (Protein 1-PEG-Molecule 2) using an appropriate chromatography method (e.g., SEC) to remove unreacted components.
-
References
- 1. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of the Pharmacokinetics and Pharmacodynamics of Proteins by Polyethylene Glycol Conjugation [sites.ualberta.ca]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Activity of m-PEG20-Alcohol Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of m-PEG20-alcohol conjugated protein therapeutics with their non-PEGylated counterparts and other polymer-conjugated alternatives. The inclusion of supporting experimental data, detailed protocols, and pathway visualizations aims to facilitate informed decisions in drug development.
Enhanced Pharmacokinetics and In Vivo Efficacy of PEGylation
The primary advantage of conjugating proteins with this compound lies in the significant improvement of their pharmacokinetic profiles. This "PEGylation" creates a hydrophilic shield around the protein, which reduces renal clearance and protects it from proteolytic degradation, thereby extending its circulation half-life. This enhancement is critical for maintaining therapeutic concentrations of the drug in the bloodstream over a prolonged period.
A prime example is Arginine Deiminase (ADI) conjugated with a 20 kDa PEG (ADI-PEG20). While native ADI is rapidly cleared from circulation, ADI-PEG20 exhibits a substantially longer plasma half-life of approximately 6 days in mice.[1] This extended half-life translates to more sustained depletion of circulating arginine, a key therapeutic objective for arginine-auxotrophic cancers.[1] Similarly, a mono-PEGylated mutant of Bacillus caldovelox arginase (BCA-M-PEG20) has demonstrated improved in vivo stability and a remarkable anti-tumor effect in lung tumor-bearing nude mice compared to its non-PEGylated form.
The enhanced pharmacokinetic profile of PEGylated enzymes directly contributes to their superior in vivo anti-tumor efficacy. In mouse xenograft models of human melanoma, treatment with ADI-PEG20 resulted in a significantly higher survival rate (50% survival at 24 weeks) compared to native ADI, where survival was no different from the saline control (7 weeks).[2] Likewise, BCA-M-PEG20 administered to mice with gastric cancer xenografts suppressed tumor growth by approximately 50%, demonstrating its potent cytostatic effects in vivo.[1][3]
Comparative In Vitro and In Vivo Biological Activity
The conjugation of this compound can influence the in vitro biological activity of the parent molecule. While PEGylation is primarily aimed at improving in vivo performance, it is crucial to assess its impact on the intrinsic activity of the therapeutic protein.
| Parameter | m-PEG20 Conjugate | Non-PEGylated Counterpart | Alternative (Polyglycerol) | Reference |
| In Vitro Cell Viability (IC50) | BCA-M-PEG20: 0.58 U/mL (MKN-45 cells) | Data not available for direct comparison | Not Applicable | |
| In Vivo Efficacy (Tumor Growth Suppression) | BCA-M-PEG20: ~50% suppression (gastric cancer xenograft) | Not specified, but less effective | Not Applicable | |
| Plasma Half-Life | ADI-PEG20: ~6 days (mice) | Native ADI: < 24 hours (mice) | 40 kDa PG-anakinra: 4-fold increase vs. unmodified | |
| Circulating Arginine Depletion | ADI-PEG20: Sustained depletion for ~7 days | Native ADI: Depletion for < 48 hours | Not Applicable |
Polyglycerol (PG) has emerged as a potential alternative to PEG for extending the half-life of therapeutic proteins. A study on the interleukin-1 receptor antagonist, anakinra, showed that conjugation with a 40 kDa linear PG extended its terminal half-life four-fold, which was comparable to its PEGylated analogue. This suggests that polyglycerolation can be a viable alternative to PEGylation, potentially offering similar pharmacokinetic benefits.
Signaling Pathways and Mechanism of Action
The biological activity of this compound conjugated enzymes like ADI-PEG20 and BCA-M-PEG20 is primarily driven by the sustained depletion of extracellular arginine. This arginine deprivation selectively targets cancer cells that are auxotrophic for this amino acid due to a deficiency in enzymes like argininosuccinate synthetase 1 (ASS1). The resulting cellular stress triggers multiple signaling pathways leading to cell cycle arrest and apoptosis.
Arginine Deprivation-Induced Apoptosis
Caption: Signaling pathway of arginine deprivation-induced apoptosis.
Sustained arginine depletion by m-PEG20 conjugated enzymes inhibits the mTOR signaling pathway, a key regulator of cell growth and proliferation. This inhibition, coupled with other cellular stresses, ultimately leads to the activation of the intrinsic apoptotic pathway, characterized by the activation of caspases and cleavage of poly (ADP-ribose) polymerase (PARP).
Induction of Cell Cycle Arrest
Caption: Mechanism of arginine deprivation-induced cell cycle arrest.
Arginine is essential for protein synthesis. Its prolonged depletion by PEGylated enzymes leads to the inhibition of de novo protein synthesis in cancer cells with low ASS activity. This halt in protein production prevents the cells from progressing through the cell cycle, often causing an arrest in the S phase, as observed in gastric cancer cells treated with BCA-M-PEG20.
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol is to determine the half-maximal inhibitory concentration (IC50) of the test compound.
-
Cell Seeding: Seed cancer cells (e.g., MKN-45) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound conjugate and the non-PEGylated counterpart for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting the percentage of viability versus the log of the compound concentration.
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of the test compounds for the indicated time.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS and add 4.5 mL of cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Vivo Xenograft Model
This protocol assesses the in vivo anti-tumor efficacy of the test compounds.
-
Tumor Cell Implantation: Subcutaneously inject 1 x 10⁶ cancer cells (e.g., MKN-45) into the flank of immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Growth and Grouping: Allow tumors to reach a volume of approximately 100-150 mm³. Randomly assign mice to treatment and control groups.
-
Treatment Administration: Administer the this compound conjugate (e.g., 250 U/mouse of BCA-M-PEG20, intraperitoneally, twice a week), the non-PEGylated counterpart, and a vehicle control (e.g., PBS).
-
Tumor Measurement: Measure tumor dimensions with a caliper regularly and calculate tumor volume using the formula: 0.5 x length x (width)².
-
Monitoring: Monitor the body weight of the mice weekly as an indicator of toxicity.
-
Endpoint: At the end of the study, sacrifice the mice and excise the tumors for final weight measurement and further analysis.
Western Blot for Apoptosis Markers
Caption: Experimental workflow for Western blot analysis.
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved PARP, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
References
- 1. Mono-PEGylated thermostable Bacillus caldovelox arginase mutant (BCA-M-PEG20) induces apoptosis, autophagy, cell cycle arrest and growth inhibition in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Mono-PEGylated thermostable Bacillus caldovelox arginase mutant (BCA-M-PEG20) induces apoptosis, autophagy, cell cycle arrest and growth inhibition in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Characterization of m-PEG20-alcohol Containing PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis Targeting Chimeras (PROTACs) is paramount to their success in inducing targeted protein degradation. A critical component of these heterobifunctional molecules is the linker that connects the target-binding ligand to the E3 ligase-recruiting element. Among the diverse array of linker types, polyethylene glycol (PEG) chains are frequently employed due to their favorable physicochemical properties. This guide provides a comprehensive comparison of PROTACs containing a long-chain methoxy-PEG20-alcohol (m-PEG20-alcohol) linker with alternative linker strategies, supported by experimental data and detailed methodologies.
The Role of the Linker in PROTAC Function
The linker in a PROTAC is not a passive spacer but an active contributor to the molecule's overall efficacy, selectivity, and pharmacokinetic properties.[1] An optimal linker length is crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for efficient ubiquitination and subsequent proteasomal degradation.[1][2] A linker that is too short may lead to steric hindrance, while an excessively long linker can result in inefficient ternary complex formation due to increased conformational flexibility.[1]
Long-chain PEG linkers, such as those derived from this compound, offer distinct advantages, including increased hydrophilicity, which can improve the solubility and cell permeability of the often large and hydrophobic PROTAC molecule.[2] However, the extended length also presents challenges, including potential for increased off-target effects and a higher entropic penalty upon binding. Therefore, empirical determination of the optimal linker length is a critical step in PROTAC development.
Comparative Performance of PEG Linkers in PROTACs
While specific head-to-head data for PROTACs containing an this compound linker is not extensively available in the public domain, we can infer its likely performance characteristics by examining studies that compare PROTACs with varying PEG linker lengths. The following tables summarize representative data from studies on different target proteins, illustrating the impact of linker length on degradation efficiency.
Table 1: Comparison of PROTACs with Varying PEG Linker Lengths Targeting Estrogen Receptor α (ERα)
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC A | PEG | 12 | >1000 | <10 |
| PROTAC B | PEG | 16 | 100 | 80 |
| PROTAC C | PEG | 20 | 50 | >90 |
| PROTAC D | PEG | 24 | 200 | 70 |
This table presents hypothetical data based on trends observed in published studies for illustrative purposes.
Table 2: Comparison of PROTACs with Varying Linker Types Targeting BRD4
| PROTAC | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC E | Alkyl | 15 | 25 | >95 |
| PROTAC F | PEG | 16 (approx.) | 15 | >95 |
| PROTAC G | Rigid Piperazine | 14 | 50 | 90 |
This table presents hypothetical data based on trends observed in published studies for illustrative purposes.
Experimental Protocols
A thorough characterization of this compound containing PROTACs involves a series of in vitro and cellular assays to determine their efficacy, potency, and mechanism of action.
Western Blotting for Protein Degradation
This is a fundamental assay to quantify the reduction of the target protein levels upon PROTAC treatment.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for the target protein. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control. DC50 (half-maximal degradation concentration) and Dmax (maximal degradation) values can be determined from the dose-response curve.
Ternary Complex Formation Assays
Assessing the formation of the target protein-PROTAC-E3 ligase ternary complex is crucial for understanding the PROTAC's mechanism of action.
Protocol:
-
Reagents: Fluorescently labeled ligand for the target protein or E3 ligase, purified target protein, and purified E3 ligase complex.
-
Assay Setup: In a microplate, add a fixed concentration of the fluorescently labeled ligand and the corresponding protein.
-
Titration: Add increasing concentrations of the PROTAC.
-
Incubation and Measurement: Incubate the plate to allow binding to reach equilibrium and measure the fluorescence polarization.
-
Data Analysis: A bell-shaped curve is typically observed, indicating the formation and subsequent disruption (due to the hook effect) of the ternary complex.
Protocol:
-
Immobilization: Immobilize the purified E3 ligase or target protein onto the sensor chip.
-
Binding Analysis: Inject the PROTAC over the sensor surface to measure the binary interaction. Subsequently, inject a pre-incubated mixture of the PROTAC and the other protein partner to measure the ternary complex formation.
-
Data Analysis: Determine the association (kon) and dissociation (koff) rate constants to calculate the binding affinity (KD).
In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-mediated degradation is dependent on the ubiquitination of the target protein.
Protocol:
-
Cell Treatment: Treat cells with the PROTAC, with and without a proteasome inhibitor (e.g., MG132).
-
Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein using a specific antibody.
-
Western Blotting: Elute the immunoprecipitated proteins and perform a Western blot using an antibody against ubiquitin.
-
Data Analysis: An increase in the ubiquitinated target protein band in the presence of the PROTAC (and more pronounced with the proteasome inhibitor) indicates successful target ubiquitination.
Visualizing Key Processes
Diagrams created using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental workflows involved in PROTAC characterization.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for Western Blot analysis.
Conclusion
The characterization of this compound containing PROTACs requires a multi-faceted approach to evaluate their degradation efficiency, mechanism of action, and physicochemical properties. While a long PEG linker can offer advantages in terms of solubility and reaching distant binding pockets, it is essential to empirically validate its performance against shorter PEG linkers and other linker chemistries. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and comprehensive evaluation of novel PROTACs, ultimately accelerating the development of this promising therapeutic modality.
References
A Comparative Guide: PEGylated vs. Non-PEGylated Proteins
For researchers, scientists, and professionals in drug development, the decision to PEGylate a protein is a critical step in optimizing its therapeutic potential. This guide provides an objective comparison of PEGylated and non-PEGylated proteins, supported by experimental data, to aid in making informed decisions.
Polyethylene glycol (PEG) conjugation, or PEGylation, is a widely adopted strategy to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. This process involves the covalent attachment of PEG chains to the protein, which can significantly alter its biological characteristics. While PEGylation offers numerous advantages, it is not without its trade-offs. This comparison guide delves into the key performance differences between PEGylated and non-PEGylated proteins, presenting quantitative data and detailed experimental protocols for their characterization.
Performance Comparison: A Quantitative Overview
The impact of PEGylation on a protein's performance is multifaceted. The following tables summarize key quantitative data from various studies, highlighting the significant changes observed in pharmacokinetic profiles, biological activity, and stability.
| Protein | Parameter | Non-PEGylated | PEGylated | Fold Change | Reference(s) |
| Interferon α-2a | Absorption Half-life | 2.3 hours | 50 hours (40 kDa branched PEG) | ~22x | [1] |
| Interferon α-2b | Serum Half-life | 4 hours | 40 hours (20 kDa linear PEG) | 10x | [2] |
| 62 hours (40 kDa linear PEG) | 15.5x | [2] | |||
| Uricase | In vivo Half-life (rats) | ~2 hours | 22.8 hours (di-PEGylated) | ~11.4x | [3] |
| Proticles | Blood concentration (1h p.i.) | 0.06 % ID/g | 0.23 % ID/g | ~3.8x | [4] |
| Table 1: Pharmacokinetic Profile Comparison. This table illustrates the significant increase in the in vivo half-life and circulation time of various proteins upon PEGylation. |
| Protein | Parameter | Non-PEGylated | PEGylated (Modification) | Activity Retained | Reference(s) |
| Lysozyme | Lytic Activity (M. lysodeikticus) | 100% | 67% (low degree of mPEG-SS) | 67% | |
| 3% (high degree of mPEG-SS) | 3% | ||||
| Interferon α-2b | Antiproliferative Activity (IC50) | 0.125 ng | 0.062 ng (R(23)H modification) | ~2x increase | |
| Table 2: Biological Activity Comparison. This table highlights how PEGylation can impact the biological activity of proteins, which can vary depending on the degree and site of modification. |
| Protein | Parameter | Non-PEGylated | PEGylated (Modification) | Change in Stability | Reference(s) |
| Met-G-CSF | Thermal Unfolding Midpoint | ~56°C | Increased stability | Prevents precipitation up to 95°C | |
| G-CSF | Thermal Stability (Tm) | ~64°C | +1.3°C to +1.9°C (circular and linear PEG) | Increased thermal stability | |
| Lysozyme | Proteolytic Resistance | ~20% activity retained | ~80% activity retained (vs. Proteomix®) | ~4x increase in resistance | |
| Table 3: Stability Comparison. This table demonstrates the enhanced thermal and proteolytic stability conferred by PEGylation. |
Key Advantages and Disadvantages of Protein PEGylation
The decision to PEGylate a therapeutic protein involves a careful consideration of its potential benefits and drawbacks.
Advantages:
-
Prolonged Circulatory Half-Life: PEGylation increases the hydrodynamic size of the protein, reducing its renal clearance and leading to a longer circulation time in the body. This allows for less frequent dosing, improving patient compliance.
-
Reduced Immunogenicity: The PEG chains can mask antigenic epitopes on the protein surface, reducing its recognition by the immune system and minimizing the risk of an immune response.
-
Enhanced Solubility and Stability: PEG is a highly hydrophilic polymer that can improve the solubility of proteins and protect them from degradation by proteases and thermal stress.
-
Improved Pharmacokinetics: By altering the biodistribution of the protein, PEGylation can lead to increased accumulation in target tissues.
Disadvantages:
-
Reduced Biological Activity: The steric hindrance caused by the PEG chains can sometimes interfere with the protein's interaction with its target receptor or substrate, leading to a decrease in its biological activity.
-
Potential for Anti-PEG Antibodies: Although PEG itself is considered non-immunogenic, there have been reports of patients developing antibodies against PEG, which can lead to accelerated clearance of the PEGylated drug and reduced efficacy.
-
Heterogeneity of PEGylated Products: The PEGylation process can result in a heterogeneous mixture of molecules with varying numbers of PEG chains attached at different sites, which can complicate characterization and manufacturing.
-
Increased Viscosity: PEGylation can sometimes lead to an increase in the viscosity of the protein solution, which may pose challenges for formulation and administration.
Visualizing the Concepts
To better understand the processes and relationships involved in the comparative study of PEGylated and non-PEGylated proteins, the following diagrams are provided.
Caption: A logical workflow comparing the analysis of PEGylated and non-PEGylated proteins.
Caption: Experimental workflow for Size Exclusion Chromatography (SEC) analysis.
Caption: Signaling pathway for an ELISA-based immunogenicity assay.
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating experimental findings. Below are protocols for key experiments used in the characterization of PEGylated and non-PEGylated proteins.
Protocol 1: Size Exclusion Chromatography (SEC) for Determination of Hydrodynamic Radius and Aggregation
Objective: To separate proteins based on their size in solution and to assess the extent of aggregation.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system
-
SEC column (e.g., TSKgel G3000SWXL)
-
Mobile phase: Phosphate-buffered saline (PBS), pH 7.4, or other suitable buffer
-
Protein samples (PEGylated and non-PEGylated)
-
Molecular weight standards
Procedure:
-
System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Prepare protein samples at a known concentration (e.g., 1 mg/mL) in the mobile phase. Filter the samples through a 0.22 µm filter to remove any particulate matter.
-
Standard Curve Generation: Inject a series of molecular weight standards to generate a calibration curve of elution volume versus the logarithm of molecular weight.
-
Sample Injection: Inject a defined volume of the protein sample (e.g., 20-100 µL) onto the column.
-
Data Acquisition: Monitor the elution profile using a UV detector at 280 nm.
-
Data Analysis: Determine the retention time of the protein peaks. Use the calibration curve to estimate the apparent molecular weight. Peaks eluting earlier than the monomeric protein indicate the presence of aggregates. Quantify the percentage of monomer and aggregates by integrating the peak areas.
Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for Immunogenicity Assessment
Objective: To detect and quantify the presence of anti-drug antibodies (ADAs) against the therapeutic protein in serum samples.
Materials:
-
96-well microtiter plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Serum samples from treated subjects
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-human IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with the PEGylated or non-PEGylated protein (antigen) at a concentration of 1-10 µg/mL in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound antigen.
-
Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Sample Incubation: Add diluted serum samples to the wells and incubate for 1-2 hours at room temperature to allow any ADAs to bind to the coated antigen.
-
Washing: Wash the plate five times with wash buffer.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody, which will bind to the captured ADAs. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add the substrate solution to each well and incubate in the dark until a color develops.
-
Stopping the Reaction: Stop the reaction by adding the stop solution.
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader. The intensity of the color is proportional to the amount of ADAs present in the sample.
Protocol 3: Mass Spectrometry (MS) for Characterization of PEGylation
Objective: To determine the molecular weight of the PEGylated protein, the degree of PEGylation (number of PEG chains per protein), and the sites of PEGylation.
Materials:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system (e.g., ESI-TOF or Orbitrap)
-
Reversed-phase or size-exclusion chromatography column
-
Solvents for mobile phase (e.g., acetonitrile, water, formic acid)
-
Proteolytic enzyme (e.g., trypsin) for peptide mapping
-
Reducing and alkylating agents for peptide mapping
Procedure for Intact Mass Analysis:
-
Sample Preparation: Desalt the protein sample using a suitable method.
-
LC-MS Analysis: Inject the sample onto the LC-MS system. Separate the different PEGylated species using a reversed-phase or size-exclusion column.
-
Mass Spectrometry: Acquire mass spectra of the eluting species.
-
Data Analysis: Deconvolute the mass spectra to determine the molecular weight of the intact protein and its PEGylated forms. The mass difference between the non-PEGylated and PEGylated protein will indicate the mass of the attached PEG chains, allowing for the determination of the degree of PEGylation.
Procedure for Peptide Mapping (to identify PEGylation sites):
-
Protein Digestion: Denature, reduce, alkylate, and then digest the PEGylated protein with a specific protease (e.g., trypsin).
-
LC-MS/MS Analysis: Separate the resulting peptides using reversed-phase chromatography coupled to a mass spectrometer.
-
Fragmentation: Fragment the PEGylated peptides using tandem mass spectrometry (MS/MS).
-
Data Analysis: Analyze the fragmentation spectra to identify the amino acid sequence of the peptides and pinpoint the specific amino acid residue(s) to which the PEG chains are attached.
Protocol 4: Thermal Shift Assay for Protein Stability
Objective: To assess the thermal stability of a protein by measuring its melting temperature (Tm).
Materials:
-
Real-time PCR instrument
-
96-well PCR plates
-
Fluorescent dye that binds to hydrophobic regions of proteins (e.g., SYPRO Orange)
-
Protein samples (PEGylated and non-PEGylated)
-
Buffer solutions
Procedure:
-
Reaction Setup: In a 96-well plate, mix the protein sample with the fluorescent dye in the desired buffer.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient, gradually increasing the temperature.
-
Fluorescence Monitoring: Monitor the fluorescence of the dye in real-time. As the protein unfolds, it exposes its hydrophobic core, to which the dye binds, causing an increase in fluorescence.
-
Data Analysis: Plot the fluorescence intensity as a function of temperature. The midpoint of the transition in the melting curve corresponds to the melting temperature (Tm) of the protein. A higher Tm indicates greater thermal stability.
Conclusion
The decision to PEGylate a protein is a strategic one that requires a thorough understanding of the potential impacts on its performance. While PEGylation can significantly improve a protein's pharmacokinetic profile and stability, it can also lead to a reduction in its biological activity. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug developers to objectively evaluate the trade-offs and make data-driven decisions in the development of novel protein therapeutics. Careful characterization using the described methodologies is essential to ensure the safety, efficacy, and quality of the final biopharmaceutical product.
References
- 1. Pharmacokinetics of peginterferons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. A Therapeutic Uricase with Reduced Immunogenicity Risk and Improved Development Properties | PLOS One [journals.plos.org]
- 4. Comparison of PEGylated and non-PEGylated proticles: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetics of m-PEG20-Alcohol Conjugates
For Researchers, Scientists, and Drug Development Professionals
The conjugation of polyethylene glycol (PEG) to therapeutic molecules, a process known as PEGylation, is a widely adopted strategy to enhance the pharmacokinetic properties of drugs. This guide provides a comprehensive evaluation of the pharmacokinetics of conjugates formed with 20 kDa methoxy PEG linked to an alcohol group on a therapeutic agent (m-PEG20-alcohol). We present a comparative analysis with alternative PEGylation strategies and other polymer-drug conjugation technologies, supported by experimental data and detailed protocols to aid in the design and interpretation of pharmacokinetic studies.
Executive Summary
PEGylation with 20 kDa m-PEG significantly extends the in vivo half-life and systemic exposure of conjugated drugs compared to their unmodified counterparts. This is primarily achieved by increasing the hydrodynamic radius of the molecule, which reduces renal clearance and shields it from enzymatic degradation and uptake by the reticuloendothelial system. However, the choice of PEG architecture (linear vs. branched) and molecular weight, as well as the nature of the conjugated drug, can substantially influence the pharmacokinetic profile. This guide will delve into these aspects, providing a framework for selecting the optimal conjugation strategy for a given therapeutic candidate.
Data Presentation: Comparative Pharmacokinetics
The following tables summarize the key pharmacokinetic parameters of a representative 20 kDa m-PEG conjugate and its alternatives.
Table 1: Pharmacokinetic Parameters of PEGylated Interferon-SA in Healthy Subjects
| Compound | Half-life (t½) (h) | Tmax (h) | Cmax (µg/L) | AUC(0–168h) (µg·h/L) |
| 20 kDa linear mPEG-IFN-SA | 55.3 | 26.9 | 0.53 | 44.0 |
| 40 kDa branched PEG-IFN-α-2a (Pegasys®) | 50-130 | 90.7 | - | - |
Data sourced from a comparative study of a novel 20 kDa linear PEG-IFN-SA and the commercially available 40 kDa branched PEG-IFN-α-2a (Pegasys®)[1].
Table 2: Pharmacokinetic Parameters of Unconjugated 40 kDa Branched PEG in Preclinical Species (Intravenous Administration)
| Species | Clearance (CL) (mL/min/kg) | Volume of Distribution at Steady State (Vss) (L/kg) |
| Mouse | - | 0.17 |
| Rat | 0.079 | 0.19 |
| Cynomolgus Monkey | 0.037 | 0.20 |
These data for the PEG moiety itself provide a baseline for understanding its contribution to the pharmacokinetics of the conjugate[2][3].
Table 3: Comparison of Linear vs. Branched PEGylated Interferons
| Compound | PEG Moiety | Half-life (t½) (h) | Clearance |
| Peginterferon alfa-2a (Pegasys®) | 40 kDa branched | ~77 | Reduced >100-fold vs. native IFN |
| Peginterferon alfa-2b (PegIntron®) | 12 kDa linear | ~40 | Reduced ~10-fold vs. native IFN |
This comparison highlights the significant impact of PEG size and architecture on pharmacokinetic parameters[4][5].
Table 4: Pharmacokinetic Comparison of Alternative Polymer Conjugates
| Polymer | Conjugated Drug | Fold Increase in Half-life (vs. unconjugated) | Fold Increase in AUC (vs. unconjugated) |
| Hydroxyethyl Starch (HES) | Anakinra | 6.5 | 45 |
| Polysialic Acid (PSA) | H17E2 Fab fragment | >5 | - |
Data from studies on HESylation and Polysialylation as alternatives to PEGylation.
Experimental Protocols
A thorough understanding of the experimental methodology is crucial for the accurate assessment of pharmacokinetic parameters. Below is a detailed protocol for a typical in vivo pharmacokinetic study of a PEGylated compound in a rodent model.
In Vivo Pharmacokinetic Study of a PEGylated Compound in Rats
1. Animal Model:
-
Species: Male Sprague-Dawley rats (n=3-5 per group).
-
Housing: Housed in a controlled environment with a 12-hour light/dark cycle, and provided with ad libitum access to food and water. Animals are acclimatized for at least one week before the experiment.
2. Drug Administration:
-
Formulation: The PEGylated compound is dissolved in a sterile, isotonic vehicle such as phosphate-buffered saline (PBS) or 0.9% saline.
-
Route of Administration: Intravenous (IV) bolus injection via the tail vein or a surgically implanted catheter in the jugular vein. For comparative studies, other routes such as subcutaneous (SC) or intraperitoneal (IP) may be used.
-
Dose: The dose will depend on the specific compound and its expected potency. A typical dose for a preclinical study might range from 1 to 10 mg/kg.
3. Blood Sampling:
-
Method: Serial blood samples (approximately 100-200 µL) are collected at predetermined time points. Common methods include sampling from the tail vein, saphenous vein, or via a jugular vein catheter.
-
Time Points: A typical sampling schedule for a long-circulating PEGylated compound would be: pre-dose (0 h), and at 5 min, 15 min, 30 min, 1 h, 2 h, 4 h, 8 h, 24 h, 48 h, 72 h, and 96 h post-dose.
-
Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin). The samples are then centrifuged (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma. The plasma is transferred to clean tubes and stored at -80°C until analysis.
4. Bioanalytical Method: Quantification by LC-MS/MS:
-
Sample Preparation: A protein precipitation method is commonly used to extract the PEGylated compound from the plasma. An organic solvent (e.g., acetonitrile) is added to the plasma sample to precipitate the proteins. After centrifugation, the supernatant containing the analyte is collected.
-
Chromatographic Separation:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase C18 column is often suitable for separating the PEGylated conjugate from endogenous plasma components.
-
Mobile Phase: A gradient of two solvents, typically water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Gradient: A typical gradient might start with a high percentage of Mobile Phase A, which is gradually decreased as the percentage of Mobile Phase B is increased to elute the analyte.
-
-
Mass Spectrometric Detection:
-
Mass Spectrometer: A triple quadrupole mass spectrometer is used for its high selectivity and sensitivity.
-
Ionization Source: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte's properties.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for the analyte and an internal standard, ensuring high specificity and accurate quantification.
-
-
Data Analysis: The concentration of the PEGylated compound in each plasma sample is determined by comparing its peak area to that of a standard curve prepared in blank plasma. Pharmacokinetic parameters (t½, CL, Vd, AUC) are then calculated using non-compartmental analysis with software such as Phoenix WinNonlin.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
dot
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. permegear.com [permegear.com]
- 5. Polysialic acid as a drug carrier: evaluation of a new polysialic acid–epirubicin conjugate and its comparison against established drug carriers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to Quantitative Analysis of m-PEG20-Alcohol Conjugation Efficiency
For researchers, scientists, and drug development professionals, the precise and efficient PEGylation of molecules containing hydroxyl groups is a critical step in enhancing the therapeutic properties of drugs and biomolecules. The covalent attachment of methoxy polyethylene glycol (m-PEG) can improve solubility, increase in vivo half-life, and reduce immunogenicity. This guide provides an objective comparison of methods for conjugating m-PEG to alcohol moieties, with a focus on quantitative analysis of conjugation efficiency. While direct etherification of an alcohol with m-PEG20-alcohol (m-PEG-OH) is a theoretical possibility, it is often impractical for complex molecules due to harsh reaction conditions. Therefore, this guide will focus on the more common and well-documented strategies involving activated m-PEG derivatives.
Comparison of PEGylation Strategies for Alcohols
The choice of PEGylation strategy for a molecule containing a hydroxyl group depends on several factors, including the stability of the molecule, the desired linkage chemistry, and the required reaction efficiency. Below is a comparison of common alternatives for PEGylating alcohols.
| PEGylation Strategy | Activating Group | Linkage Formed | Typical Reaction Conditions | Advantages | Disadvantages | Typical Conjugation Efficiency (%) |
| m-PEG-Isocyanate | Isocyanate (-NCO) | Urethane | Anhydrous organic solvent, often with a catalyst (e.g., dibutyltin dilaurate), room temperature to mild heating. | High reactivity towards alcohols, stable linkage. | Sensitive to moisture, isocyanates can be toxic. | 70-90% |
| m-PEG-Nitrophenyl Carbonate (NPC) | Nitrophenyl Carbonate | Carbonate | Mild basic conditions (e.g., pyridine, triethylamine), organic solvent, room temperature. | Good reactivity, stable linkage, p-nitrophenol release can be monitored spectrophotometrically. | Can have side reactions with other nucleophiles. | 60-85% |
| m-PEG-Epoxide | Epoxide | Ether | Basic conditions (pH 8.5-9.5), aqueous or organic solvent, can require elevated temperatures. | Forms a stable ether linkage. | Lower reactivity than isocyanates or NPCs, potential for side reactions. | 40-70% |
| m-PEG-Tosylate/Mesylate | Tosyl/Mesyl | Ether | Requires conversion of the target alcohol to an alkoxide (strong base like NaH), anhydrous solvent (e.g., THF, DMF). Follows Williamson ether synthesis principles. | Forms a very stable ether bond. | Harsh basic conditions can be incompatible with sensitive molecules, risk of elimination side reactions. | 50-80% |
Quantitative Analysis of Conjugation Efficiency
Accurate determination of conjugation efficiency is crucial for process optimization and quality control. Several analytical techniques can be employed, each with its own strengths and limitations.
| Analytical Technique | Principle | Information Provided | Advantages | Limitations |
| Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | Compares the integral of the characteristic PEG protons (e.g., the repeating ethylene oxide units at ~3.6 ppm) to the integral of a specific proton signal on the target molecule. | Degree of PEGylation (average number of PEG chains per molecule), confirmation of conjugate structure. | Provides detailed structural information, can be highly quantitative with an internal standard.[1][2][3] | Requires pure samples, may have overlapping signals with complex molecules, lower sensitivity than other methods. |
| High-Performance Liquid Chromatography (HPLC) | Separates the PEGylated conjugate from the unreacted starting materials (m-PEG and the alcohol-containing molecule) based on size (Size-Exclusion Chromatography, SEC) or hydrophobicity (Reversed-Phase HPLC, RP-HPLC). | Purity of the conjugate, quantification of reactants and products. | High resolution and sensitivity, well-established technique for quality control. | Requires reference standards for accurate quantification, detector response can vary for PEG and the conjugate. |
| Mass Spectrometry (MS) | Determines the molecular weight of the reaction products. The mass increase corresponds to the mass of the attached PEG chain(s). | Confirmation of conjugation, determination of the number of attached PEG chains. | High sensitivity and accuracy, can identify different PEGylated species. | Can be difficult to ionize large, heterogeneous PEG conjugates, quantification can be challenging. |
| UV-Vis Spectroscopy | If using a PEG reagent with a chromophore that is released upon reaction (e.g., m-PEG-NPC releasing p-nitrophenol), the absorbance of the released chromophore can be measured to quantify the extent of reaction. | Indirect measure of conjugation efficiency. | Simple and rapid. | Only applicable to specific PEGylation reagents, indirect measurement. |
Experimental Protocols
Below are generalized protocols for the key analytical techniques used to determine m-PEG-alcohol conjugation efficiency.
¹H NMR Spectroscopy for Quantification
-
Sample Preparation:
-
Accurately weigh a known amount of the purified and dried conjugate.
-
Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) to a known concentration.
-
Add a known amount of an internal standard with a distinct, non-overlapping signal (e.g., dimethyl sulfone).
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum on a spectrometer with a suitable field strength (e.g., 400 MHz or higher).
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons for accurate integration.
-
-
Data Analysis:
-
Integrate the characteristic sharp singlet of the m-PEG's terminal methoxy group (CH₃O-) at approximately 3.38 ppm.
-
Integrate a well-resolved proton signal from the parent alcohol-containing molecule.
-
Integrate the signal from the internal standard.
-
The degree of PEGylation can be calculated by comparing the normalized integrals of the PEG and the parent molecule signals. The overall yield can be determined using the integral of the internal standard.
-
HPLC Analysis for Purity and Conversion
-
Method Development:
-
SEC-HPLC: Use a column with a pore size appropriate for the size of the PEG and the conjugate. An isocratic mobile phase, typically a phosphate or acetate buffer, is used.
-
RP-HPLC: Use a C4 or C8 column. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile), both containing an ion-pairing agent like trifluoroacetic acid (TFA), is typically employed.
-
-
Sample Preparation:
-
Prepare a calibration curve using known concentrations of the starting m-PEG reagent and the alcohol-containing molecule.
-
Dilute an aliquot of the reaction mixture and the purified conjugate in the mobile phase.
-
-
Analysis:
-
Inject the samples onto the HPLC system.
-
Monitor the elution profile using a suitable detector. A Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is often preferred for PEG analysis as PEGs lack a strong UV chromophore.
-
The percentage of conversion and the purity of the conjugate can be determined by comparing the peak areas of the reactants and the product.
-
Visualizing the Process
To better understand the workflows and chemical transformations, the following diagrams are provided.
Caption: Experimental workflow for m-PEG-alcohol conjugation and analysis.
Caption: Comparison of chemical pathways for PEGylating alcohols.
References
A Comparative Guide to PEG Linker Length in In Vitro Applications
For researchers, scientists, and drug development professionals, the choice of a polyethylene glycol (PEG) linker is a critical design element in novel therapeutics and diagnostics. The length of the PEG chain can significantly influence the physicochemical and biological properties of bioconjugates, such as antibody-drug conjugates (ADCs), proteins, and nanoparticles. This guide provides an objective, data-driven comparison of different length PEG linkers in various in vitro applications to inform rational design and optimization.
The incorporation of PEG linkers is primarily aimed at improving solubility, stability, and pharmacokinetic profiles. Longer PEG chains can enhance the hydrophilicity of a conjugate, which is particularly beneficial when working with hydrophobic molecules, as it can reduce aggregation and improve stability in aqueous solutions.[1][2] Conversely, shorter PEG linkers may be preferred where less steric hindrance is desired for optimal binding to target receptors.[3]
Quantitative Comparison of PEG Linker Performance
The following table summarizes key in vitro performance metrics for bioconjugates functionalized with PEG linkers of varying lengths, based on data from multiple studies.
| Parameter | PEG4 | PEG8 | PEG12 | PEG24 | Longer PEGs (e.g., 4-10 kDa) | Key Findings & References |
| Drug-to-Antibody Ratio (DAR) Efficiency | Lower drug loading (DAR ~2.5) has been observed in some cases. | Intermediate PEG lengths (PEG6, PEG8, PEG12) have shown higher drug loading efficiencies (DAR ~3.7-5.0). | Intermediate PEG lengths (PEG6, PEG8, PEG12) have shown higher drug loading efficiencies (DAR ~3.7-5.0). | Lower drug loading (DAR ~3.0) has been observed in some instances. | Not typically used as discrete linkers in this context. | The optimal PEG length for achieving a high DAR can be influenced by the specific antibody, drug, and conjugation chemistry.[4] |
| In Vitro Cytotoxicity (ADCs) | Generally maintains high potency. | Often represents a balance between improved pharmacokinetics and retained potency.[1] | May show a slight decrease in potency compared to shorter linkers. | Can exhibit a more significant reduction in cytotoxicity. | A 4 kDa PEG linker led to a 4.5-fold reduction in cytotoxicity, while a 10 kDa linker caused a 22-fold reduction. | Longer PEG chains can sterically hinder the interaction of the ADC with its target cell or impede the release of the cytotoxic payload. |
| Cellular Uptake (Nanoparticles) | Higher uptake by macrophage cells compared to longer PEGs. | Reduced uptake by macrophages compared to shorter PEGs. | Further reduction in macrophage uptake. | Significant reduction in non-specific cellular uptake. | Very effective at reducing macrophage uptake, thus providing a "stealth" effect. | Increasing PEG length generally decreases non-specific cellular uptake by providing a hydrophilic shield that repels opsonins and reduces phagocytic removal. |
| Protein Stability (vs. Proteolysis) | Offers some protection against proteolytic degradation. | Provides increased protection compared to shorter linkers. | Offers significant protection. | A 2-armed 40 kDa PEG provided the best resistance to proteolysis in one study. | A 2-armed 40 kDa PEG provided the best resistance to proteolysis in one study. | Longer PEG chains create a steric shield that can decrease immunogenicity and protect against proteolytic degradation. |
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of findings. Below are representative protocols for key in vitro experiments used to compare ADCs with different PEG linker lengths.
Protocol 1: ADC Synthesis and Characterization
Objective: To synthesize and characterize ADCs with varying PEG linker lengths.
Materials:
-
Monoclonal antibody (mAb)
-
Reducing agent (e.g., tris(2-carboxyethyl)phosphine, TCEP)
-
Drug-linker constructs with varying PEG lengths (e.g., Maleimide-PEGn-Payload)
-
Conjugation buffer (e.g., phosphate-buffered saline, PBS, with EDTA)
-
Quenching agent (e.g., N-acetylcysteine)
-
Size-exclusion chromatography (SEC) system
-
UV-Vis spectrophotometer
Procedure:
-
Antibody Reduction: Partially reduce the mAb with a controlled molar excess of TCEP to expose free sulfhydryl groups for conjugation.
-
Drug-Linker Conjugation: Add the maleimide-activated drug-linker with a defined PEG length (e.g., PEG4, PEG8, PEG24) to the reduced antibody solution and incubate to allow for covalent bond formation.
-
Quenching: Stop the reaction by adding a quenching agent to cap any unreacted maleimide groups.
-
Purification: Remove unconjugated drug-linker and other impurities using SEC.
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using UV-Vis spectrophotometry by measuring absorbance at 280 nm (for the antibody) and at a wavelength specific to the drug.
-
Assess the level of aggregation by SEC.
-
Protocol 2: In Vitro Cellular Uptake Assay
Objective: To compare the cellular uptake of bioconjugates with different PEG linker lengths.
Materials:
-
Target cancer cell line (e.g., KB cells for folate receptor targeting)
-
Complete cell culture medium
-
Fluorescently labeled bioconjugates (e.g., nanoparticles or antibodies) with varying PEG linker lengths
-
Flow cytometer
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed the target cells in appropriate culture plates and allow them to adhere overnight.
-
Treatment: Incubate the cells with fluorescently labeled bioconjugates containing different PEG linker lengths at a defined concentration for a specific time period (e.g., 4 hours).
-
Washing: Wash the cells multiple times with cold PBS to remove unbound conjugates.
-
Analysis:
-
Qualitative: Visualize cellular uptake using a fluorescence microscope.
-
Quantitative: Detach the cells, resuspend them in PBS, and analyze the fluorescence intensity per cell using a flow cytometer.
-
Protocol 3: In Vitro Cytotoxicity Assay
Objective: To determine the cytotoxic potential of ADCs with varying PEG linker lengths.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
ADCs with different PEG linker lengths
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the target cells in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the ADCs with different PEG linkers and incubate for a period of 72-96 hours.
-
Viability Assessment: Add the cell viability reagent according to the manufacturer's instructions.
-
Data Analysis: Measure the luminescence or absorbance using a plate reader. Plot the cell viability against the ADC concentration and determine the IC50 (half-maximal inhibitory concentration) for each ADC.
Visualizing Experimental Workflows and Concepts
To better illustrate the principles discussed, the following diagrams have been generated.
Conclusion
The length of the PEG linker is a critical parameter in the design of bioconjugates, with a significant impact on their in vitro performance. While shorter PEG linkers may favor higher in vitro potency in ADCs, longer linkers generally enhance the "stealth" properties of nanoparticles, reducing non-specific cellular uptake. An optimal PEG linker length often represents a balance between enhancing stability and solubility without compromising biological activity. The ideal choice is likely specific to the antibody, payload, cell target, and intended application, necessitating empirical evaluation through a systematic workflow as outlined in this guide. By carefully considering the interplay between linker length and performance, researchers can rationally design more effective and safer therapeutics.
References
A Comparative Guide to NMR and HPLC for Purity Validation of m-PEG20-alcohol
For researchers, scientists, and drug development professionals, ensuring the purity of raw materials like methoxy-poly(ethylene glycol)-alcohol (m-PEG20-alcohol) is a critical step in the development of PEGylated therapeutics and other applications. This guide provides an objective comparison of two powerful analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC), for the validation of this compound purity. We present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection and implementation of the most suitable analytical strategy.
Orthogonal Approaches to Purity Assessment
NMR and HPLC are considered orthogonal techniques, meaning they rely on different physicochemical principles for analysis.[1] Utilizing both methods provides a more comprehensive and reliable assessment of purity than either technique alone. HPLC excels at separating complex mixtures and detecting trace impurities, while quantitative NMR (qNMR) offers absolute quantification and structural information.[1]
Quantitative Data Comparison
The following table summarizes representative purity data for m-PEG-alcohol as determined by NMR and HPLC. It is important to note that obtaining side-by-side data for the exact same batch of this compound from a single public source is challenging. The data presented here is a composite from typical findings in the analysis of m-PEG compounds.
| Analytical Method | Parameter | Typical Result for m-PEG-alcohol | Reference |
| ¹H NMR | Purity (%) | > 98% | Representative |
| PEG-diol impurity (mol %) | < 2% | [2] | |
| HPLC (RP) | Purity by area % | > 99% | [3] |
| PEG-diol impurity (%) | < 1% | [4] | |
| HPLC (SEC) | Purity by area % | > 99% |
Experimental Protocols
Detailed methodologies for both ¹H NMR and HPLC are provided below. These protocols are based on established methods for the analysis of PEG compounds and can be adapted for this compound.
¹H NMR Spectroscopy for Purity Determination
Quantitative ¹H NMR (qNMR) can be used to determine the purity of this compound by comparing the integral of a characteristic proton signal of the analyte to that of a certified internal standard of known purity.
Instrumentation: 400 MHz or higher NMR spectrometer
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into a clean vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., Deuterium Oxide - D₂O or Chloroform-d - CDCl₃).
-
Transfer the solution to an NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 5 x T₁ of the slowest relaxing proton of interest (typically 30-60 seconds for accurate quantification).
-
Number of Scans: 16-64 (to achieve a good signal-to-noise ratio).
-
Solvent: D₂O or CDCl₃.
Data Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate the characteristic signals for this compound and the internal standard.
-
This compound:
-
Methoxy protons (-OCH₃): singlet at ~3.38 ppm.
-
Methylene protons adjacent to the hydroxyl group (-CH₂OH): triplet at ~3.81 ppm.
-
PEG backbone protons (-OCH₂CH₂O-): large multiplet around 3.64 ppm.
-
-
PEG-diol impurity: A triplet corresponding to the terminal -CH₂OH protons, which may be distinguishable from the m-PEG-alcohol terminal group under high-resolution conditions.
-
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
HPLC for Purity Determination
Both Reversed-Phase (RP) and Size-Exclusion Chromatography (SEC) can be employed for the purity analysis of this compound.
1. Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is particularly effective for separating the main this compound component from the common PEG-diol impurity.
Instrumentation: HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).
Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient tailored to elute the PEG-diol before the m-PEG-alcohol. A typical starting point is a shallow gradient from a high aqueous content.
-
Flow Rate: 1.0 mL/min.
-
Detector: ELSD or UV (if derivatized). Since PEG lacks a strong chromophore, ELSD is a common choice. Alternatively, derivatization with a UV-active agent can be performed.
-
Injection Volume: 20 µL.
2. Size-Exclusion Chromatography (SEC)
SEC is useful for identifying high molecular weight impurities or aggregates.
Instrumentation: HPLC system with a Refractive Index (RI) or ELSD detector.
Chromatographic Conditions:
-
Column: Zenix SEC-300, 3 µm, 7.8 x 300 mm or similar.
-
Mobile Phase: 150 mM Sodium Phosphate Buffer, pH 7.0.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detector: RI or ELSD.
-
Injection Volume: 20 µL.
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the purity validation process for this compound using NMR and HPLC.
Conclusion
Both NMR and HPLC are indispensable tools for the purity validation of this compound. While HPLC, particularly with ELSD or after derivatization, provides excellent separation of impurities like PEG-diol, qNMR offers the advantage of being a primary ratio method that can provide a direct and accurate measure of purity without the need for a specific reference standard for the analyte itself. For a comprehensive and robust quality assessment of this compound, a dual approach leveraging the strengths of both techniques is highly recommended. This ensures the high purity required for downstream applications in drug development and other scientific research.
References
Safety Operating Guide
Proper Disposal of m-PEG20-alcohol: A Guide for Laboratory Professionals
Safe and responsible disposal of laboratory chemicals is paramount to ensuring environmental health and workplace safety. This guide provides detailed procedures for the proper disposal of m-PEG20-alcohol, a methoxy-terminated polyethylene glycol derivative. The following protocols are based on general guidelines for polyethylene glycol (PEG) and related compounds and are intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard lab coat should be worn to protect clothing.
Step-by-Step Disposal Procedure
Polyethylene glycol and its derivatives are generally not classified as hazardous waste. However, proper disposal is essential to prevent environmental contamination.
-
Initial Assessment:
-
Contamination Check: Determine if the this compound waste is mixed with any hazardous substances. If it is contaminated with a hazardous chemical, the entire mixture must be treated as hazardous waste and disposed of according to the regulations for the hazardous component.
-
Quantity: Assess the volume of the waste to be disposed of. Small quantities (typically <100 mL) generated in a research setting may have different disposal routes than large, bulk quantities.
-
-
Waste Collection and Storage:
-
Container: Collect the this compound waste in a clearly labeled, sealed, and chemically compatible container. It is best practice to use the original container if it is available and in good condition.
-
Labeling: The label should clearly state "this compound waste" and include the date of accumulation.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.
-
-
Disposal Route:
-
Small Quantities (Non-contaminated): For small amounts of uncontaminated this compound, consult your institution's chemical hygiene plan or environmental health and safety (EHS) office. In many cases, it may be permissible to dispose of it as regular chemical waste, which will then be collected by a licensed waste disposal contractor.
-
Large Quantities or Contaminated Waste: For larger volumes or contaminated this compound, disposal through a licensed chemical waste disposal contractor is mandatory.[1] Arrange for collection through your institution's EHS department.
-
Prohibited Disposal Methods:
-
Do NOT pour down the drain: While some PEGs are biodegradable, introducing them into the sewer system can negatively impact wastewater treatment processes.[1]
-
Do NOT dispose of in regular trash: Laboratory chemical waste should not be disposed of in the municipal solid waste stream.
-
-
Quantitative Data Summary
No specific quantitative data for this compound disposal, such as concentration limits, were found in the search results. Disposal regulations are typically qualitative and based on the hazard classification of the waste.
| Parameter | Guideline |
| Hazard Classification | Generally considered non-hazardous unless contaminated with a hazardous substance.[1] |
| Primary Disposal Route | Collection by a licensed chemical waste disposal contractor. |
| Drain Disposal | Prohibited. |
| Solid Waste Disposal | Prohibited for laboratory chemicals. |
| Container Requirements | Labeled, sealed, and chemically compatible containers. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
